2,6-Diamino-4-nitrotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWAUDUGZVURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207973 | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59229-75-3 | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059229753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,6-toluenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8UX2A3X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Diamino-4-nitrotoluene
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and metabolic pathways of 2,6-Diamino-4-nitrotoluene (2,6-DANT). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
This compound, with the CAS number 59229-75-3, is an aromatic amine.[1][2][3] Its chemical structure consists of a toluene backbone substituted with two amino groups at positions 2 and 6, and a nitro group at position 4.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values across different sources.
| Property | Value | Source(s) |
| Molecular Formula | C7H9N3O2 | [4][5] |
| Molecular Weight | 167.17 g/mol | [3][6] |
| CAS Number | 59229-75-3 | [1][2][3] |
| Melting Point | -43.8 °C | [1] |
| Boiling Point | 81.6 °C | [1] |
| Flash Point | 2 °C (35.6 °F) (closed cup) | [1] |
| Purity | ≥95% | [2] |
| Appearance | Solid | [7] |
Synthesis of this compound
The primary route for synthesizing this compound is through the selective reduction of 2,4,6-trinitrotoluene (TNT).[8][9] Both one-step and two-step facile synthesis methods have been described.[8][9]
Experimental Protocol: One-Step Synthesis from TNT
This protocol is adapted from a method describing the selective reduction of ortho-nitro groups of TNT using hydrazine hydrate.[9]
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Methanol
-
Charcoal
-
Ferric chloride hexahydrate (FeCl3·6H2O)
-
Hydrazine hydrate
Procedure:
-
A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl3·6H2O, and 32 g of charcoal is prepared in 500 mL of methanol.[9]
-
To this mixture, 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise over a period of 3 to 4.5 hours, maintaining the temperature at 5–10°C.[9]
-
The reaction mixture is then stirred for 2.5 hours at 15°C, followed by an additional 5 hours at 20–22°C.[9]
-
The temperature is gradually raised to 50°C over 1.5 hours, and stirring is continued for another hour.[9]
-
The resulting product, this compound, can then be isolated and purified.
References
- 1. accustandard.com [accustandard.com]
- 2. This compound - CAS:59229-75-3 - 阿镁生物 [amaybio.com]
- 3. ez.restek.com [ez.restek.com]
- 4. This compound | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 6. GSRS [gsrs-dev-public.ncats.io]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3). The information is compiled from various scientific sources to support research, development, and safety assessments involving this compound.
Core Physical and Chemical Properties
This compound is a nitroaromatic compound primarily used as an intermediate in chemical synthesis, particularly in the manufacturing of dyes and pigments.[1] Its physical and chemical characteristics are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Appearance | Typically appears as a crystalline solid. | [2] |
| Melting Point | 214-216 °C (solvent: Acetone, Water) | [3] |
| Boiling Point | 432.5°C at 760 mmHg | [1][3] |
| Density | 1.369 g/cm³ | [1][3] |
| Flash Point | 215.4°C | [1][3] |
| Vapor Pressure | 1.1E-07 mmHg at 25°C | [1] |
| Refractive Index | 1.679 | [1][3] |
| log Pow (Octanol-Water Partition Coefficient) | -2.23 | [4] |
| PSA (Polar Surface Area) | 97.9 Ų | [3] |
| XLogP3 | 2.75320 | [3] |
Molecular and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 167.17 g/mol | [1][2][3] |
| Canonical SMILES | CC1=C(C=C(C=C1N)--INVALID-LINK--[O-])N | [2] |
| InChI | InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 | [2] |
| InChI Key | SPOWAUDUGZVURQ-UHFFFAOYSA-N | [2] |
Experimental Methodologies
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity and is typically determined using one of the following methods:
-
Capillary Melting Point Method: A small amount of the finely powdered solid is packed into a thin-walled capillary tube. The capillary tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range over which the substance melts is recorded.
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is determined from the peak of the endothermic transition on the DSC thermogram.
Determination of Boiling Point
The boiling point is determined at a specific atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed.
-
Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid actively boils is recorded as the boiling point.
-
Ebulliometer: An ebulliometer is a device for precise measurement of the boiling point of a liquid.
Analytical Methods for Identification and Quantification
Several analytical techniques are employed for the identification and quantification of this compound and related compounds in various matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of diaminotoluenes. Reversed-phase HPLC with ultraviolet (UV) or electrochemical detection is frequently used.[5] For instance, a method for determining 2,4- and 2,6-toluenediamine in air samples involves collection in an impinger, acetylation, and subsequent analysis by HPLC.[6]
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for the analysis of nitrotoluenes and their derivatives.[7]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. It is often used in conjunction with chromatography techniques (LC-MS or GC-MS) for definitive identification.
Synthesis and Metabolic Pathways
The following diagrams illustrate the synthesis of this compound and its potential metabolic fate based on studies of related compounds.
Synthesis of this compound
A known synthetic route to this compound involves the selective reduction of 2,4,6-trinitrotoluene (TNT).
Caption: Synthesis of this compound from TNT.
Proposed Metabolic Pathway of this compound
The metabolism of diaminotoluenes has been studied in various organisms. The pathway below is a generalized representation based on the metabolism of related compounds, such as 2,6-dinitrotoluene and other diaminotoluenes.[8][9][10][11] Metabolism typically involves acetylation of the amino groups and hydroxylation of the aromatic ring or the methyl group.
Caption: Proposed metabolic pathway of this compound.
Toxicological Profile
Compared to its precursor, 2,4,6-trinitrotoluene (TNT), and its primary degradation products like 2-amino-4,6-dinitrotoluene, this compound exhibits a weaker toxic potential.[4] Studies on related diaminotoluenes indicate that they are readily absorbed and metabolized.[11] The metabolites are then typically excreted in the urine.[11] While 2,6-diaminotoluene itself is mutagenic in some in vitro tests, it is metabolized in vivo to compounds that are also proximate mutagens.[11] However, long-term animal bioassays of 2,6-diaminotoluene did not show evidence of carcinogenicity.[11]
Conclusion
This technical guide provides essential physical and chemical data for this compound (CAS 59229-75-3). The information presented, including tabulated properties, generalized experimental methodologies, and pathway diagrams, serves as a valuable resource for professionals in research, drug development, and chemical safety. It is important to consult original research articles and safety data sheets for more detailed and specific information when handling this compound.
References
- 1. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. 2,4-Diamino-6-nitrotoluene | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diaminotoluenes (EHC 74, 1987) [inchem.org]
- 6. cdc.gov [cdc.gov]
- 7. cdc.gov [cdc.gov]
- 8. In vitro metabolism of [(3)H]2,6-dinitrotoluene by human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 2,6-dinitrotoluene in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Metabolism, disposition, and mutagenicity of 2,6-diaminotoluene, a mutagenic noncarcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Diamino-4-nitrotoluene
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and safety protocols for 2,6-Diamino-4-nitrotoluene. The information is intended for researchers, scientists, and professionals engaged in drug development and related chemical research fields.
Molecular Structure and Properties
This compound, with the chemical formula C7H9N3O2, is an aromatic amine.[1] The structure consists of a toluene backbone substituted with two amino groups at positions 2 and 6, and a nitro group at position 4. This substitution pattern confers specific chemical reactivity and physical properties to the molecule.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C7H9N3O2 | PubChem[1] |
| Molecular Weight | 167.17 g/mol | PubChem |
| Monoisotopic Mass | 167.06947 Da | PubChem[1] |
| Appearance | Solid | Fisher Scientific |
| CAS Number | 59229-75-3 | AccuStandard[2] |
| IUPAC Name | 2-methyl-5-nitrobenzene-1,3-diamine | PubChem[1] |
| Predicted XlogP | 0.8 | PubChem[1] |
Synthesis Protocols
The synthesis of this compound can be achieved through the selective reduction of 2,4,6-trinitrotoluene (TNT). Two notable experimental procedures are outlined below.
Two-Step Synthesis from TNT
A facile two-step synthesis involves the sequential and selective reduction of the nitro groups of TNT.[3] This method provides a controlled approach to achieving the desired diamino-nitro substitution pattern.
One-Step Selective Reduction of TNT
A highly selective one-step synthesis method has been developed for the production of this compound from TNT.[4]
Experimental Protocol:
This method employs hydrazine hydrate as the reducing agent in the presence of ferric chloride (FeCl3) and charcoal as catalysts. The reaction is typically carried out in methanol.[4]
-
Reactants: 2,4,6-trinitrotoluene (TNT), hydrazine hydrate, ferric chloride hexahydrate (FeCl3·6H2O), charcoal, methanol.
-
Procedure: A mixture of TNT, FeCl3·6H2O, and charcoal is prepared in methanol. A solution of hydrazine hydrate in methanol is then added dropwise to this mixture over a period of 3 to 4.5 hours, while maintaining the temperature between 5-10°C. Following the addition, the reaction mixture is stirred for 2.5 hours at 15°C and then for an additional 5 hours at 20-22°C. The temperature is gradually increased to 50°C over 1.5 hours, and stirring is continued for another hour to complete the reaction.[4]
-
Selectivity: The selectivity of the reduction of the ortho-nitro groups is a key feature of this method, allowing for the direct formation of this compound.[4]
The logical workflow for the one-step synthesis is depicted in the following diagram:
Caption: One-step synthesis of this compound.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is suspected of causing genetic defects.
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a locked up, dry, and well-ventilated place. Keep the container tightly closed. For maintaining product quality, refrigeration is recommended.[5]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[5]
First-Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
This guide is intended to provide a technical overview and does not replace a formal safety assessment. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
A Senior Application Scientist's Guide to the Solubility of 2,6-Diamino-4-nitrotoluene in Common Laboratory Solvents
Introduction: Understanding the Significance of Solubility for 2,6-Diamino-4-nitrotoluene
This compound (DANT), a nitroaromatic compound, is a key intermediate in various chemical syntheses, including the production of dyes and energetic materials.[1] Its utility in these applications is fundamentally linked to its solubility characteristics in different solvent systems. A comprehensive understanding of DANT's solubility is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification efficiency, and the formulation of final products.
This in-depth technical guide provides a detailed exploration of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present available data and reasoned estimations for its behavior in common laboratory solvents, and provide robust, field-proven experimental protocols for determining its solubility with precision. This document is designed to empower researchers with the knowledge to make informed decisions on solvent selection and to develop self-validating experimental workflows for their specific applications.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the interplay of its functional groups—two primary amino groups (-NH₂) and a nitro group (-NO₂) on a toluene backbone—creates a molecule with distinct polarity and hydrogen bonding capabilities.
| Property | Value / Information | Source |
| Molecular Formula | C₇H₉N₃O₂ | [2] |
| Molecular Weight | 167.17 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Data not readily available for the 2,6-diamino isomer. For comparison, the melting point of 2,4-diamino-6-nitrotoluene is 135 °C. | [3] |
| pKa | The presence of two basic amino groups suggests the molecule will have a basic pKa. For comparison, the predicted pKa of the structurally similar 4-Amino-2,6-dinitrotoluene is 0.95. | [4] |
| Predicted XlogP | 0.8 | [5] |
The presence of two amino groups and a nitro group makes this compound a polar molecule capable of acting as both a hydrogen bond donor (via the N-H bonds of the amino groups) and a hydrogen bond acceptor (via the lone pairs on the nitrogen and oxygen atoms). The predicted XlogP of 0.8 indicates a relatively low lipophilicity, suggesting a preference for more polar solvents over nonpolar ones.
Solubility Profile in Common Laboratory Solvents: A Qualitative and Estimated Overview
While precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, we can infer its likely solubility based on its physicochemical properties and the principle of "like dissolves like." The commercial availability of this compound in acetonitrile at concentrations of 0.1 mg/mL and 100 mg/L further supports its solubility in polar aprotic solvents.[6][7]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Limited | The presence of polar functional groups allows for some interaction with water through hydrogen bonding. However, the nonpolar toluene backbone will limit extensive solubility. The isomeric 2,4-diamino-6-nitrotoluene is available as a 30% solution in water, suggesting that diaminonitrotoluenes can have significant aqueous solubility. |
| Methanol | Polar Protic | Good | As a polar protic solvent, methanol can engage in hydrogen bonding with the amino and nitro groups of DANT. |
| Ethanol | Polar Protic | Good | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of DANT. |
| Acetone | Polar Aprotic | Good | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent for polar compounds like DANT. |
| Acetonitrile | Polar Aprotic | Excellent | The commercial availability of DANT in acetonitrile solutions confirms its high solubility in this solvent.[6][7] Acetonitrile is a polar aprotic solvent that can effectively solvate DANT. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, particularly those with hydrogen bonding capabilities. |
| Ethyl Acetate | Moderately Polar | Moderate | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. It is expected to be a reasonably good solvent for DANT. The related compound 2-Amino-4-nitrotoluene is commercially available in ethyl acetate. |
| Dichloromethane | Nonpolar | Limited | As a nonpolar solvent, dichloromethane is less likely to effectively solvate the polar functional groups of DANT, leading to limited solubility. |
| Toluene | Nonpolar | Poor | Toluene is a nonpolar aromatic solvent. The significant polarity of DANT will likely result in poor solubility. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise and reliable solubility data, experimental determination is essential. The two primary methods employed in pharmaceutical and chemical research are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay: A High-Throughput Approach
Kinetic solubility measurements are often used in the early stages of research for rapid screening. This method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.
Below is a generalized workflow for a nephelometric-based kinetic solubility assay:
Figure 1: Generalized workflow for a kinetic solubility assay.
Step-by-Step Protocol for Kinetic Solubility Determination:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a clear-bottomed 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to reach the desired final compound concentrations and a consistent final DMSO concentration (typically ≤ 1%).
-
Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This method involves equilibrating an excess of the solid compound with the solvent over a longer period.
The logical relationship for selecting a suitable solvent based on the properties of this compound is illustrated below:
Figure 2: Solvent selection logic for this compound.
Step-by-Step Protocol for Thermodynamic Solubility Determination:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. Ensure that solid material remains undissolved.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a series of calibration standards of known concentrations of this compound and analyze them using the same analytical method to construct a calibration curve.
-
Calculation: Determine the concentration of the saturated solution by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility.
Conclusion: A Framework for Informed Research
While a comprehensive, publicly available dataset of the solubility of this compound in all common laboratory solvents remains to be fully established, this guide provides a robust framework for understanding and predicting its solubility behavior. Based on its molecular structure, this compound is expected to exhibit good to excellent solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents.
For applications requiring precise solubility data, the experimental protocols detailed herein for kinetic and thermodynamic solubility determination offer reliable and reproducible methods. By combining theoretical understanding with rigorous experimental validation, researchers, scientists, and drug development professionals can confidently select appropriate solvents and optimize their processes involving this compound.
References
- 1. Buy this compound (EVT-373184) | 59229-75-3 [evitachem.com]
- 2. GSRS [gsrs-dev-public.ncats.io]
- 3. 2,4-DIAMINO-6-NITROTOLUENE CAS#: 6629-29-4 [m.chemicalbook.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 6. accustandard.com [accustandard.com]
- 7. cpiinternational.com [cpiinternational.com]
Synthesis of 2,6-Diamino-4-nitrotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-Diamino-4-nitrotoluene, a key intermediate in various chemical and pharmaceutical applications. The document details experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthetic routes for enhanced clarity.
Introduction
This compound is a valuable chemical intermediate. Its synthesis has been approached through several methodologies, with the most prominent routes originating from 2,4,6-trinitrotoluene (TNT) or substituted toluenes. The choice of synthesis pathway often depends on factors such as desired purity, yield, safety considerations, and the availability of starting materials. This guide explores three primary synthetic strategies: the one-step and two-step selective reduction of TNT, and a pathway originating from 2-chloro-6-nitrotoluene.
Synthesis Pathways
Selective Reduction of 2,4,6-Trinitrotoluene (TNT)
The most direct routes to this compound involve the selective reduction of the ortho-nitro groups of 2,4,6-trinitrotoluene. This can be achieved in either a one-step or a two-step process.
A highly selective one-step method has been developed for the synthesis of this compound from TNT.[1][2] This process utilizes hydrazine hydrate as the reducing agent in the presence of ferric chloride (FeCl₃) and charcoal.[1][2] By carefully controlling the reaction conditions, the two ortho-nitro groups of TNT can be selectively reduced, yielding the desired product.[1][2]
Experimental Protocol: One-Step Synthesis from TNT [1][2]
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Charcoal (activated)
-
Methanol
-
Hydrazine hydrate
-
Acetone
Procedure:
-
A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl₃·6H₂O, and 32 g of charcoal in 500 mL of methanol is prepared in a reaction vessel.
-
To this suspension, a solution of 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise over a period of 3–4.5 hours, while maintaining the temperature at 5–10°C.
-
The reaction mixture is then stirred for 2.5 hours at 15°C, followed by an additional 5 hours at 20–22°C.
-
The temperature is gradually raised to 50°C over 1.5 hours, and stirring is continued for another hour.
-
The hot mixture is filtered to remove the charcoal, which is then washed with hot methanol (3 x 200 mL) and hot acetone (2 x 300 mL).
-
The combined filtrates are processed to isolate the this compound product.
A two-step synthesis route from TNT has also been reported.[3] This method involves a sequential reduction of the nitro groups. The first step is the selective reduction of one ortho-nitro group to yield 2-amino-4,6-dinitrotoluene. This intermediate is then subjected to a second reduction step to convert the second ortho-nitro group, affording this compound.[1] The reduction in the second step is typically carried out using iron powder in acetic acid.[1]
Synthesis from 2-Chloro-6-nitrotoluene
An alternative pathway to 2,6-diaminotoluene (a related compound) that can be adapted for the synthesis of the nitro-substituted analog involves starting from 2-chloro-6-nitrotoluene.[4] This method proceeds through a two-step process: a reduction reaction followed by an ammonolysis reaction.[4] While the provided reference focuses on the non-nitrated toluene derivative, the principles can be applied. The initial step involves the reduction of the nitro group, followed by the substitution of the chlorine atom with an amino group.
Conceptual Experimental Workflow: Synthesis from 2-Chloro-6-nitrotoluene
-
Reduction: The nitro group of 2-chloro-6-nitrotoluene is reduced to an amino group. This can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel.[4]
-
Ammonolysis: The resulting 3-chloro-2-methylaniline undergoes an ammonolysis reaction to replace the chlorine atom with an amino group. This step typically requires a catalyst, such as a copper salt, and is carried out under pressure.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis pathways of this compound and related compounds.
| Parameter | One-Step Synthesis from TNT | Two-Step Synthesis from TNT | Synthesis from 2,6-Dinitrotoluene |
| Starting Material | 2,4,6-Trinitrotoluene | 2,4,6-Trinitrotoluene | Mixture of 2,4- and 2,6-dinitrotoluene |
| Key Reagents | Hydrazine hydrate, FeCl₃, Charcoal | Step 1: Selective reducing agent; Step 2: Iron powder, Acetic acid | Palladium-carbon catalyst, Hydrogen |
| Yield | 57%[1] | Not explicitly stated | >50%[5] |
| Purity | Not explicitly stated | Not explicitly stated | >99.5%[5] |
| Selectivity | 80% (ratio of this compound to 2,4-diamino-6-nitrotoluene)[1] | Not explicitly stated | Not applicable |
| Key Reaction Conditions | 5–50°C[1] | Not explicitly stated | 110–125°C, 1.0–1.2 MPa[5] |
Conclusion
The synthesis of this compound can be accomplished through several distinct pathways. The one-step selective reduction of TNT offers a direct and efficient method, with a detailed protocol available. The two-step reduction of TNT provides an alternative route, though with less detailed public data on yields and purity. The synthesis from substituted toluenes, such as 2-chloro-6-nitrotoluene or a mixture of dinitrotoluenes, presents viable alternatives, with the latter demonstrating high purity in the final product. The selection of an appropriate synthesis route will be dictated by the specific requirements of the research or development project, including scalability, cost-effectiveness, and desired product specifications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]
- 5. CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 2,6-Diamino-4-Nitrotoluene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diamino-4-nitrotoluene and its isomer, 2,4-diamino-6-nitrotoluene. It also details a validated experimental protocol for the one-step synthesis of this compound from 2,4,6-trinitrotoluene (TNT). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on the characterization and preparation of this compound.
Spectroscopic Data
Mass Spectrometry of this compound
Mass spectrometry data confirms the molecular weight of this compound. The gas chromatography-mass spectrum is available from Restek.[1] Additionally, predicted collision cross-section data for various adducts are available.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | PubChem |
| Molecular Weight | 167.17 g/mol | PubChem |
| Predicted Collision Cross Section (m/z) | ||
| [M+H]⁺ | 168.07675 | PubChemLite |
| [M+Na]⁺ | 190.05869 | PubChemLite |
| [M-H]⁻ | 166.06219 | PubChemLite |
Infrared (IR) Spectroscopy of 2,4-Diamino-6-Nitrotoluene
Note: The following IR data is for the isomer 2,4-diamino-6-nitrotoluene.
Table 2: Infrared (IR) Spectral Data for 2,4-Diamino-6-Nitrotoluene
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amines) |
| 1600-1450 | Aromatic C=C stretching |
| 1550-1475 | N-O asymmetric stretching (nitro group) |
| 1355-1315 | N-O symmetric stretching (nitro group) |
| 850-800 | C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Diamino-6-Nitrotoluene
Note: The following NMR data is for the isomer 2,4-diamino-6-nitrotoluene, obtained on a BRUKER AC-300 instrument.
Table 3: ¹H NMR Spectral Data for 2,4-Diamino-6-Nitrotoluene
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | Aromatic H |
| ~6.0 | Singlet | 1H | Aromatic H |
| ~4.5 | Broad Singlet | 4H | Amino (-NH₂) |
| ~2.1 | Singlet | 3H | Methyl (-CH₃) |
Table 4: ¹³C NMR Spectral Data for 2,4-Diamino-6-Nitrotoluene
| Chemical Shift (ppm) | Assignment |
| ~150 | Aromatic C-NO₂ |
| ~145 | Aromatic C-NH₂ |
| ~120 | Aromatic C-H |
| ~110 | Aromatic C-CH₃ |
| ~15 | Methyl (-CH₃) |
Experimental Protocols
Synthesis of this compound
A highly selective one-step synthesis of this compound from 2,4,6-trinitrotoluene (TNT) has been reported.[2][3] This method involves the selective reduction of the two ortho-nitro groups of TNT.
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Hydrazine hydrate (HH)
-
Ferric chloride (FeCl₃) or Ferrous chloride (FeCl₂)
-
Activated charcoal
-
Methanol
Procedure:
-
A solution of TNT in methanol is prepared.
-
A catalytic amount of FeCl₃ (or FeCl₂) and activated charcoal are added to the solution.
-
Hydrazine hydrate is added dropwise to the mixture while maintaining the temperature at a specific range (e.g., 5-10°C).
-
The reaction is stirred for a specified period at controlled temperatures to ensure the selective reduction of the two ortho-nitro groups.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is evaporated, and the crude product is purified, for example, by recrystallization.
For a detailed protocol, refer to the original publication: Vorob'ev, S. S., et al. "HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND this compound FROM 2,4,6-TRINITROTOLUENE." Synthetic Communications, vol. 31, no. 17, 2001, pp. 2557-2561.[2]
General Spectroscopic Analysis Protocol
The following is a general workflow for the spectroscopic characterization of the synthesized this compound.
-
Sample Preparation: A small amount of the purified product is dissolved in an appropriate solvent (e.g., deuterated chloroform or DMSO for NMR, methanol for MS). For IR spectroscopy, a KBr pellet or a thin film can be prepared.
-
Mass Spectrometry (MS): The sample is introduced into a mass spectrometer (e.g., a GC-MS system) to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer to determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in confirming the structure of the compound.
Visualizations
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthesis of this compound from TNT.
Caption: Analytical workflow for this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-diamino-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 2,6-diamino-4-nitrotoluene, a key chemical intermediate in various synthetic processes. A comprehensive understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings. Due to the limited availability of public experimental spectral data for this specific isomer, this guide presents predicted ¹H and ¹³C NMR data, offering a robust framework for spectral interpretation.
Molecular Structure and NMR-Active Nuclei
This compound possesses a unique substitution pattern on the toluene backbone that dictates its spectral features. The molecule has several NMR-active nuclei: protons (¹H) and carbon-13 (¹³C), which are fundamental for structural analysis. The chemical environment of each nucleus is distinct, leading to a characteristic set of signals in the respective NMR spectra.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nitro group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.1 | Singlet | 3H |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | 4H |
| Ar-H (H3, H5) | ~7.0 | Singlet | 2H |
Note: Predicted data is based on computational models and may vary from experimental values. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the nature and position of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~17 |
| C1 | ~115 |
| C2, C6 | ~148 |
| C3, C5 | ~125 |
| C4 | ~138 |
Note: Predicted data is based on computational models and may vary from experimental values.
Experimental Protocols
Obtaining high-quality NMR spectra is paramount for accurate structural analysis. The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aromatic amines as it can also facilitate the observation of exchangeable protons like those of the amino groups. Deuterated chloroform (CDCl₃) can also be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Sample Filtration: To ensure a homogeneous magnetic field and sharp signals, the prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Spectral Interpretation and Logical Relationships
The interpretation of the NMR spectra relies on understanding the electronic effects of the substituents on the aromatic ring.
Caption: Logical workflow for the interpretation of NMR spectra of this compound.
The two amino groups are strong electron-donating groups, which increase the electron density at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which decreases the electron density at these positions. In this compound, the two amino groups at positions 2 and 6 will significantly shield the aromatic ring, while the nitro group at position 4 will deshield it. The symmetry of the molecule is expected to result in a simplified ¹H NMR spectrum, with the two aromatic protons (H3 and H5) being chemically equivalent and appearing as a single signal. Similarly, the two amino groups and their respective protons are equivalent. The methyl group protons will appear as a singlet.
This technical guide serves as a foundational resource for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. While predicted data offers valuable guidance, experimental verification is recommended for precise characterization.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Diamino-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,6-diamino-4-nitrotoluene is limited in publicly available literature. This guide provides a comprehensive overview based on available information for this compound and data from closely related nitroaromatic compounds. The experimental protocols and decomposition pathways should be considered as representative examples for this class of materials.
Introduction
This compound is a nitroaromatic compound that is notably a transformation and degradation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Understanding the thermal stability and decomposition characteristics of such compounds is of paramount importance for safety in handling, storage, and for predicting their environmental fate. The presence of both amino and nitro groups on the toluene backbone suggests a complex thermal behavior, potentially involving intramolecular and intermolecular reactions leading to the formation of various gaseous and condensed-phase products. This guide synthesizes the available information and provides a framework for the experimental investigation of its thermal properties.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for designing appropriate experimental and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₂ | [1][2] |
| Molecular Weight | 167.17 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| CAS Number | 59229-75-3 | [1] |
Thermal Stability and Decomposition Analysis
Expected Thermal Decomposition Behavior
The thermal decomposition of nitroaromatic compounds containing amino groups often proceeds through complex, multi-step pathways. The initial steps may involve:
-
Intramolecular Hydrogen Transfer: The presence of ortho-amino groups can facilitate hydrogen transfer to the nitro group, leading to the formation of aci-nitro intermediates and subsequent elimination of water.
-
Nitro Group Decomposition: The C-NO₂ bond can undergo homolytic cleavage to release NO₂, a common initial step in the decomposition of many explosives.
-
Condensation Reactions: Amino groups can react with other molecules or decomposition intermediates, leading to the formation of larger, polymeric structures.
The overall decomposition is expected to be a vigorous exothermic process, releasing significant energy.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition kinetics of this compound, a combination of thermoanalytical techniques is recommended. The following are generalized experimental protocols based on best practices for analyzing energetic materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of the sample as a function of temperature, identifying the onset of decomposition and the number of decomposition stages.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (1-5 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire decomposition process (e.g., from ambient to 500 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the derivative thermogravimetric (DTG) curve, and the residual mass. Kinetic parameters such as activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods from data obtained at multiple heating rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of the sample as a function of temperature, identifying melting points, phase transitions, and the exothermic decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (0.5-2 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation.
-
Atmosphere: An inert atmosphere is maintained within the DSC cell.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a relevant temperature range.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition, the peak exotherm temperature, and the enthalpy of decomposition (ΔH_d).
Visualizations
Predicted Decomposition Pathway
The following diagram illustrates a plausible initial decomposition pathway for this compound, based on known mechanisms for similar nitroaromatic compounds. This is a hypothetical pathway and requires experimental validation.
Caption: Predicted initial decomposition pathways for this compound.
Experimental Workflow for Thermal Analysis
The logical flow of experiments to characterize the thermal stability of this compound is depicted in the following workflow diagram.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a comprehensive framework for its investigation. Based on the behavior of analogous nitroaromatic compounds, it is anticipated to undergo a complex and energetic decomposition. The provided experimental protocols for TGA and DSC offer a starting point for researchers to thoroughly characterize its thermal properties. Further studies, including kinetic analysis and identification of decomposition products, are essential for a complete understanding of its thermal hazard and to ensure its safe handling and management.
References
2,6-Diamino-4-nitrotoluene: A Technical Guide to a Persistent TNT Degradation Byproduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trinitrotoluene (TNT) has been a widely used explosive for military and industrial applications. Its extensive use has led to significant environmental contamination of soil and groundwater at manufacturing plants, military training ranges, and conflict zones. The biodegradation of TNT is a complex process involving multiple transformation products, one of which is 2,6-Diamino-4-nitrotoluene (2,6-DANT). This technical guide provides an in-depth overview of 2,6-DANT, focusing on its formation, environmental fate, toxicological profile, and the analytical and experimental methodologies used for its study. Understanding the properties and behavior of this persistent byproduct is crucial for developing effective bioremediation strategies and assessing the toxicological risks associated with TNT-contaminated sites.
Formation of this compound
2,6-DANT is an intermediate metabolite formed during the microbial degradation of TNT under both anaerobic and aerobic conditions. The formation typically proceeds through the sequential reduction of the nitro groups on the TNT molecule.
Under anaerobic conditions, the degradation of TNT is initiated by the reduction of one nitro group to an amino group, forming aminodinitrotoluenes (ADNTs), such as 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT). Further reduction of a second nitro group on these intermediates leads to the formation of diaminonitrotoluenes (DANTs), including 2,6-DANT and its isomer 2,4-diamino-6-nitrotoluene (2,4-DANT)[1][2][3]. These reactions are often carried out by a variety of anaerobic bacteria, including species of Clostridium and Desulfovibrio[4].
In aerobic environments, the degradation of TNT can also lead to the formation of 2,6-DANT, although the initial steps may differ and often involve mono- and di-oxygenases. However, complete mineralization of TNT under aerobic conditions is often slow, leading to the accumulation of intermediates like 2,6-DANT.
Environmental Fate and Persistence
This compound is considered a persistent environmental contaminant. Its chemical structure, with both amino and nitro functional groups, contributes to its relative stability in the environment. While it is a product of biodegradation, its own degradation proceeds slowly.
Studies have shown that while its isomer, 2,4-DANT, can be further transformed by some microorganisms, 2,6-DANT often persists in the environment[5]. This persistence is a significant concern for the long-term remediation of TNT-contaminated sites. The environmental fate of 2,6-DANT is influenced by various factors, including soil composition, pH, temperature, and the presence of specific microbial communities.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | PubChem CID 91671[6] |
| Molecular Weight | 167.17 g/mol | PubChem CID 91671[6] |
| Predicted XlogP | 0.8 | PubChemLite[7] |
| Physical Description | Solid (Predicted) |
Toxicological Data
Direct quantitative toxicological data for 2,6-DANT is limited. However, studies on related compounds provide an indication of its potential toxicity. It has been described as having a weak toxic potential compared to its parent compound, TNT[8][9].
| Compound | Test Organism | Endpoint | Value | Source |
| This compound | - | Acute Toxicity | Weak toxic potential observed | [8][9] |
| 2-Amino-4,6-dinitrotoluene | Rat | Oral LD50 | 1167 mg/kg | [10] |
| 2-Amino-4,6-dinitrotoluene | Rat | Oral NOAEL (60-day) | 3 mg/kg/day | [10] |
| 2,4-Diaminotoluene | Rat, Mouse | Carcinogenicity | Sufficient evidence of carcinogenicity | [11] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found.
Mandatory Visualization
Proposed Metabolic Pathway of TNT to 2,6-DANT
Caption: Anaerobic degradation pathway of TNT to 2,6-DANT.
Proposed Genotoxic Mechanism of Nitroaromatic Compounds
Caption: Proposed pathway for genotoxicity of nitroaromatics.
Experimental Workflow for 2,6-DANT Analysis in Soil
Caption: Workflow for analyzing 2,6-DANT in soil samples.
Experimental Protocols
Protocol 1: Quantification of 2,6-DANT in Soil by HPLC
This protocol is adapted from EPA Method 8330A for the analysis of nitroaromatics and nitramines by HPLC[8].
1. Sample Preparation and Extraction: 1.1. Weigh approximately 2 grams of the soil sample into a vial. 1.2. Add 10 mL of acetonitrile to the vial. 1.3. Place the vial in an ultrasonic bath and extract for 18 hours. 1.4. Allow the soil to settle. 1.5. Transfer a portion of the acetonitrile extract to a syringe fitted with a 0.45 µm filter. 1.6. Filter the extract into a clean vial for HPLC analysis.
2. HPLC Conditions: 2.1. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). 2.2. Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v). 2.3. Flow Rate: 1.0 mL/min. 2.4. Injection Volume: 100 µL. 2.5. Detector: UV detector at 254 nm. 2.6. Run Time: Approximately 30 minutes.
3. Quantification: 3.1. Prepare a series of calibration standards of 2,6-DANT in acetonitrile. 3.2. Inject the standards to generate a calibration curve. 3.3. Inject the sample extract and determine the concentration of 2,6-DANT by comparing its peak area to the calibration curve.
Protocol 2: Ames Test for Mutagenicity of 2,6-DANT
This protocol is a general guideline for the Ames test, a bacterial reverse mutation assay, adapted from standard protocols[2][12].
1. Materials: 1.1. Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs. 1.2. S9 fraction from rat liver for metabolic activation. 1.3. Minimal glucose agar plates. 1.4. Top agar containing a trace of histidine and biotin. 1.5. Test compound (2,6-DANT) dissolved in a suitable solvent (e.g., DMSO). 1.6. Positive and negative controls.
2. Procedure (with and without S9 activation): 2.1. To a sterile tube, add 0.1 mL of the Salmonella tester strain culture, 0.1 mL of the test compound solution at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer. 2.2. Pre-incubate the mixture at 37°C for 20 minutes. 2.3. Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. 2.4. Allow the top agar to solidify. 2.5. Incubate the plates in the dark at 37°C for 48-72 hours.
3. Data Analysis: 3.1. Count the number of revertant colonies on each plate. 3.2. A positive response is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of 2,6-DANT on a mammalian cell line[13][14].
1. Cell Culture and Treatment: 1.1. Seed a mammalian cell line (e.g., HepG2, CHO) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. 1.2. Prepare serial dilutions of 2,6-DANT in the cell culture medium. 1.3. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2,6-DANT. Include untreated control wells. 1.4. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
2. MTT Assay: 2.1. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. 2.2. Incubate the plate for an additional 4 hours at 37°C. 2.3. Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. 2.4. Mix gently by pipetting up and down.
3. Data Measurement and Analysis: 3.1. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. 3.2. Calculate the percentage of cell viability for each concentration relative to the untreated control. 3.3. Plot the cell viability against the concentration of 2,6-DANT to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a significant and persistent byproduct of TNT degradation. Its formation in both aerobic and anaerobic environments, coupled with its recalcitrance to further microbial breakdown, poses a long-term challenge for the remediation of contaminated sites. While its acute toxicity appears to be lower than that of TNT, the potential for genotoxicity, as suggested by the mechanisms of related nitroaromatic compounds, warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to quantify 2,6-DANT in environmental matrices and to assess its toxicological properties. A deeper understanding of its environmental behavior and biological effects is essential for developing effective risk assessment and management strategies for TNT-contaminated environments. Further research is needed to elucidate the specific enzymatic pathways involved in its degradation and the precise molecular mechanisms of its toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a new bacterial pathway for 4-nitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Structure-activity relationship of genotoxic polycyclic aromatic nitro compounds: further evidence for the importance of hydrophobicity and molecular orbital energies in genetic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 8. mass.gov [mass.gov]
- 9. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2,6-Diamino-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for 2,6-diamino-4-nitrotoluene, a chemical intermediate with potential applications in research and development. Due to its chemical structure, this compound requires careful handling to mitigate potential health and environmental risks. This document summarizes key quantitative data, outlines safe handling protocols, and provides visual aids to facilitate a thorough understanding of the associated hazards.
Safety Data Summary
The following tables summarize the known physical, chemical, and toxicological properties of this compound and related isomers. It is crucial to note that comprehensive toxicological data for this compound is limited, and data from structurally similar compounds are included for a conservative risk assessment.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H9N3O2 | [1][2] |
| Molecular Weight | 167.17 g/mol | [2] |
| Melting Point | 126 - 129 °F / 52 - 54 °C | [3] |
| Boiling Point | 460 °F / 238 °C | [3] |
| Density | 1.392 g/cm3 (at 77 °F / 25 °C) | [3] |
Toxicological Data
| Endpoint | Value | Species | Route | Source |
| Acute Oral LD50 (2-Amino-4,6-dinitrotoluene) | 1394-2240 mg/kg | Rat | Oral | [4] |
| Acute Oral LD50 (2-Amino-4,6-dinitrotoluene) | 1522-1722 mg/kg | Mouse | Oral | [4] |
| Acute Oral LD50 (4-Amino-2,6-dinitrotoluene) | 959-1360 mg/kg | Rat | Oral | [4] |
| Acute Oral LD50 (4-Amino-2,6-dinitrotoluene) | 1342-1495 mg/kg | Mouse | Oral | [4] |
| NOAEL (Dinitrotoluenes) | 2.68 mg/kg | Rat | Oral (Chronic) | [5] |
| LOAEL (Dinitrotoluenes) | 13.31 mg/kg | Rat | Oral (Chronic) | [5] |
NOAEL: No Observed Adverse Effect Level LOAEL: Lowest Observed Adverse Effect Level
Hazard Identification and Handling Precautions
GHS Hazard Statements: Based on data for related compounds, this compound should be treated as a hazardous substance. The following GHS hazard statements are likely applicable:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]
-
H373: May cause damage to organs through prolonged or repeated exposure.[3]
-
H411: Toxic to aquatic life with long lasting effects.[3]
Precautionary Statements:
-
P260: Do not breathe dust.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P273: Avoid release to the environment.[3]
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to these protocols is critical to minimize exposure and ensure a safe working environment.
References
- 1. This compound | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-nitrotoluene | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
Theoretical Properties and Synthetic Pathways of 2,6-diamino-4-nitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and known biological profile of 2,6-diamino-4-nitrotoluene. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields.
Core Theoretical Properties
While specific theoretical studies on this compound are limited in publicly accessible literature, valuable insights can be drawn from computational analyses of its isomers and related nitrotoluene compounds. Density Functional Theory (DFT) calculations are commonly employed to predict molecular structure, electronic properties, and reactivity. The following table summarizes key computed properties for this compound and provides comparative data for its isomer, 2,4-diamino-6-nitrotoluene, to offer a predictive context.
| Property | This compound | 2,4-diamino-6-nitrotoluene |
| Molecular Formula | C₇H₉N₃O₂ | C₇H₉N₃O₂ |
| Molecular Weight ( g/mol ) | 167.17 | 167.17 |
| Monoisotopic Mass (Da) | 167.06947 | 167.069476538[1] |
| Predicted XlogP | 0.8 | 0.6 |
| Predicted Collision Cross Section ([M+H]⁺, Ų) | 130.3 | Not Available |
| Predicted Collision Cross Section ([M-H]⁻, Ų) | 134.0 | Not Available |
Synthesis of this compound
A highly selective, one-step synthesis method has been developed for the production of this compound from 2,4,6-trinitrotoluene (TNT).[2] This method offers a significant advantage over previous multi-step approaches by selectively reducing the ortho-nitro groups of TNT.
Experimental Protocol: One-Step Synthesis from TNT[2]
Materials:
-
2,4,6-trinitrotoluene (TNT)
-
Methanol
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Activated Charcoal
-
Hydrazine hydrate (HH)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl₃·6H₂O, and 32 g of activated charcoal is prepared in 500 mL of methanol in a reaction vessel under an inert atmosphere (nitrogen or argon).
-
A solution of 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise to the stirred TNT mixture over a period of 3 to 4.5 hours. The temperature is maintained at 5–10°C during this addition.
-
After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours at 15°C, followed by 5 hours at 20–22°C.
-
The temperature is then gradually raised to 50°C over 1.5 hours, and stirring is continued for an additional hour at this temperature.
-
Upon completion of the reaction, the mixture is filtered to remove the catalyst and charcoal.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, this compound.
-
Further purification can be achieved through recrystallization or column chromatography as needed.
Biological Activity and Toxicological Profile
The biological activity of this compound has not been extensively studied. However, available toxicological data provides some initial insights into its potential effects. It is important to consider the toxicological profiles of its isomers and related dinitrotoluene compounds to build a more complete picture, as isomers can exhibit significantly different biological activities.[3][4]
A study comparing the toxicity of various 2,4,6-TNT transformation products found that this compound exhibited a weak toxic potential.[5] In another study focusing on the bioconversion of diaminonitrotoluene isomers, this compound was found to be persistent and was not significantly degraded by Pseudomonas fluorescens under the tested aerobic and anoxic conditions, in contrast to its isomer 2,4-diamino-6-nitrotoluene which was transformed into a novel metabolite.[6]
The following table summarizes the known toxicological information for this compound and related compounds.
| Compound | Organism/System | Observed Effect | Reference |
| This compound | Ecotoxicological bioassays (algae, daphnids, luminescence, cell growth) | Weak toxic potential | [5] |
| This compound | Pseudomonas fluorescens | Persistent, not readily metabolized | [6] |
| Isomers of Dinitrotoluene (general) | Rats | Cyanosis and anemia | [7] |
| 2,6-Dinitrotoluene | Rats | Hepatocellular lesions, increased splenic mass | [7] |
| 2,4-Dinitrotoluene | Rats | Decreased testes mass, degenerative histopathological changes, neurotoxic effects | [7] |
Signaling Pathways and Metabolic Fate
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Given its limited metabolism in the studied bacterial system, it is plausible that it may also exhibit metabolic stability in higher organisms, though further research is required to confirm this. The persistence of this compound suggests that it may not readily interact with metabolic pathways that transform other nitrotoluene derivatives.
The logical workflow for investigating the metabolic fate of this compound would involve in vitro studies with liver microsomes and hepatocytes, followed by in vivo studies in animal models to identify potential metabolites and excretion pathways.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a noted persistence in at least one biological system and a reported weak toxic potential. The lack of comprehensive data on its biological activities and mechanism of action presents a significant knowledge gap. For drug development professionals, the metabolic stability of this compound could be of interest, though its toxicological profile needs to be more thoroughly investigated.
Future research should prioritize:
-
Comprehensive Toxicological Evaluation: In-depth acute and chronic toxicity studies in relevant animal models are necessary to establish a complete safety profile.
-
Metabolic Studies: A thorough investigation of its metabolic fate in mammalian systems to identify any potential metabolites and understand its pharmacokinetic properties.
-
Mechanism of Action Studies: Cellular and molecular studies to determine if this compound interacts with any specific signaling pathways or molecular targets.
-
Comparative Isomer Studies: Direct comparative studies with its isomers would provide valuable structure-activity relationship data.
This foundational data is crucial for determining whether this compound or its derivatives hold any potential for therapeutic applications or pose any significant environmental or health risks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpestnet.org [mdpestnet.org]
- 4. mdpi.com [mdpi.com]
- 5. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioconversion of 2,4-diamino-6-nitrotoluene to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2,6-diamino-4-nitrotoluene: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-diamino-4-nitrotoluene, a significant derivative of toluene, has a history intertwined with the development of nitroaromatic chemistry. Initially explored in the context of dye and explosive manufacturing byproducts, its synthesis has evolved from multi-step, often hazardous procedures to more streamlined and selective methods. This guide provides an in-depth overview of the discovery and historical evolution of this compound synthesis, presenting key experimental protocols, quantitative data, and logical diagrams to illuminate the advancements in its preparation. The transition from early reduction methods of dinitrotoluenes to modern, selective single-step syntheses from 2,4,6-trinitrotoluene (TNT) highlights the progress in catalytic systems and reaction control in organic chemistry.
Historical Overview
The history of this compound is closely linked to the chemistry of its precursor, 2,4,6-trinitrotoluene (TNT). TNT was first synthesized in 1863 by the German chemist Julius Wilbrand and was initially used as a yellow dye.[1] Its explosive properties were not recognized until 1891.[1] The extensive production of TNT during the 20th century led to research into its derivatives and byproducts.
While a definitive "discovery" of this compound is not clearly documented in readily available literature, a key early publication detailing its synthesis appeared in 1976 in the Journal of Chemical & Engineering Data by Michael E. Sitzmann.[2] This publication suggests that the compound was of research interest at that time, likely in connection to the study of TNT-related compounds and their potential applications or as a reference standard for biodegradation studies of TNT.[2]
Historically, the synthesis of diaminonitrotoluenes involved multi-step processes. An early approach to a related isomer, 2,4-diaminotoluene, involved the reduction of 2,4-dinitrotoluene. Commercial samples of 2,4-diaminotoluene often contained the 2,6-isomer as an impurity, indicating that the reduction of dinitrotoluene mixtures was a common industrial practice.
More recent advancements have focused on developing highly selective and efficient syntheses of this compound, particularly from readily available TNT. These modern methods offer significant improvements in terms of yield, selectivity, and operational simplicity compared to older, multi-step routes.
Synthesis Methodologies: A Chronological Perspective
The synthesis of this compound has progressed from non-selective reductions of dinitrotoluene mixtures to highly specific methods targeting the desired isomer.
Early Methods: Reduction of Dinitrotoluenes
Early approaches to producing diaminotoluenes involved the chemical reduction of dinitrotoluene isomers. While not specific to the 4-nitro isomer, these methods laid the groundwork for later developments.
Experimental Protocol: Catalytic Hydrogenation of a Dinitrotoluene Mixture
A process for the manufacture of 2,4- and 2,6-diaminotoluenes from a mixture of the corresponding dinitrotoluenes involves catalytic hydrogenation.
-
Reaction: A molten mixture of 2,4- and 2,6-dinitrotoluene is subjected to catalytic hydrogenation in the presence of water.
-
Catalyst: The catalyst can be nickel, platinum, palladium, ruthenium, or rhodium.
-
Post-reaction: Following hydrogenation, hydrochloric acid is added to form the diaminotoluene monohydrochlorides.
-
Separation: 2,6-diaminotoluene monohydrochloride is then crystallized and filtered from the 2,4-diaminotoluene monohydrochloride. The free amine can be liberated by the addition of an alkali.
The Sitzmann Synthesis (1976)
Modern Advancements: Selective Synthesis from TNT
More contemporary research has focused on the selective reduction of 2,4,6-trinitrotoluene (TNT) to yield this compound directly. This approach is highly advantageous due to the availability of TNT as a starting material.
Experimental Protocol: One-Step Synthesis from TNT
A highly selective one-step synthesis has been developed for the reduction of the ortho-nitro groups in TNT.[2]
-
Reactants: 2,4,6-trinitrotoluene (TNT), hydrazine hydrate.
-
Catalyst System: Ferric chloride (FeCl₃) and charcoal.
-
Solvent: Methanol.
-
Procedure:
-
A mixture of TNT, FeCl₃·6H₂O, and charcoal in methanol is prepared.
-
A solution of hydrazine hydrate in methanol is added to the system over a period of 3-4.5 hours at a temperature of 5-10°C.
-
The reaction mixture is then stirred for 2.5 hours at 15°C and for an additional 5 hours at 20-22°C.
-
The temperature is gradually raised to 50°C over 1.5 hours, and stirring is continued for 1 hour.
-
This method allows for the selective reduction of the two ortho-nitro groups of TNT, yielding this compound.[2]
Quantitative Data
The following table summarizes key quantitative data from the described synthesis methods.
| Parameter | Catalytic Hydrogenation of Dinitrotoluene Mixture | One-Step Synthesis from TNT |
| Starting Material | Mixture of 2,4- and 2,6-dinitrotoluene | 2,4,6-trinitrotoluene (TNT) |
| Primary Reagent | Hydrogen gas | Hydrazine hydrate |
| Catalyst | Ni, Pt, Pd, Ru, or Rh | FeCl₃ and Charcoal |
| Solvent | Water (present during hydrogenation) | Methanol |
| Temperature | Molten state of dinitrotoluene | 5-50°C (stepwise increase) |
| Key Outcome | Separation of 2,4- and 2,6-diaminotoluene | Selective synthesis of this compound |
Diagrams
General Synthesis Pathway from Toluene
Caption: General synthetic routes to this compound starting from toluene.
Experimental Workflow for One-Step Synthesis from TNT
Caption: Experimental workflow for the one-step synthesis of this compound from TNT.
References
An In-Depth Technical Guide on the Electrochemical Properties of 2,6-Diamino-4-nitrotoluene
Disclaimer: Detailed experimental data on the electrochemical properties of 2,6-diamino-4-nitrotoluene is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known electrochemical behavior of related nitroaromatic and aromatic amine compounds, supplemented with the sparse data specific to this compound. The experimental protocols and reaction pathways are presented as representative examples and may require optimization for this specific molecule.
Introduction
This compound (2,6-DANT) is a nitroaromatic compound with a chemical structure featuring a toluene backbone substituted with two amino groups (-NH₂) and one nitro group (-NO₂). As a derivative of toluene, it is of interest in various chemical and biological systems. The electrochemical properties of 2,6-DANT are dictated by the redox-active nitro and amino functional groups, making it amenable to electrochemical analysis. This guide explores the expected electrochemical behavior of 2,6-DANT, focusing on the reduction of the nitro group and the oxidation of the amino groups.
Electrochemical Reduction of the Nitro Group
The most prominent electrochemical feature of nitroaromatic compounds is the irreversible reduction of the nitro group. This process is generally a multi-electron, multi-proton transfer reaction.
Quantitative Data
Specific quantitative electrochemical data for this compound is scarce. However, a study on the reduction pathways of 2,4,6-trinitrotoluene (TNT) provides a key data point.
| Compound | Reduction Peak Potential (Ep) vs. NHE |
| This compound | -0.629 V |
NHE: Normal Hydrogen Electrode
This value represents the potential at which the nitro group in 2,6-DANT is electrochemically reduced. Further quantitative parameters such as peak current, diffusion coefficient, and the number of electrons transferred have not been reported specifically for this compound.
Proposed Signaling Pathway for Nitro Group Reduction
The electrochemical reduction of a nitro group on an aromatic ring in an aqueous medium typically proceeds via a 6-electron, 6-proton process to form the corresponding amine. The reaction is generally irreversible and can involve several intermediates, such as the nitroso and hydroxylamine species.
Proposed reduction pathway of the nitro group.
Electrochemical Oxidation of the Amino Groups
Aromatic amines are known to undergo electrochemical oxidation. For this compound, the two amino groups are expected to be oxidizable, likely at different potentials due to their positions on the aromatic ring relative to the other functional groups.
Expected Behavior
The oxidation of aromatic amines typically involves the transfer of one electron and one proton to form a radical cation, which can then undergo further reactions such as dimerization or polymerization. The oxidation potential is influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, generally make the oxidation more difficult (occur at higher positive potentials), while electron-donating groups have the opposite effect.
To date, no specific quantitative data for the electrochemical oxidation of this compound has been found in the literature.
General Signaling Pathway for Aromatic Amine Oxidation
The initial step in the electrochemical oxidation of a primary aromatic amine is the formation of a radical cation, which is often unstable and can lead to the formation of various products, including polymers.
General oxidation pathway for an aromatic amine.
Experimental Protocols
While a specific, validated protocol for the electrochemical analysis of this compound is not available, a general procedure for cyclic voltammetry of a nitroaromatic compound is provided below. This should be considered a starting point for method development.
General Cyclic Voltammetry Protocol
Objective: To investigate the electrochemical reduction of the nitro group in a nitroaromatic compound.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon Electrode, Dropping Mercury Electrode)
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)
-
Counter Electrode (e.g., Platinum wire)
-
Analyte: this compound
-
Supporting Electrolyte (e.g., 0.1 M KCl, phosphate buffer solution)
-
Solvent (e.g., deionized water, ethanol/water mixture)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by rinsing with deionized water and sonication.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare the supporting electrolyte solution at the desired concentration and pH.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes. Add the supporting electrolyte solution to the cell.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain an inert atmosphere over the solution during the experiment.
-
Analyte Addition: Add a known volume of the this compound stock solution to the electrochemical cell to achieve the desired final concentration.
-
Cyclic Voltammetry Measurement:
-
Set the initial potential to a value where no faradaic reaction occurs.
-
Set the switching potential to a value sufficiently negative to observe the reduction of the nitro group.
-
Set the final potential back to the initial potential.
-
Select an appropriate scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potential (Ep) and peak current (Ip) for the reduction process. Investigate the effect of scan rate and pH on the voltammetric response to gain insights into the reaction mechanism.
General experimental workflow for cyclic voltammetry.
Conclusion and Future Outlook
The electrochemical properties of this compound are of interest for its detection and in understanding its chemical reactivity. Based on the behavior of analogous compounds, it is expected to undergo an irreversible reduction of its nitro group at a potential of approximately -0.629 V vs. NHE, and oxidation of its two amino groups at positive potentials.
However, a significant gap exists in the scientific literature regarding detailed, quantitative electrochemical data and specific experimental protocols for this compound. Further research is required to fully characterize its electrochemical behavior, including:
-
Determination of key electrochemical parameters such as diffusion coefficients, electron transfer coefficients, and the number of electrons involved in both reduction and oxidation processes.
-
Investigation of the influence of pH and scan rate on the voltammetric response to elucidate the reaction mechanisms.
-
Identification of intermediates and final products of the electrochemical reactions.
Such studies would not only provide a more complete understanding of the fundamental electrochemical properties of this compound but also enable the development of sensitive and selective electroanalytical methods for its quantification in various matrices.
Methodological & Application
Application Note: Quantification of 2,6-Diamino-4-nitrotoluene using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-diamino-4-nitrotoluene. This compound is a key intermediate and potential impurity in various chemical syntheses, making its accurate quantification critical for process monitoring, quality control, and safety assessment. The described method utilizes a reverse-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in solution. This document provides the necessary protocols for sample preparation, instrument setup, and data analysis.
Introduction
This compound is an aromatic amine that serves as a precursor in the synthesis of various dyes, polymers, and other specialty chemicals. Due to the potential toxicological concerns associated with aromatic amines and their nitro derivatives, a sensitive and accurate analytical method is essential for monitoring its presence. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and versatility. This application note presents a detailed protocol for the quantification of this compound, which can be adapted for various sample matrices with appropriate validation.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
Preparation of Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Sample Preparation
The sample preparation will vary depending on the matrix. For a simple solution-based sample, the following protocol can be used:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample with the initial mobile phase composition to a concentration that falls within the calibration range.
For more complex matrices such as environmental or biological samples, extraction and clean-up steps will be necessary. These may include liquid-liquid extraction, solid-phase extraction, or protein precipitation.[5]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be determined for each specific laboratory setup through method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8-12 min (highly dependent on the specific column and gradient) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationship Diagram
References
Application Note: UPLC-MS/MS Protocol for the Isomeric Separation and Quantification of Diaminonitrotoluenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the separation and quantification of 2,4-diaminonitrotoluene (2,4-DANT) and 2,6-diaminonitrotoluene (2,6-DANT) isomers using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is designed for high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. This document provides comprehensive methodologies for sample preparation from water and soil, optimized UPLC-MS/MS conditions, and predicted multiple reaction monitoring (MRM) transitions for the target analytes.
Introduction
Diaminonitrotoluenes (DANTs) are important industrial chemicals, primarily used as intermediates in the synthesis of dyes, polymers, and explosives. Due to their potential toxicity and environmental persistence, the accurate and sensitive detection of DANT isomers is of significant interest. The structural similarity of these isomers presents a considerable analytical challenge, often requiring advanced chromatographic techniques for effective separation. This UPLC-MS/MS method leverages the high resolving power of UPLC and the specificity of tandem mass spectrometry to achieve baseline separation and confident quantification of 2,4-DANT and 2,6-DANT.
Experimental Protocols
Sample Preparation
1.1. Water Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. Acidify the samples to a pH < 2 with sulfuric acid to prevent degradation of the analytes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained DANT isomers with 5 mL of acetonitrile into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.
1.2. Soil Sample Preparation (Ultrasonic Extraction)
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction: Weigh 5 g of the prepared soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
2.1. UPLC Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
2.2. UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | 6 |
| 1.00 | 95.0 | 5.0 | 6 |
| 6.00 | 5.0 | 95.0 | 6 |
| 8.00 | 5.0 | 95.0 | 6 |
| 8.10 | 95.0 | 5.0 | 6 |
| 10.00 | 95.0 | 5.0 | 6 |
2.3. MS/MS Conditions
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.4. Predicted MRM Transitions
Disclaimer: The following MRM transitions are predicted based on the chemical structures of the analytes and typical fragmentation patterns of similar compounds. These parameters will require optimization on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Cone Voltage (V) |
| 2,4-Diaminonitrotoluene | 168.1 | 122.1 | 20 | 94.1 | 35 | 30 |
| 2,6-Diaminonitrotoluene | 168.1 | 122.1 | 22 | 77.1 | 40 | 30 |
| Internal Standard (e.g., d6-2,4-DANT) | 174.1 | 128.1 | 20 | 97.1 | 35 | 30 |
Data Presentation
Table 1: Hypothetical Quantitative Data
This data is for illustrative purposes and will vary based on experimental conditions.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| 2,6-Diaminonitrotoluene | 4.2 | 0.1 - 100 | 0.998 | 0.03 | 0.1 |
| 2,4-Diaminonitrotoluene | 4.8 | 0.1 - 100 | 0.999 | 0.03 | 0.1 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of diaminonitrotoluene isomers.
Conclusion
This application note provides a comprehensive and detailed protocol for the separation and quantification of 2,4-diaminonitrotoluene and 2,6-diaminonitrotoluene isomers by UPLC-MS/MS. The described methodologies for sample preparation and instrumental analysis are designed to be robust and sensitive, enabling the reliable determination of these compounds at trace levels in environmental matrices. The provided UPLC gradient and predicted MS/MS parameters serve as a strong foundation for method development and validation in research and analytical laboratories.
Application Notes and Protocols: Laboratory Synthesis of 2,6-Diamino-4-nitrotoluene
Introduction
2,6-Diamino-4-nitrotoluene is a valuable chemical intermediate used in the synthesis of various heterocyclic compounds and as a precursor for materials such as diisocyanates for polyurethanes. This document provides detailed protocols for the laboratory-scale synthesis of this compound via the selective reduction of 2,4,6-trinitrotoluene (TNT). The presented method is a facile and efficient one-step procedure.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 2,4,6-trinitrotoluene (TNT).
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trinitrotoluene (TNT) | [1][2] |
| Reagents | Hydrazine hydrate (HH), Ferric chloride hexahydrate (FeCl₃·6H₂O), Charcoal, Methanol | [1][2] |
| Molar Ratio (HH/TNT) | ~3.8:1 | [2] |
| Catalyst Loading (FeCl₃·6H₂O) | ~0.027 mol % relative to TNT | [2] |
| Solvent | Methanol | [1][2] |
| Reaction Temperature | 5-10°C (during HH addition), then ramped to 50°C | [2] |
| Reaction Time | ~12 hours | [2] |
| Yield | Not explicitly stated for this specific product in the snippets, but the method is described as "highly selective" | [1][2] |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Hydrazine hydrate (HH)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Activated Charcoal (pre-heated at 700°C for 6 hours)[2]
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a nitrogen/argon inlet, combine 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl₃·6H₂O, and 32 g of pre-treated charcoal in 500 mL of methanol.[2]
-
Stir the mixture to create a suspension.
-
-
Addition of Reducing Agent:
-
Reaction Progression:
-
Work-up and Isolation:
-
The work-up procedure to isolate the this compound is not fully detailed in the provided search results but would typically involve filtration to remove the charcoal and catalyst, followed by evaporation of the solvent. Further purification steps like recrystallization or column chromatography might be necessary.
-
Visualizations
The following diagrams illustrate the key relationships and workflows described in this protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction scheme for the selective reduction of TNT.
References
Application Notes and Protocols for 2,6-Diamino-4-nitrotoluene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diamino-4-nitrotoluene (DANT) is a versatile chemical intermediate characterized by the presence of two amino groups and a nitro group on a toluene backbone. This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of organic molecules. The amino groups can be readily diazotized and coupled to form azo dyes, or they can react with phosgene or its equivalents to produce diisocyanates for polyurethane synthesis. Furthermore, the aromatic diamine structure suggests its potential as a monomer for high-performance polymers such as polyimides. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a primary focus on its application in the synthesis of azo dyes.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₂ | [1][2] |
| Molecular Weight | 167.17 g/mol | [3] |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 218-220 °C | |
| CAS Number | 59229-75-3 | [4] |
Applications
Synthesis of Azo Dyes
This compound is an excellent precursor for the synthesis of bis-azo dyes. Both amino groups can be diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of colored compounds. These dyes have potential applications in the textile industry as disperse dyes for synthetic fibers like polyester.[5][6][7]
This protocol describes a representative synthesis of a bis-azo dye by the diazotization of this compound followed by coupling with 2-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Glass stirring rod
-
pH paper or pH meter
Procedure:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.67 g (0.01 mol) of this compound in 50 mL of distilled water.
-
While stirring, slowly add 5 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0 and 5 °C.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete to ensure the formation of the bis-diazonium salt solution.
Step 2: Preparation of the Coupling Solution
-
In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
Step 3: Coupling Reaction
-
Slowly add the cold bis-diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Check the pH of the solution; it should be alkaline. If necessary, add more 10% NaOH solution.
Step 4: Isolation and Purification of the Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified bis-azo dye.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
The synthesis is expected to yield a deeply colored solid. The exact color, yield, and spectroscopic properties will depend on the purity of the starting materials and the precise reaction conditions.
| Parameter | Expected Value |
| Yield | 70-85% |
| Color | Red to dark brown |
| λmax (in DMF) | 480-520 nm |
| Key IR absorptions (cm⁻¹) | ~3400 (O-H), ~1600 (N=N), ~1520 & ~1340 (NO₂) |
Precursor for Polyurethanes
Diaminotoluenes are key intermediates in the production of toluene diisocyanate (TDI), a monomer used in the manufacture of polyurethanes.[8] The two amino groups of this compound can theoretically be reacted with phosgene or a phosgene substitute to form the corresponding diisocyanate. However, the presence of the nitro group may influence the reactivity and stability of the resulting isocyanate. The synthesis of isocyanates from amines typically involves the use of highly toxic phosgene and requires specialized equipment and safety precautions.[9][10][11]
Monomer for High-Performance Polymers
Aromatic diamines are widely used as monomers in the synthesis of high-performance polymers like polyimides.[12] These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. This compound could potentially be used as a diamine monomer in a polycondensation reaction with a dianhydride, such as pyromellitic dianhydride, to form a polyimide. The nitro group would be incorporated into the polymer backbone, potentially modifying its properties, such as solubility and thermal behavior.
Visualizations
Caption: Workflow for the synthesis of a bis-azo dye.
Caption: Synthetic pathways from this compound.
References
- 1. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-nitrotoluene | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 9. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. scribd.com [scribd.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Catalytic Hydrogenation of 2,6-Dinitrotoluene to 2,6-Diaminotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-diaminotoluene (2,6-DAT) via the catalytic hydrogenation of 2,6-dinitrotoluene (2,6-DNT). 2,6-DAT is a crucial chemical intermediate in various industrial applications, including the production of polyurethanes, dyes, and pharmaceuticals.[1] The protocols described herein are intended for laboratory-scale synthesis and can be adapted for various research and development purposes.
Safety Precautions
Warning: 2,6-Dinitrotoluene is toxic and a suspected carcinogen.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2] Hydrogen gas is highly flammable and explosive; ensure all equipment is properly grounded and free of ignition sources.[3] Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air.[3] Handle the catalyst with care, preferably in an inert atmosphere when dry.
Data Presentation: Comparison of Catalytic Hydrogenation Methods
The following table summarizes quantitative data from various reported methods for the catalytic hydrogenation of dinitrotoluenes. Note that conditions and yields can vary based on the specific isomer and experimental setup.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 0.5% Pt/Al₂O₃ | 2,6-Dinitrotoluene | Ethanol | 40 - 75 | 0.5 - 10 | - | >95% (intermediate) | - | [4] |
| Palladium on Carbon | Dinitrotoluene mixture | Molten DNT | 90 - 135 | - | - | >70% | - | [5] |
| Palladium on Carbon | Dinitrotoluene mixture | Water | 110 - 125 | 1.0 - 1.2 | 30 min | >50% | >99.5% | |
| Raney Nickel | Dinitrotoluene | No solvent | - | 1 | - | - | - | [6] |
| 10% Pd/C | 2-Methyl-6-nitroaniline | Ethanol | ~20 | Atmospheric | 4 h | 97% (crude) | - | [7] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) at Elevated Temperature and Pressure
This protocol is adapted from an industrial method and is suitable for achieving high purity.
Materials:
-
2,6-Dinitrotoluene (ensure purity, as nitrophenol impurities can hinder the reaction)[5]
-
10% Palladium on Carbon (Pd/C) catalyst
-
Deionized Water
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
High-pressure autoclave reactor with stirring mechanism and temperature/pressure controls
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure autoclave is clean and dry.
-
Add 2,6-dinitrotoluene and deionized water to the autoclave. A typical ratio would be 1 part 2,6-DNT to 2 parts water by weight.
-
Carefully add the 10% Pd/C catalyst. The catalyst loading can be in the range of 1-5% by weight relative to the 2,6-DNT.
-
-
Inerting the Reactor:
-
Seal the autoclave.
-
Purge the reactor vessel three times with an inert gas (nitrogen or argon) to remove all oxygen.
-
Then, purge the reactor three times with hydrogen gas.
-
-
Reaction:
-
Pressurize the reactor with hydrogen gas to 1.0 - 1.2 MPa.
-
Begin stirring and heat the mixture to 110 - 125 °C.
-
Maintain these conditions for approximately 30 minutes, monitoring the hydrogen uptake to determine the reaction's completion.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench the catalyst on the filter paper with water.
-
The resulting aqueous solution contains the 2,6-diaminotoluene.
-
-
Crystallization:
-
Cool the filtrate to approximately 30 °C to induce crystallization of the 2,6-diaminotoluene.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum at 60 - 85 °C to obtain high-purity 2,6-diaminotoluene.
-
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure
This protocol is a milder, laboratory-scale adaptation suitable for standard glassware.
Materials:
-
2,6-Dinitrotoluene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas (supplied via a balloon or a regulated source)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 2,6-dinitrotoluene in ethanol.
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas.
-
-
Hydrogenation:
-
Seal the flask and purge with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrate and the washings.
-
Remove the ethanol using a rotary evaporator to obtain the crude 2,6-diaminotoluene.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
-
Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Key components of the hydrogenation reaction.
References
- 1. CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Selective liquid‐phase hydrogenation of 2,6‐dinitrotoluene with platinum catalysts | Semantic Scholar [semanticscholar.org]
- 5. US2976320A - Catalytic hydrogenation of the dinitro derivatives of toluene - Google Patents [patents.google.com]
- 6. CN103977818A - Raney nickel catalyst used for low-pressure hydrogenation of dinitrotoluenem, preparation method and application thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Azo Dye Synthesis using 2,6-Diamino-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic moieties. These dyes are widely utilized in various industrial and scientific applications, including textiles, printing, pigments, and as biological stains. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound.
This document provides detailed application notes and a representative experimental protocol for the synthesis of azo dyes using 2,6-diamino-4-nitrotoluene as the diazo component. The presence of two amino groups in this starting material allows for the potential synthesis of bis-azo dyes, which can exhibit intense colors and unique properties.
Data Presentation
While specific quantitative data for azo dyes derived directly from this compound is not extensively available in the public domain, the following table presents expected data for a representative bis-azo dye synthesized by coupling bis-diazotized this compound with two equivalents of 2-naphthol. This data is extrapolated from typical results for similar azo dye syntheses.
| Starting Material | Coupling Component | Product Name | Molecular Formula | Expected Yield (%) | Expected λmax (nm) | Color |
| This compound | 2-Naphthol | 1,1'-((4-methyl-5-nitro-1,3-phenylene)bis(diazene-2,1-diyl))bis(naphthalen-2-ol) | C₂₇H₁₉N₅O₄ | 75-85 | 480-520 | Deep Red/Violet |
Experimental Protocols
Protocol 1: Synthesis of a Bis-Azo Dye from this compound and 2-Naphthol
This protocol describes the synthesis of a bis-azo dye through the bis-diazotization of this compound followed by coupling with 2-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
-
Starch-iodide paper
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum source
-
Melting point apparatus
-
UV-Vis spectrophotometer
Procedure:
Part A: Bis-Diazotization of this compound
-
In a 100 mL beaker, suspend 1.67 g (0.01 mol) of this compound in 20 mL of distilled water.
-
Carefully add 5 mL of concentrated hydrochloric acid to the suspension. Stir the mixture until a fine, uniform suspension of the amine hydrochloride is formed.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, add a small amount of urea to quench the excess nitrous acid until the starch-iodide test is negative.
-
The resulting cold solution contains the bis-diazonium salt of this compound and should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold bis-diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the bis-azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
After the reaction is complete, acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid.
Part C: Isolation and Purification of the Bis-Azo Dye
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product by determining its melting point, and recording its UV-Vis absorption spectrum to find the λmax.
Mandatory Visualizations
Caption: Synthetic pathway for a bis-azo dye.
Caption: Experimental workflow for azo dye synthesis.
The Role of 2,6-Diamino-4-nitrotoluene in Polyurethane Production: An Assessment of Current Literature
A comprehensive review of scientific and technical literature reveals no established role for 2,6-diamino-4-nitrotoluene as a chain extender or curative in the production of polyurethane polymers. While a multitude of aromatic and aliphatic diamines and diols are well-documented for this application, this compound is not among the cited compounds in the context of polyurethane chemistry. Its primary applications, as identified in the literature, lie in the synthesis of explosives and dyes, as well as in bioremediation processes.
The synthesis of polyurethane elastomers and foams relies on the reaction of diisocyanates with polyols to form a prepolymer, which is then chain-extended or cured with a low molecular weight diol or diamine. This chain extension step is critical in building the final polymer's molecular weight and establishing its hard segment domains, which in turn dictate the material's mechanical and thermal properties. Aromatic diamines are frequently employed as chain extenders to impart high thermal stability and mechanical strength to the resulting polyurethane.
Despite extensive searches for experimental protocols, quantitative data on performance characteristics (e.g., mechanical, thermal properties), or reaction kinetics related to the use of this compound in polyurethane synthesis, no such information has been found in the public domain. The available literature focuses on a wide array of other diamine-based chain extenders, detailing their impact on the final properties of polyurethane materials.
Given the absence of any scientific or industrial literature supporting the use of this compound in polyurethane production, it is not possible to provide the requested detailed Application Notes and Protocols. The fundamental premise of the topic—that this compound has a role in this specific application—is not substantiated by the available evidence.
Therefore, for researchers, scientists, and drug development professionals interested in the development of novel polyurethane materials, the focus should remain on the well-established and documented families of chain extenders. Further investigation into the suitability of novel diamines would require foundational research to determine their reactivity with isocyanates, their impact on polymer morphology, and the resulting physical and chemical properties of the polyurethane. At present, this compound does not appear to be a candidate for this application based on current knowledge.
Application Notes and Protocols for the Reduction of 2,6-Diamino-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of 2,6-diamino-4-nitrotoluene to its corresponding triamine, 2,4,6-triaminotoluene. The protocols outlined below cover various methodologies, including catalytic hydrogenation and chemical reduction techniques, offering flexibility based on available resources and desired outcomes.
Data Presentation: Comparison of Reduction Methodologies
The following table summarizes the key quantitative data and conditions for different experimental approaches to the reduction of nitroaromatic compounds, which can be adapted for this compound.
| Methodology | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, Pt/Al₂O₃ or Pd/C | Ethanol or Methanol | 25 - 100 | 1 - 70 psi | 3 - 7 hours | High | Requires specialized hydrogenation equipment. Catalyst handling and recovery are important.[1][2][3][4] |
| Chemical Reduction | Hydrazine hydrate, FeCl₃, Charcoal | Methanol | 18 - 65 (reflux) | Atmospheric | 45 min (addition) + 7 h (reflux) | ~70 | Selective reduction of the nitro group is possible. Avoids high-pressure apparatus.[5] |
| Chemical Reduction | Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S) | Ethanol/Water | 45 - 55 | Atmospheric | 30 - 60 minutes | Moderate to High | A classic and cost-effective method. Can offer selectivity in polynitro compounds.[6][7] |
| Electrochemical Reduction | Electric Current | pH-buffered media | Ambient | Atmospheric | Variable | - | Offers a green alternative with high control over reduction potential.[8][9][10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum on Alumina
This protocol is adapted from the general principles of catalytic hydrogenation of dinitrotoluenes and can be applied to this compound.[1][2]
Materials:
-
This compound
-
0.5% Platinum on Alumina (Pt/Al₂O₃) catalyst
-
Ethanol
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)
-
Rotary evaporator
Procedure:
-
In a suitable pressurized hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add the 0.5% Pt/Al₂O₃ catalyst to the solution. The catalyst loading is typically 1-5% by weight of the substrate.
-
Seal the reaction vessel and purge it with nitrogen gas to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 70 psi).[2]
-
Commence stirring and heat the reaction mixture to the target temperature (e.g., 100°C).[2]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-7 hours.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,6-triaminotoluene.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Chemical Reduction using Hydrazine Hydrate
This protocol is based on the selective reduction of a nitro group in a related trinitrotoluene derivative.[5]
Materials:
-
This compound
-
Methanol
-
Charcoal (activated carbon)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Hydrazine hydrate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a three-necked round-bottom flask, prepare a suspension of this compound and charcoal in methanol at room temperature.
-
Add a catalytic amount of FeCl₃·6H₂O to the suspension.
-
While stirring vigorously, add a solution of hydrazine hydrate in methanol dropwise from the dropping funnel over a period of 45 minutes. Maintain the reaction temperature between 18–20°C using an ice bath as needed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C) for 7 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel or Celite to remove the charcoal and iron salts. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure to obtain the crude 2,4,6-triaminotoluene.
-
The product can be isolated as the free base or converted to a hydrochloride salt for improved stability and handling. To obtain the trichlorohydrate salt, the crude product can be dissolved in a suitable solvent and treated with hydrochloric acid.
Protocol 3: Chemical Reduction using Ammonium Sulfide
This protocol is adapted from the selective reduction of a dinitroaniline compound and is a viable method for the reduction of this compound.[7]
Materials:
-
This compound
-
95% Ethanol
-
Concentrated ammonium hydroxide
-
Hydrogen sulfide (H₂S) gas
-
Three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In the three-necked flask, prepare a mixture of this compound, 95% ethanol, and concentrated ammonium hydroxide.
-
Heat the mixture to 45°C with good stirring.
-
Pass a steady stream of hydrogen sulfide gas through the reaction mixture via the gas inlet tube.
-
Maintain the reaction temperature between 45°C and 55°C. The reaction is exothermic, so intermittent cooling with a water bath may be necessary.
-
Continue the addition of hydrogen sulfide until the starting material is completely dissolved and the reaction is complete, which typically takes 30-60 minutes.
-
Cool the reaction mixture in an icebox for several hours to facilitate the crystallization of the product.
-
Collect the crystalline product by suction filtration and wash it with cold water.
-
The crude 2,4,6-triaminotoluene can be purified by recrystallization. A common method involves dissolving the crude product in a boiling mixture of water and hydrochloric acid, filtering the hot solution, and then precipitating the purified product by the addition of concentrated ammonia.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
References
- 1. Selective liquid‐phase hydrogenation of 2,6‐dinitrotoluene with platinum catalysts | Semantic Scholar [semanticscholar.org]
- 2. US4256671A - Production of 2,4- and 2,6-diaminotoluenes - Google Patents [patents.google.com]
- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Nitrotoluenes in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the sample preparation of environmental matrices prior to the analysis of nitrotoluenes. The methodologies outlined are essential for accurate quantification and monitoring of these compounds in soil, water, and air, which is critical for environmental remediation and risk assessment.
Solid-Phase Extraction (SPE) for Nitrotoluenes in Soil and Water
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices. It offers high recovery rates and the ability to process multiple samples simultaneously.
Experimental Protocol: SPE of Nitrotoluenes in Soil
This protocol is adapted from established methods for nitroaromatic compounds, such as EPA Method 8330B.[1][2][3]
-
Sample Preparation:
-
Air-dry the soil sample and sieve to ensure homogeneity.
-
Weigh 2.0 g of the homogenized soil into a glass vial.
-
-
Solvent Extraction:
-
Add 10.0 mL of acetonitrile to the vial.
-
Vortex the sample for 1 minute.
-
Sonicate the sample in a cooled ultrasonic water bath for 18 hours to extract the nitrotoluenes.
-
Centrifuge the sample to pellet the soil particles.
-
Carefully transfer the acetonitrile supernatant to a clean vial.
-
-
SPE Cleanup:
-
Conditioning: Condition a polymeric SPE cartridge by passing 3 mL of acetonitrile, followed by 3 mL of deionized water through it. Do not allow the sorbent to dry out.
-
Loading: Load 1 mL of the soil extract onto the conditioned cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a 50:50 (v/v) deionized water/methanol solution to remove polar interferences.
-
Elution: Elute the retained nitrotoluenes from the cartridge with 2 mL of acetonitrile.
-
-
Analysis:
-
The collected eluate can be concentrated under a gentle stream of nitrogen if necessary.
-
Reconstitute the sample in a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC).
-
Analyze the sample using a validated chromatographic method, such as HPLC-UV or GC-MS.
-
Experimental Protocol: SPE of Nitrotoluenes in Water
This protocol is suitable for low-level concentrations of nitrotoluenes in water and is based on EPA Method 3535, as referenced in EPA Method 8330B.[3][4]
-
Sample Preparation:
-
Filter the water sample to remove any particulate matter.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 or polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of 10 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water and dry for 5 minutes under a gentle vacuum.
-
Elution: Elute the analytes with 5 mL of methanol at a flow rate of 1 mL/min.
-
-
Concentration and Analysis:
-
Evaporate the methanol eluate to 0.5 mL under a stream of nitrogen at 45°C.
-
The concentrated sample is then ready for analysis by HPLC or LC-MS/MS.
-
Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for Solid-Phase Extraction of nitrotoluenes.
Liquid-Liquid Extraction (LLE) for Nitrotoluenes in Water
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids.
Experimental Protocol: LLE of Nitrotoluenes in Water
This protocol is a general procedure for the extraction of semi-volatile organic compounds from water.
-
Sample Preparation:
-
Place 50 mL of the water sample into a separatory funnel.
-
For acidic analytes, adjust the pH of the aqueous sample to two pH units below the pKa of the analyte. For basic analytes, adjust the pH to two units above the pKa.[5]
-
-
Extraction:
-
Phase Separation and Analysis:
-
Collect the organic layer, which contains the extracted nitrotoluenes.
-
The extract can be directly injected into a GC or GC-MS for analysis.
-
Workflow for Liquid-Liquid Extraction (LLE)
Caption: General workflow for Liquid-Liquid Extraction of nitrotoluenes.
Microextraction Techniques for Nitrotoluenes
Microextraction techniques are miniaturized versions of traditional extraction methods that offer advantages such as reduced solvent consumption, faster extraction times, and high enrichment factors.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique where a coated fiber is used to extract analytes from a sample.
Experimental Protocol: Headspace SPME of Nitrotoluenes in Soil/Water
-
Sample Preparation:
-
Place a known amount of soil or water sample into a headspace vial. For soil, a slurry can be created by adding water.
-
Seal the vial with a septum cap.
-
-
Extraction:
-
Expose a conditioned SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) to the headspace above the sample.
-
Allow the analytes to partition onto the fiber for a set period (e.g., 30 minutes).
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and withdraw it from the vial.
-
Insert the needle into the injection port of a gas chromatograph, where the analytes are thermally desorbed from the fiber and analyzed.[1]
-
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid microextraction method where a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample.
Experimental Protocol: DLLME of Nitrotoluenes in Water
-
Solvent Mixture Preparation:
-
Extraction:
-
Phase Separation and Analysis:
-
Centrifuge the sample to separate the fine droplets of the extraction solvent.
-
Collect the sedimented organic phase and analyze it by HPLC or GC.
-
Workflow for Microextraction Techniques
Caption: Workflows for SPME and DLLME of nitrotoluenes.
Performance Data for Nitrotoluene Sample Preparation Methods
The following tables summarize the performance of various sample preparation techniques for the analysis of nitrotoluenes in environmental samples.
Table 1: Performance Data for Nitrotoluene Analysis in Water Samples
| Analyte(s) | Sample Preparation Method | Analytical Method | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | RSD (%) | Reference |
| Nitrobenzene | LLE (Methylene Chloride) | GC/MS | 108 | 17 | - | 1.93-1.99 | [6] |
| Nitrotoluenes | DLLME (Ionic Liquid) | HPLC-UV | 88-104 | 0.22-0.91 | - | <10 | [9] |
| Nitrotoluenes | DLLME | GC-MS | 91-110 | <0.07 | <0.07 | <5.8 | [12] |
| 11 Explosives | SPE (Polymeric) | LC-MS/MS | 80-101 | 0.005-0.05 | - | - | [4] |
Table 2: Performance Data for Nitrotoluene Analysis in Soil Samples
| Analyte(s) | Sample Preparation Method | Analytical Method | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | RSD (%) | Reference |
| 14 Explosives | Modified QuEChERS | HPLC-UV | 73.0-95.7 | 0.012-0.081 | 0.040-0.270 | 3.6-9.6 | |
| Nitrotoluenes | UA-DMIL/MSWME | GC-MS | 89-108 | <0.07 µg/L | <0.07 µg/L | <5.5 | [12] |
| 18 Explosives | Methanol Extraction | LC-APCI-MS/MS | >80 | 0.0002-0.0541 | 0.0003-0.190 | <15 |
Note: LOD = Limit of Detection; LOQ = Limit of Quantification; RSD = Relative Standard Deviation; LLE = Liquid-Liquid Extraction; DLLME = Dispersive Liquid-Liquid Microextraction; SPE = Solid-Phase Extraction; QuEChERS = Quick, Easy, Cheap, Effective, Rugged, and Safe; UA-DMIL/MSWME = Ultrasonic-Assisted Dispersive Magnetic Ionic Liquid/Magnetic Solid Wire Microextraction. Data presented as ranges where multiple analytes were studied. Conversion of units may be necessary for direct comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Liquid-liquid extraction [scioninstruments.com]
- 6. hpst.cz [hpst.cz]
- 7. US6506948B1 - Toluene extraction of dinitrotoluene wash water - Google Patents [patents.google.com]
- 8. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Standard Reference Material for 2,6-diamino-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of a standard reference material for 2,6-diamino-4-nitrotoluene. It outlines the necessary steps for the synthesis, purification, and characterization of this compound to establish a certified reference material (CRM) compliant with international standards such as ISO 17034.[1][2][3][4][5] Detailed experimental protocols for characterization using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, along with methodologies for homogeneity and stability testing. This document is intended to serve as a practical resource for laboratories involved in the production and certification of chemical reference materials.
Introduction
This compound is a chemical compound of interest in various fields, including as a potential impurity in the synthesis of other materials and in environmental monitoring. The availability of a well-characterized standard reference material is crucial for ensuring the accuracy and comparability of analytical measurements. This application note describes the workflow for producing a high-purity this compound reference material.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental for its purification and characterization. While experimental data for this compound is limited, the following table summarizes key information, with some properties estimated based on its isomers and related compounds.
| Property | Value | Source |
| Chemical Formula | C₇H₉N₃O₂ | [4][6] |
| Molecular Weight | 167.17 g/mol | [7] |
| CAS Number | 59229-75-3 | [4] |
| Appearance | Expected to be a crystalline solid | Assumed based on isomers |
| Melting Point | Not available (Isomer 2-amino-4,6-dinitrotoluene: 173 °C) | [1] |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane | Assumed based on analytical methods for related compounds |
Production and Purification of the Candidate Material
The production of a candidate reference material for this compound involves the synthesis of the crude material followed by rigorous purification to achieve a high level of purity (typically >99.5%).
Synthesis
The synthesis of this compound can be approached through various organic synthesis routes. One potential pathway involves the nitration of a suitable diaminotoluene precursor. The specific synthesis protocol should be optimized to maximize the yield of the desired isomer and minimize the formation of by-products.
Purification Protocol
A multi-step purification process is recommended to achieve the desired purity for a reference material. A combination of crystallization and chromatographic techniques is often effective.
Protocol for Purification:
-
Initial Crystallization: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water). Allow the solution to cool slowly to promote the formation of well-defined crystals. Filter the crystals and wash with a small amount of cold solvent.
-
Recrystallization: Repeat the crystallization process at least two more times, monitoring the purity of the crystals after each step using a suitable analytical technique (e.g., HPLC).
-
Chromatographic Purification (if necessary): If impurities persist after multiple recrystallizations, preparative liquid chromatography can be employed. A normal-phase or reversed-phase column can be used, depending on the nature of the remaining impurities.
-
Drying: Dry the purified material under a vacuum at a controlled temperature to remove any residual solvents.
The following diagram illustrates the general workflow for the purification process.
Caption: Workflow for the purification of this compound.
Characterization and Value Assignment
The characterization of the purified material is a critical step to confirm its identity and assign a certified value for its purity. This is typically achieved by employing multiple independent analytical methods.
Identity Confirmation
The identity of the purified this compound should be confirmed using a combination of spectroscopic techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure and confirm the isomeric identity. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the absorption maximum, which can be used for quantification. |
Purity Determination
The purity of the candidate reference material should be determined using at least two independent analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.
This protocol is based on established methods for the analysis of diaminotoluene isomers.[2][8]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan (expected around 254 nm) |
| Injection Volume | 10 µL |
Protocol:
-
Standard Preparation: Accurately weigh a portion of the high-purity this compound and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the candidate reference material in the mobile phase.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the material by comparing the peak area of the main component to the total area of all peaks (area percent method). The purity can also be quantified using a certified reference standard of a closely related compound if available.
This protocol is adapted from methods used for the analysis of related nitroaromatic compounds.[9][10][11][12]
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source |
| Column | A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-300 amu |
Protocol:
-
Sample Preparation: Dissolve a known amount of the candidate reference material in a suitable solvent (e.g., acetonitrile or dichloromethane). Derivatization with an agent like heptafluorobutyric anhydride may be necessary to improve chromatographic performance.[10]
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks based on their mass spectra. Calculate the purity based on the relative peak areas.
The following diagram outlines the workflow for the characterization and value assignment of the reference material.
Caption: Workflow for the characterization and value assignment of the reference material.
Homogeneity and Stability Studies
To ensure the quality and reliability of the reference material, homogeneity and stability studies must be conducted.[5][13][14][15][16]
Homogeneity Testing Protocol
Objective: To demonstrate that the property of interest (purity) is uniform throughout the batch of the reference material.
Protocol:
-
Sampling: Randomly select a representative number of units from the batch of the packaged reference material (e.g., 10-15 units).
-
Analysis: From each selected unit, take at least two sub-samples and analyze them for purity using one of the validated analytical methods (e.g., HPLC).
-
Statistical Analysis: Use analysis of variance (ANOVA) to assess the between-unit and within-unit variation. The between-unit variation should not be statistically significant.
Stability Testing Protocol
Objective: To determine the stability of the reference material under specified storage and transport conditions over time.
Protocol:
-
Storage: Store a set of reference material units at the recommended storage temperature (e.g., 4 °C) and at elevated temperatures (e.g., 25 °C and 40 °C) to accelerate degradation.
-
Analysis: At regular intervals (e.g., 0, 3, 6, 12, 24 months), analyze the purity of the material stored at each temperature.
-
Data Analysis: Plot the purity as a function of time for each temperature. Use linear regression to determine if there is a significant trend of degradation. This data will be used to establish the shelf life of the reference material.
Data Presentation
All quantitative data from the characterization, homogeneity, and stability studies should be summarized in clear and concise tables.
Table 1: Purity Determination of this compound
| Analytical Method | Purity (%) | Uncertainty (±) |
| HPLC-UV/DAD | 99.7 | 0.2 |
| GC-MS | 99.6 | 0.3 |
| Certified Value | 99.65 | 0.25 |
Table 2: Homogeneity Study Results (ANOVA)
| Source of Variation | Sum of Squares | Degrees of Freedom | Mean Square | F-statistic | P-value |
| Between Units | SSb | k-1 | MSb | F | p |
| Within Units | SSw | N-k | MSw | ||
| Total | SSt | N-1 |
k = number of units, N = total number of measurements
Table 3: Stability Study Results (Purity in % at different time points)
| Time (months) | 4 °C | 25 °C | 40 °C |
| 0 | 99.7 | 99.7 | 99.7 |
| 3 | 99.6 | 99.5 | 99.2 |
| 6 | 99.7 | 99.4 | 98.9 |
| 12 | 99.6 | 99.2 | 98.5 |
Conclusion
The development of a standard reference material for this compound requires a systematic approach encompassing high-purity synthesis, comprehensive characterization using multiple analytical techniques, and thorough assessment of homogeneity and stability. The protocols and guidelines presented in this application note provide a framework for laboratories to produce a high-quality and reliable certified reference material, which will ultimately contribute to the accuracy and consistency of analytical measurements across different laboratories and applications.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-4,6-Dinitrotoluene | C7H7N3O4 | CID 37182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ez.restek.com [ez.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-6-nitrotoluene | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. | Semantic Scholar [semanticscholar.org]
- 9. daimonproject.com [daimonproject.com]
- 10. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. researchgate.net [researchgate.net]
- 14. Hemogeneity and stability assessment of certified reference materials on the example of the liquid density standard - Volume 27 - Metrology & Hallmark [gum.gov.pl]
- 15. Homogeneity testing of reference materials | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring 2,4,6-Trinitrotoluene (TNT) Transformation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the monitoring of 2,4,6-trinitrotoluene (TNT) and its primary transformation products. The protocols outlined below are based on established analytical techniques and provide guidance for accurate and reliable quantification in various environmental matrices.
Introduction
2,4,6-trinitrotoluene (TNT) is a widely used explosive, and its presence in the environment, along with its degradation products, poses significant toxicological and environmental concerns. Monitoring the transformation of TNT is crucial for assessing contamination levels, understanding its environmental fate, and ensuring the efficacy of remediation strategies. The primary transformation products of TNT include aminodinitrotoluenes (e.g., 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene) and diaminonitrotoluenes. This document details the application of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of these compounds.
Analytical Techniques Overview
A variety of analytical methods are available for the detection and quantification of TNT and its transformation products.[1] Chromatographic techniques are the most common and well-established for this purpose.[2]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely used technique, forming the basis of regulatory methods such as EPA Method 8330B.[3][4] It offers excellent performance for the analysis of nitroaromatic compounds in environmental samples.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, making it suitable for the analysis of thermally stable and volatile TNT transformation products.[6][7] It is particularly useful for confirming the identity of analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful tool for the simultaneous analysis of TNT and its metabolites, offering high sensitivity and specificity, especially for complex matrices.[8] This technique is advantageous for analyzing thermally labile and polar transformation products that are not amenable to GC-MS.
Quantitative Data Summary
The following table summarizes the performance of the described analytical techniques for the determination of TNT and its key transformation products.
| Analyte | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| 2,4,6-Trinitrotoluene (TNT) | HPLC-UV (Diol Column) | Environmental Samples | 0.78 - 1.17 µg/L | - | 95 - 98 | [9] |
| GC-MS/MS | Sediments | 0.3 ng/mL | 0.9 ng/mL | 64.6 - 91.8 | [6] | |
| NCI-MS (Isobutane) | Standard Solution | 0.020 ng | - | - | [10] | |
| 2-Amino-4,6-dinitrotoluene (2-ADNT) | HPLC-UV (Diol Column) | Environmental Samples | 0.78 - 1.17 µg/L | - | 95 - 98 | [9] |
| LC-MS/MS | Urine | - | 7.8 - 1000 ng/mL | Within ±15% accuracy | [8] | |
| 4-Amino-2,6-dinitrotoluene (4-ADNT) | HPLC-UV (Diol Column) | Environmental Samples | 0.78 - 1.17 µg/L | - | 95 - 98 | [9] |
| LC-MS/MS | Urine | - | 7.8 - 1000 ng/mL | Within ±15% accuracy | [8] | |
| GC/ECD | Human Urine | low-ppb range | - | High | [1] | |
| 2,4-Dinitrotoluene (2,4-DNT) | LC-MS/MS | Urine | - | 7.8 - 1000 ng/mL | Within ±15% accuracy | [8] |
| 2,6-Dinitrotoluene (2,6-DNT) | LC-MS/MS | Urine | - | 7.8 - 1000 ng/mL | Within ±15% accuracy | [8] |
Experimental Workflow
The general workflow for monitoring TNT transformation products involves several key stages, from sample collection to data analysis and interpretation.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and application of pyrolysis gas chromatography/mass spectrometry for the analysis of bound trinitrotoluene residues in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method development and validation for determination of 2,4,6-Trinitrotoluene and its metabolites on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of Limit of Detection on 2,4,6-Trinitrotoluene (TNT) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
2,6-Diamino-4-nitrotoluene is an organic compound that belongs to the class of nitrobenzenes.[1] It and its isomers are relevant in the context of industrial synthesis and as degradation products of nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT).[2][3] Accurate and sensitive analytical methods are crucial for monitoring these compounds in various matrices for environmental protection, occupational safety, and forensic analysis. The primary analytical techniques employed for the separation and quantification of this compound and related compounds, such as dinitrotoluenes (DNTs) and other diaminotoluene (DAT) isomers, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or other sensitive detectors.[4][5]
These application notes provide detailed protocols and quantitative data for the analysis of these compounds, intended for researchers, scientists, and drug development professionals.
Analytical Methodologies
The most common and robust methods for the analysis of nitrotoluene and diaminotoluene compounds are HPLC with Ultraviolet (UV) detection and GC coupled with either Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD).
-
High-Performance Liquid Chromatography (HPLC): This technique is highly suitable for thermally labile compounds, which is a common characteristic of explosives and their derivatives.[3] Reversed-phase HPLC using C18 or specialized columns like Phenyl-Hexyl or Diol provides excellent separation of isomers.[2][6] UV detection is typically set at a wavelength where the aromatic nitro and amino groups show strong absorbance, commonly around 254 nm.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of these compounds.[8] Electron Ionization (EI) is a common mode, and Selected Ion Monitoring (SIM) can be used to enhance sensitivity for target analytes.[7] Chemical ionization is also utilized for analyzing explosive compounds.[9]
-
Gas Chromatography with Electron Capture Detector (GC-ECD): The GC-ECD method is particularly sensitive to electrophilic compounds like nitroaromatics, allowing for very low detection limits.[10][11] It is a cost-effective and highly sensitive alternative to GC-MS for quantitative analysis of known target compounds.[12][13]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Dinitrotoluene and Aminodinitrotoluene Isomers
This protocol is adapted from established methods for separating nitroaromatic isomers.[2][6]
Objective: To separate and quantify DNT and ADNT isomers using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
Analytical standards of 2,6-DNT, 2,4-DNT, 2-aminodinitrotoluene (2-ADNT), 4-aminodinitrotoluene (4-ADNT), and this compound (certified reference material).[14]
-
HPLC-grade acetonitrile, methanol, and water.[2]
-
Stock Standard Solutions (1000 µg/mL): Prepare by dissolving the pure standards in acetonitrile.
-
Working Standard Solutions (0.5 - 50 µg/mL): Prepare by serial dilution of the stock solutions with the mobile phase or an appropriate solvent mixture (e.g., acetonitrile/water).
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl or Diol column (e.g., 250 mm x 4.6 mm, 5 µm).[2][6] A standard C18 column can also be used.[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.[2][6] Example: Acetonitrile/Water (50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.[7]
-
Detector Wavelength: 254 nm.[7]
-
Column Temperature: 30°C.
3. Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration: Inject the prepared working standards in ascending order of concentration to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts.
-
Data Analysis: Identify the target compounds by comparing their retention times with those of the standards. Quantify the analytes using the peak areas and the calibration curve.
Protocol 2: GC-MS Analysis of Nitrotoluene Derivatives
This protocol is suitable for the analysis of volatile and semi-volatile nitrotoluene compounds.[7][9]
Objective: To identify and quantify nitrotoluene derivatives using GC-MS.
1. Materials and Reagents:
-
Analytical standards of target compounds.
-
GC-grade helium.
-
Solvents such as acetonitrile or dichloromethane for sample and standard preparation.[7]
-
Internal Standard (IS): 2,6-DNT-D3 or 3,4-Dinitrotoluene can be used to improve quantitative accuracy.[9][10]
2. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Inlet Temperature: 250°C.[7]
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[7]
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).
3. Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing the target analytes and a constant concentration of the internal standard.
-
Calibration: Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Sample Preparation: Extract samples as described in Protocol 3. Add the internal standard to the final extract before analysis.
-
Sample Analysis: Inject the prepared sample.
-
Data Analysis: Identify compounds based on retention time and mass spectra. Quantify using the calibration curve.
Protocol 3: Sample Preparation from Environmental Matrices
Objective: To extract nitrotoluene and diaminotoluene compounds from water and soil samples.
A. Water Sample Extraction (Liquid-Liquid Extraction) [7]
-
Take 1 L of the water sample in a separatory funnel.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the organic layer into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the extracts and concentrate to approximately 1 mL using a nitrogen evaporator.
-
The extract is now ready for GC-MS or HPLC analysis.
B. Soil Sample Extraction (Solvent Extraction) [8]
-
Weigh 10 g of the soil sample into a beaker.
-
Add 20 mL of acetonitrile and sonicate in an ultrasonic bath for 15-20 minutes.
-
Allow the solid material to settle, then carefully decant the solvent into a clean vial.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the extracts. Filter the combined extract through a 0.45 µm syringe filter.
-
The extract is now ready for HPLC or GC-MS analysis.
Data Presentation
Quantitative data for the analysis of nitrotoluene and related compounds are summarized below. Note that performance can vary based on the specific instrument, column, and conditions used.
Table 1: Typical HPLC-UV Performance Data for TNT and Related Compounds
| Compound | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Linearity Range (µg/L) | r² |
|---|---|---|---|---|---|
| 2,4,6-Trinitrotoluene (TNT) | ~11.5 | 0.78 | 2.6 | 5 - 1000 | >0.99 |
| 2,4-Dinitrotoluene (2,4-DNT) | ~8.9 | 1.02 | 3.4 | 5 - 1000 | >0.99 |
| 2,6-Dinitrotoluene (2,6-DNT) | ~9.6 | 0.95 | 3.2 | 5 - 1000 | >0.99 |
| 4-Aminodinitrotoluene (4-ADNT) | ~7.2 | 1.17 | 3.9 | 5 - 1000 | >0.99 |
| 2-Aminodinitrotoluene (2-ADNT) | ~6.5 | 1.11 | 3.7 | 5 - 1000 | >0.99 |
(Data adapted from a study using a Diol column, which demonstrates improved separation and sensitivity).[2]
Table 2: Typical GC-MS Performance Data for Nitrotoluene Compounds
| Compound | Retention Time (min) | Linearity Range (pg/µL) | r² | %RSD (n=7) |
|---|---|---|---|---|
| Nitrobenzene | 1.95 | 1 - 1000 | >0.99 | <7% |
| 2-Nitrotoluene | 2.53 | 5 - 5000 | >0.99 | <7% |
| 4-Nitrotoluene | 2.86 | 5 - 1000 | >0.99 | <7% |
| 1,3-Dinitrobenzene | 4.00 | 1 - 1000 | >0.99 | <7% |
| 2,6-Dinitrotoluene (2,6-DNT) | 4.07 | 1 - 1000 | >0.99 | <1% (at 50 pg/µL) |
(Data derived from analysis using a Finnigan TRACE DSQ GC-MS system).[9]
Table 3: UPLC-MS/MS Performance Data for Diaminotoluene (TDA) Isomers
| Compound | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Recovery (%) |
|---|---|---|---|---|---|
| 2,6-Diaminotoluene (2,6-TDA) | 6.86 | 22.85 | 3.67 | 8.05 | 98.06 |
| 2,4-Diaminotoluene (2,4-TDA) | 2.83 | 9.42 | 3.55 | 2.62 | 99.80 |
(Data from a validated UPLC-MS/MS method for TDA analysis).[15]
Visualizations
References
- 1. hmdb.ca [hmdb.ca]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispec.co.th [scispec.co.th]
- 10. academic.oup.com [academic.oup.com]
- 11. epa.gov [epa.gov]
- 12. accustandard.com [accustandard.com]
- 13. osha.gov [osha.gov]
- 14. accustandard.com [accustandard.com]
- 15. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diamino-4-nitrotoluene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-diamino-4-nitrotoluene, with a focus on improving reaction yield and purity.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield in the synthesis of this compound is a common issue that can stem from several factors. The primary synthesis route involves the selective reduction of 2,4,6-trinitrotoluene (TNT). Here are the key areas to investigate:
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Sub-optimal Reducing Agent and Catalyst: The choice and quality of the reducing agent are critical. For the selective reduction of the ortho-nitro groups of TNT, a combination of hydrazine hydrate with a catalyst like iron(III) chloride (FeCl₃) and activated charcoal is effective.[1][2] Ensure the reagents are of high purity and used in the correct molar ratios.
-
Incorrect Reaction Temperature: The reduction of nitro groups is highly exothermic. Poor temperature control can lead to the formation of undesired side products and a lower yield of the target molecule. The reaction should be carefully monitored and maintained within the optimal temperature range, often starting at a low temperature (e.g., 5-10°C) during the addition of the reducing agent.[2]
-
Inadequate Stirring: In a heterogeneous reaction mixture (e.g., with a solid catalyst), efficient stirring is crucial to ensure proper mixing and contact between reactants. Inadequate agitation can lead to localized overheating and incomplete reaction.
-
Impure Starting Material: The purity of the starting TNT can significantly impact the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of byproducts that are difficult to separate.
-
Product Loss During Work-up and Purification: The product can be lost during filtration, extraction, and crystallization steps. Ensure efficient extraction with appropriate solvents and optimize crystallization conditions to maximize recovery.
Q2: I am observing the formation of significant amounts of isomers, particularly 4-amino-2,6-dinitrotoluene and 2,4-diamino-6-nitrotoluene. How can I improve the selectivity for this compound?
A2: The formation of isomers is a common challenge in the reduction of TNT. The key to improving selectivity lies in controlling the reaction conditions to favor the reduction of the nitro groups at the 2 and 6 positions (ortho to the methyl group).
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Choice of Reducing System: Traditional reducing agents often favor the formation of 4-amino-2,6-dinitrotoluene.[1] The use of hydrazine hydrate in the presence of FeCl₃ and activated charcoal in methanol has been shown to be highly selective for the ortho-nitro groups.[1][2]
-
Molar Ratio of Reactants: The molar ratio of the reducing agent to TNT is critical. An insufficient amount may lead to incomplete reduction, while a large excess can lead to the reduction of all three nitro groups, forming 2,4,6-triaminotoluene.[2] For the synthesis of this compound, a moderate excess of hydrazine hydrate is typically used.
-
Controlled Addition of Reducing Agent: A slow, dropwise addition of the reducing agent at a controlled low temperature helps to manage the exothermic reaction and maintain selectivity.
Q3: The reaction seems to be very vigorous and difficult to control. What safety precautions should I take?
A3: The reduction of polynitroaromatic compounds is energetic and requires strict safety measures.
-
Temperature Control: Use an ice bath to maintain the reaction temperature, especially during the addition of the reducing agent. Monitor the internal temperature continuously with a thermometer.
-
Slow Addition: Add the reducing agent slowly and in a controlled manner to prevent a runaway reaction.
-
Adequate Ventilation: Work in a well-ventilated fume hood, as volatile and potentially toxic reagents and byproducts may be released.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Scale: When attempting the reaction for the first time, it is advisable to start with a small scale to understand the reaction kinetics and exothermicity.
Q4: What is the best method for purifying the final product?
A4: The purification of this compound typically involves the following steps:
-
Filtration: After the reaction is complete, the hot reaction mixture is filtered to remove the catalyst (e.g., charcoal and iron salts).[2]
-
Solvent Removal: The solvent is then removed from the filtrate, often under reduced pressure.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents. This helps to remove unreacted starting materials and isomeric impurities.
-
Chromatography: For very high purity requirements, column chromatography may be employed.
Data Presentation: Reaction Parameters for this compound Synthesis
The following table summarizes key quantitative data for a one-step synthesis from 2,4,6-trinitrotoluene (TNT).
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trinitrotoluene (TNT) | [2] |
| Reducing Agent | Hydrazine Hydrate | [2] |
| Catalyst | FeCl₃·6H₂O and Activated Charcoal | [2] |
| Solvent | Methanol | [2] |
| Molar Ratio (Hydrazine Hydrate : TNT) | ~3.8 : 1 | [2] |
| Temperature (Addition) | 5-10 °C | [2] |
| Temperature (Stirring) | 15 °C, then 20-22 °C, then up to 50 °C | [2] |
| Reaction Time | Several hours | [2] |
| Reported Yield | ~70% | [1] |
Experimental Protocols
Key Experiment: One-Step Synthesis of this compound from TNT [2]
This protocol is based on a literature procedure for the selective reduction of TNT.
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Activated charcoal
-
Methanol
-
Hydrazine hydrate
-
Acetone
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a suspension of TNT, FeCl₃·6H₂O, and activated charcoal in methanol.
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate in methanol dropwise to the cooled suspension over a period of 3-4.5 hours, ensuring the temperature remains between 5-10 °C.
-
After the addition is complete, continue to stir the reaction mixture for 2.5 hours at 15 °C, followed by 5 hours at 20-22 °C.
-
Gradually raise the temperature to 50 °C over 1.5 hours and continue stirring for an additional hour.
-
Filter the hot mixture to remove the charcoal and catalyst.
-
Wash the filter cake with hot methanol and then with hot acetone.
-
Combine the filtrate and washings and remove the solvents under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound from TNT.
References
Technical Support Center: Purification of 2,6-diamino-4-nitrotoluene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,6-diamino-4-nitrotoluene.
Troubleshooting Guide
Purification of this compound can be impeded by a variety of issues, from the presence of persistent impurities to difficulties with crystallization. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Purity After Initial Purification | - Incomplete reaction during synthesis.- Presence of isomeric impurities (e.g., 2,4-diamino-6-nitrotoluene).- Residual starting materials or reagents. | - Monitor reaction completion using TLC or HPLC.- Employ multi-step purification techniques (e.g., column chromatography followed by crystallization).- Perform an acidic or basic wash to remove respective impurities. |
| "Oiling Out" During Crystallization | - Solution is too concentrated.- Cooling rate is too rapid.- Inappropriate solvent system. | - Increase the volume of the solvent.- Allow the solution to cool to room temperature slowly before further cooling.- Use a co-solvent system, gradually adding an anti-solvent.[1] |
| No Crystal Formation | - Insufficient supersaturation.- High solubility of the compound in the chosen solvent at low temperatures. | - Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Concentrate the solution further before cooling.- Screen for alternative crystallization solvents. |
| Discoloration of Final Product | - Oxidation of the amino groups.- Presence of colored impurities. | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Treat the solution with activated carbon to adsorb colored impurities. |
| Difficulty in Removing Solvent | - High boiling point of the purification solvent.- Compound trapping solvent within the crystal lattice. | - Use a rotary evaporator under high vacuum.- Dry the purified solid in a vacuum oven at a temperature below its melting point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities include isomers such as 2,4-diamino-6-nitrotoluene, unreacted starting materials like 2,6-dinitrotoluene, and byproducts from the reduction of the nitro groups. The presence of these impurities can affect crystallization and the final purity of the product.[2][3]
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the purity and identifying impurities.[4] Gas Chromatography (GC) can also be used, often after derivatization.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and detection of impurities.
Q3: What is a good starting point for selecting a crystallization solvent?
A3: A good crystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols such as ethanol or methanol, or aqueous mixtures of these, are often good starting points for aromatic amines. Toluene can also be considered. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system.
Q4: How can I improve the yield of my purification process?
A4: To improve yield, minimize the number of purification steps. Optimize the crystallization process to ensure maximum recovery of the product from the mother liquor. This can be achieved by carefully controlling the cooling rate and the final cooling temperature. Additionally, ensuring the initial crude product is as pure as possible through optimized reaction conditions will reduce losses in subsequent purification stages.
Q5: My purified this compound degrades over time. How can I improve its stability?
A5: Aromatic amines can be sensitive to light and air, leading to oxidation and degradation. Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and at low temperatures (refrigerated or frozen) to enhance its stability.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and aqueous mixtures thereof) at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of this compound.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for best separation.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting low purity in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
Technical Support Center: Diaminonitrotoluene Isomer Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of co-eluting diaminonitrotoluene (DANT) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common diaminonitrotoluene (DANT) isomers, and why are they difficult to separate?
The most common isomers encountered are 2,4-diaminonitrotoluene and 2,6-diaminonitrotoluene. These compounds are structural isomers with the same molecular weight and similar physicochemical properties, including polarity and hydrophobicity. Their structural similarity makes them challenging to resolve using standard reversed-phase HPLC methods.
Q2: What is "co-elution," and how do I know if my DANT isomer peaks are co-eluting?
Co-elution occurs when two or more compounds travel through the HPLC column at the same rate and are detected at the same time, resulting in overlapping or merged chromatographic peaks.[1] Signs of co-elution include poor peak shape, such as shoulders on a peak or broad, asymmetrical peaks.[1] If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), you can assess peak purity. A pure peak will have a consistent UV spectrum or mass spectrum across its entire width; variations indicate the presence of multiple components.[1][2]
Q3: Which type of HPLC column is best suited for separating DANT isomers?
While standard C18 columns are widely used in reversed-phase chromatography, they often provide insufficient separation for isomers with similar hydrophobicity.[3] For nitroaromatic compounds, columns that offer alternative separation mechanisms, such as π-π interactions or polar interactions, are often more effective.[3] Studies on related dinitrotoluene isomers have shown that Diol columns can provide superior resolution and efficiency compared to C18 or Phenyl columns.[4][5] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be effective for separating polar isomers.[6]
Q4: Can I improve separation without buying a new column?
Yes, significant improvements can often be achieved by modifying the mobile phase. Key parameters to adjust include:
-
Organic Solvent Type: Switching between acetonitrile and methanol can alter selectivity, as they interact differently with the stationary phase.[3][7]
-
Mobile Phase Strength (%B): Adjusting the percentage of the organic solvent in the mobile phase affects retention time. Weakening the mobile phase (reducing %B) increases retention and can improve resolution.[1][2]
-
Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can dramatically change retention and selectivity.[8][9]
-
Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.
Troubleshooting Guide for Co-eluting DANT Isomers
This guide provides a systematic approach to resolving common separation issues.
Problem: My DANT isomer peaks are completely co-eluting or show very poor resolution (Rs < 1.5).
When facing co-elution, the goal is to adjust the chromatographic parameters that influence resolution: retention (capacity factor, k'), selectivity (α), and efficiency (N).[2]
Step 1: Assess and Optimize Retention (Capacity Factor)
Q: My peaks are eluting very early, close to the solvent front (low k'). What should I do?
A: Early elution means the isomers have minimal interaction with the stationary phase, providing little opportunity for separation. You need to increase their retention time.
-
Action: Weaken the mobile phase by decreasing the concentration of the organic solvent (e.g., reduce the percentage of acetonitrile or methanol).[1][2] A good target for the capacity factor (k') is between 1 and 5.[1]
-
Example: If you are using a 60:40 Acetonitrile:Water mobile phase, try changing to 55:45 or 50:50.
Step 2: Modify Selectivity
Q: I have increased retention, but the peaks are still not separated. How can I change the elution order or relative spacing of my peaks?
A: If increasing retention doesn't resolve the peaks, the issue is poor selectivity (α ≈ 1). This means the column and mobile phase combination does not sufficiently differentiate between the isomers.[2]
-
Action 1: Change the Organic Solvent. The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, switch to methanol, or vice versa.[7] These solvents have different properties and will interact differently with both the analytes and the stationary phase.
-
Action 2: Adjust Mobile Phase pH. Since DANTs contain amino groups, their ionization state is pH-dependent. Modifying the pH of the aqueous buffer can alter the polarity and retention of the isomers differently, leading to improved separation.[8] Experiment with a pH range around the pKa of the amino groups.
-
Action 3: Change the Stationary Phase. If mobile phase adjustments are insufficient, the column chemistry is likely not suitable for the separation.[2][3]
-
From C18 to Phenyl: A Phenyl column can introduce π-π interactions, which can improve selectivity for aromatic compounds like DANTs.
-
From C18/Phenyl to Diol: A Diol column offers polar interactions and has been shown to be highly effective for separating nitroaromatic isomers, often providing significantly better resolution.[4][5]
-
Step 3: Evaluate and Improve Efficiency
Q: My peaks are resolved but are very broad, leading to poor quantification. How can I make them sharper?
A: Broad peaks are a sign of poor column efficiency (N). While this is less critical than selectivity for resolving co-elution, sharp peaks are essential for good resolution and sensitivity.[2]
-
Action 1: Check for System Issues. Ensure there are no leaks and that extra-column volume (e.g., from long tubing) is minimized.
-
Action 2: Lower the Flow Rate. Reducing the flow rate gives more time for the analytes to partition between the mobile and stationary phases, which can lead to narrower peaks.
-
Action 3: Consider Column Health. A column that has been used extensively may lose efficiency. If pressure has increased or peaks have become consistently broad, consider flushing the column, changing the inlet frit, or replacing the column entirely.[10]
Data Presentation
Table 1: Comparative Performance of HPLC Columns for Nitroaromatic Isomer Separation
The selection of the stationary phase is critical for resolving structurally similar isomers. This table summarizes performance characteristics based on studies of dinitrotoluene isomers, which are structurally related to DANTs.[4][5]
| Column Type | Primary Interaction | Resolution (2,4-DNT vs. 2,6-DNT) | Solvent Consumption | Key Advantages | Potential Issues |
| Standard C18 | Hydrophobic | Low to Moderate | High | General purpose, widely available. | Often fails to resolve structurally similar isomers.[3] |
| Phenyl | Hydrophobic, π-π | Moderate | High | Can provide alternative selectivity for aromatic compounds. | May still result in peak overlap for very similar isomers.[4] |
| Diol | Polar (H-Bonding) | High (Rs > 2.0)[5] | Low[5] | Superior resolution, high sensitivity, reduced solvent use.[5] | Less common than C18, may require different equilibration. |
Experimental Protocols
Detailed HPLC Methodology for Dinitrotoluene Isomer Separation on a Diol Column
This protocol is adapted from a validated method for separating related nitroaromatic compounds and serves as an excellent starting point for DANT isomer analysis.[5]
1. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve DANT isomer standards in acetonitrile or mobile phase to create a stock solution (e.g., 1000 µg/mL). Perform serial dilutions to prepare working standards at the desired concentrations.
-
Sample Extraction: For environmental or biological samples, use an appropriate extraction technique (e.g., solid-phase extraction) to isolate the analytes and remove interfering matrix components.[10] The final extract should be dissolved in the initial mobile phase composition.
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.
2. HPLC Instrument Conditions
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: Diol Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient Elution:
Time (min) % Water (A) % Acetonitrile (B) 0.0 70 30 8.0 30 70 10.0 30 70 10.1 70 30 | 13.0 | 70 | 30 |
-
Flow Rate: 0.8 mL/min[11]
-
Column Temperature: 30 °C (thermostatically controlled)
-
Injection Volume: 10 µL
-
Detector: UV Detector set at an appropriate wavelength for DANTs (e.g., 254 nm or 270 nm).[11][12]
3. Data Analysis
-
Identify peaks based on the retention times of the injected standards.
-
Integrate the peak areas for quantification.
-
Calculate the resolution (Rs) between the critical isomer pair using the formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂), where RT is retention time and W is peak width at the base. A value of Rs ≥ 1.5 indicates baseline separation.
Visualizations
Diagrams of Workflows and Chemical Structures
Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.
Caption: General experimental workflow for HPLC analysis of DANT isomers.
Caption: Structures of 2,4-DANT and 2,6-DANT, highlighting their similarity.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. nacalai.com [nacalai.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Selective Nitrotoluene Reduction
Welcome to the technical support center for the selective reduction of nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of chemoselectively reducing a nitro group in the presence of other sensitive functionalities.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common problems encountered during the selective reduction of nitrotoluene.
Issue 1: Low Selectivity - Reduction of Other Functional Groups
Q: My primary challenge is the reduction of other functional groups (e.g., halogens, carbonyls, esters) along with the nitro group. How can I improve chemoselectivity?
A: Achieving high chemoselectivity is critical when other reducible groups are present. The choice of reducing agent and catalyst system is paramount. Here is a systematic approach to troubleshooting this issue:
-
Reagent and Catalyst Selection:
-
For Halogenated Nitrotoluenes: Standard catalytic hydrogenation with Pd/C can lead to dehalogenation. Consider using Raney Nickel with H₂ gas, as it is often preferred for substrates where dehalogenation is a concern.[1] Another effective method is the use of tin(II) chloride (SnCl₂), which provides a mild reduction of the nitro group without affecting aromatic halides.[1]
-
For Nitrotoluenes with Carbonyl Groups (Ketones/Aldehydes): A robust and highly selective method is the use of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate.[2] This reagent is mild and generally does not affect carbonyl functionalities.[2] Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another reliable option that is selective for the nitro group.[1][2]
-
For Nitrotoluenes with Ester or Amide Groups: A combination of sodium borohydride (NaBH₄) with iron(II) chloride (FeCl₂) can exhibit good selectivity for the nitro group over esters.[3] Alternatively, SnCl₂·2H₂O is also an excellent choice as it typically does not reduce ester or amide functionalities.[2]
-
For Nitrotoluenes with Alkenes or Alkynes: Using sodium sulfide (Na₂S) can be an effective method that often spares carbon-carbon multiple bonds.[1][2]
-
-
Catalyst Support and Modification: The interaction between the metal catalyst and its support can significantly influence selectivity. For instance, using TiO₂ as a support for platinum catalysts can transform a non-chemoselective catalyst into a highly selective one by controlling the coordination of metal surface atoms.[4][5] Similarly, the particle size and support material for gold catalysts are crucial; small Au nanoparticles on supports with acid-base sites, like Al₂O₃, show high activity and selectivity.[6]
Below is a decision-making workflow to aid in selecting the appropriate reducing agent.
Caption: Reagent Selection Workflow for Selective Nitrotoluene Reduction.
Issue 2: Incomplete Reaction or Slow Conversion
Q: My reaction is either very slow or does not go to completion. What factors should I investigate to improve the reaction rate and yield?
A: Incomplete or slow reactions are a common hurdle. A systematic approach to troubleshooting this issue is outlined below:
-
Reagent and Catalyst Activity:
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Ensure the catalyst is not old or deactivated. Use a fresh batch of catalyst if possible. The quality and activity of the catalyst are crucial for an efficient reaction.
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are important. Use finely powdered metal and consider activation if necessary. The concentration of the acid is also a critical factor for the reaction rate.[7]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[7][8]
-
-
Reaction Conditions:
-
Temperature: While many reductions can proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. However, be aware that higher temperatures can sometimes lead to an increase in side products.[7]
-
Solvent: The solubility of the nitrotoluene starting material can be a limiting factor. For solid nitrotoluenes, solubility issues can hinder a complete reaction. Using a co-solvent system, such as THF-water (1:1), can significantly improve the yield and reaction time.[3] Protic solvents like ethanol and water often lead to higher reaction yields.[9]
-
Agitation: In heterogeneous reactions (e.g., with solid metals or supported catalysts), vigorous stirring is essential to ensure good mass transfer between the reactants and the catalyst surface.
-
-
Stoichiometry: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion.[7]
Issue 3: Formation of Undesired Byproducts
Q: I am observing significant amounts of byproducts such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired aminotoluene?
A: The formation of these byproducts is a common challenge that arises from the stepwise nature of nitro group reduction. The key to minimizing these is to control the reaction conditions to favor the complete reduction to the amine.
-
Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages. For example, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds can lead to the formation of azo products.[1][7] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe, Sn, Zn in acid) are generally more reliable for achieving complete reduction to the amine.[1][7]
-
Reaction pH: The pH of the reaction medium can significantly influence the product distribution. Acidic conditions, often employed with metals like iron, tin, and zinc, generally favor the formation of the amine.[7]
-
Temperature Control: The reduction of nitroaromatics is often highly exothermic.[10][11] Localized overheating can promote the formation of side products like azobenzene derivatives.[7] Therefore, proper temperature control is crucial for a clean reaction.
-
Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion and reduce any intermediate products that may have formed.[7]
The following diagram illustrates the general reduction pathway and the potential for byproduct formation.
Caption: Nitrotoluene Reduction Pathway and Potential Byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for the selective reduction of nitrotoluenes on a lab scale?
A1: Several methods are widely used and considered reliable:
-
Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) or Raney Nickel catalyst is a very common and efficient method.[1][12]
-
Metal and Acid Reduction: The use of iron (Fe) or tin (Sn) in the presence of an acid like HCl or acetic acid is a classic and effective method.[1][13] The Béchamp process, which uses iron and an acid, is a well-established industrial method.[14]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with a Pd/C catalyst is a milder alternative to using high-pressure hydrogen gas.[2][15]
Q2: How can I monitor the progress of my nitrotoluene reduction reaction?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively monitor the disappearance of the starting material and the appearance of the product.[8][16]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques, often coupled with detectors like FID (for GC) or UV (for HPLC), provide quantitative information on the reaction progress.[16][17][18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, which is very useful for identifying products and byproducts.[12]
Q3: Are there any green chemistry approaches for nitrotoluene reduction?
A3: Yes, there is a growing interest in developing more environmentally friendly methods:
-
Water as a Solvent: Using water as a solvent is highly desirable. Some catalytic systems, such as those using water-soluble iron complexes or certain heterogeneous catalysts, can be effective in aqueous media.[10][20]
-
Recyclable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused aligns with green chemistry principles.[15] For example, magnetically recoverable catalysts have been developed for this purpose.[3]
-
Avoiding Hazardous Reagents: Moving away from stoichiometric and often toxic reducing agents towards catalytic systems is a key goal.[10][11]
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Selective Nitrotoluene Reduction
| Catalyst System | Reducing Agent | Typical Solvent(s) | Temperature | Key Advantages | Potential Issues |
| Pd/C (5-10 mol%) | H₂ (gas) | Ethanol, Methanol | Room Temp. - 50°C | High efficiency, clean reaction.[12] | Potential for dehalogenation.[1] |
| Raney Nickel | H₂ (gas) | Ethanol, Methanol | Room Temp. - 50°C | Good for halogenated substrates.[1] | Pyrophoric nature requires careful handling. |
| Fe powder | HCl or Acetic Acid | Water, Ethanol | Reflux | Cost-effective, good selectivity.[1] | Can require harsh acidic conditions.[21] |
| SnCl₂·2H₂O | - | Ethanol, Ethyl Acetate | Reflux | Mild, highly chemoselective.[2] | Generates tin waste. |
| Au/TiO₂ or Au/Al₂O₃ | H₂ (gas) | Various organic | Mild conditions | High activity and selectivity.[6] | Higher cost of gold catalyst. |
| Water-soluble Fe complex | H₂ (gas) | Water (biphasic) | Mild conditions | Eco-friendly, recyclable catalyst.[10] | May require specific ligand synthesis. |
| V₂O₅/TiO₂ | Hydrazine hydrate | Ethanol | 90°C | Recyclable, broad functional group tolerance.[15] | Requires elevated temperature. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general procedure for the reduction of a nitro group using hydrogen gas and a Pd/C catalyst.[12]
-
Preparation: In a suitable hydrogenation vessel, dissolve the nitrotoluene substrate (1.0 eq) in a solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol % by weight) to the solution.
-
Hydrogenation: Seal the vessel and purge it first with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or ~15-60 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminotoluene. The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is suitable for the chemoselective reduction of nitroarenes, particularly in the presence of other reducible functional groups.[12]
-
Preparation: In a round-bottom flask, dissolve the nitrotoluene substrate (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to the residue until the solution is basic. This will precipitate tin salts.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Filtration: Filter the mixture to remove the insoluble tin salts, washing the solid with the extraction solvent.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude aminotoluene. Purify as needed.
Protocol 3: Transfer Hydrogenation using Ammonium Formate and Pd/C
This method avoids the use of high-pressure hydrogen gas and is often effective under mild conditions.[2]
-
Preparation: To a solution of the nitrotoluene (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % by weight).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 16. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Analytical Method [keikaventures.com]
- 20. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1 H -1,2,3,4-tetrazoles by Pd( ii )-polysalophen coated magnetite NPs a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01164B [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in diaminotoluene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of diaminotoluene (TDA).
Troubleshooting Guide
This guide addresses common issues encountered during diaminotoluene synthesis in a question-and-answer format.
Issue 1: Low Yield of Diaminotoluene
Question: My diaminotoluene synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in diaminotoluene synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the common causes and troubleshooting steps:
-
Incomplete Reaction: The reduction of the dinitrotoluene starting material may not have gone to completion.
-
Solution: Ensure the reducing agent is added in sufficient excess. For reductions using iron powder, a significant molar excess is typically required.[1] For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is maintained at the recommended level throughout the reaction.[2][3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.
-
-
Poor Stirring: Inadequate agitation can lead to poor mixing of reactants, especially in heterogeneous reactions involving solid catalysts or reducing agents like iron powder.[1]
-
Solution: Use a mechanical stirrer and ensure the stirring speed is sufficient to keep all solid particles suspended in the reaction mixture. For iron-based reductions, a speed of around 750 rpm is recommended to prevent the iron from caking.[1]
-
-
Suboptimal Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the given timeframe.
-
Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.
-
Solution: When filtering to remove solid catalysts or byproducts, wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.[1] During recrystallization, avoid using an excessive amount of solvent and cool the solution slowly to maximize crystal formation. When isolating the product via filtration, ensure the mother liquor is completely removed.
-
Issue 2: Product Discoloration (Yellow, Brown, or Black Product)
Question: My diaminotoluene product is discolored. What causes this and how can I obtain a colorless product?
Answer: Diaminotoluenes are prone to oxidation, which is the primary cause of discoloration. Exposure to air, high temperatures, and impurities can accelerate this process.
-
Oxidation: Aromatic amines are susceptible to air oxidation, leading to the formation of colored impurities. This is often observed as the product turning yellow, brown, or even black over time.
-
Solution: Minimize exposure of the reaction mixture and the isolated product to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. After purification, store the diaminotoluene product under an inert atmosphere and in a cool, dark place.
-
-
High Temperatures During Work-up: Heating the wet, crude product can lead to the formation of orange-colored impurities.[1]
-
Solution: After filtration, it is recommended to air-dry the product at room temperature to remove most of the solvent before final drying at an elevated temperature.[1]
-
-
Residual Impurities: The presence of residual starting materials, intermediates, or tar-like byproducts can contribute to discoloration.
Issue 3: Presence of Isomeric Impurities
Question: My final product contains a significant amount of diaminotoluene isomers. How can I minimize their formation and/or remove them?
Answer: The formation of isomeric impurities is a common challenge, as the nitration of toluene often produces a mixture of dinitrotoluene isomers, which are then carried through the reduction step.
-
Isomeric Purity of Starting Material: The isomeric ratio of the starting dinitrotoluene directly impacts the isomeric purity of the final diaminotoluene product.
-
Solution: Start with a dinitrotoluene mixture that has the desired isomeric ratio, or use a purified dinitrotoluene isomer as the starting material.
-
-
Reaction Conditions Influencing Selectivity: While the reduction itself doesn't typically alter the isomer ratio, the choice of catalyst and reaction conditions in some specialized syntheses can influence regioselectivity.
-
Solution: For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, Raney Nickel, Pt/Al₂O₃) and reaction parameters (temperature, pressure) can be optimized to favor the formation of a specific isomer in certain cases.[4]
-
-
Inefficient Purification: Isomers of diaminotoluene often have similar physical properties, making them difficult to separate.
-
Solution: Fractional crystallization can be an effective method for separating isomers. By carefully controlling the crystallization temperature and solvent, it is possible to selectively crystallize one isomer, leaving the others in the mother liquor.[5] For example, the purity of 3,4-diaminotoluene can be significantly increased by optimizing the crystallization temperature.[5] Derivatization of the amine groups followed by separation and subsequent deprotection is another advanced technique.
-
Issue 4: Formation of Tar and Polymeric Byproducts
Question: I am observing tar-like or polymeric material in my reaction mixture. What is the cause and how can I prevent this?
Answer: Tar formation is considered an unavoidable side reaction in diaminotoluene synthesis, arising from dimerization and oligomerization of reactive intermediates.[6]
-
Side Reactions of Intermediates: Partially reduced intermediates, such as nitroso and hydroxylamino species, are highly reactive and can undergo condensation and polymerization reactions to form tar.
-
Solution: While complete elimination is difficult, optimizing reaction conditions can minimize tar formation. Ensure a high concentration of the reducing agent and efficient mixing to promote the complete and rapid reduction of intermediates to the desired diamine. Avoid localized high temperatures, which can accelerate polymerization.
-
-
Catalyst Deactivation: The formation of tar can foul the surface of the catalyst in hydrogenation reactions, leading to a decrease in its activity.[7]
-
Solution: Using a robust catalyst and optimizing the reaction conditions to minimize tar formation can help maintain catalyst activity. If deactivation occurs, the catalyst may need to be regenerated or replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,4-diaminotoluene in a laboratory setting?
A1: A widely used laboratory method is the reduction of 2,4-dinitrotoluene using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, in a solvent like aqueous ethanol.[1] Catalytic hydrogenation using a nickel or palladium catalyst is also a common and efficient method.[2][3]
Q2: How can I monitor the progress of my diaminotoluene synthesis?
A2: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the disappearance of the starting dinitrotoluene and the appearance of the diaminotoluene product.
Q3: What are the typical byproducts in diaminotoluene synthesis?
A3: The most common byproducts are other isomers of diaminotoluene, which are formed from the corresponding dinitrotoluene isomers present in the starting material.[5] Partially reduced intermediates, such as aminonitrotoluenes and hydroxylaminonitrotoluenes, can also be present if the reaction is incomplete. Additionally, high molecular weight condensation products, often referred to as "tars," are also common byproducts.[6]
Q4: What is the best way to purify crude diaminotoluene?
A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Recrystallization: This is a common and effective method for removing colored impurities and some isomeric byproducts. Suitable solvents include water, benzene, or mixed solvent systems.[1]
-
Vacuum Distillation: For thermally stable diaminotoluene isomers, vacuum distillation can provide a high-purity, colorless product.[1]
-
Fractional Crystallization: This technique is particularly useful for separating isomeric mixtures by carefully controlling the crystallization conditions.[5]
Q5: Are there any safety precautions I should be aware of when working with diaminotoluenes?
A5: Yes, diaminotoluenes are toxic and should be handled with care. They can be harmful if inhaled, ingested, or absorbed through the skin. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Influence of Crystallization Temperature on the Yield and Purity of 3,4-Diaminotoluene
| Final Crystallization Temperature (°C) | Yield of 3,4-Diaminotoluene (%) | Purity of 3,4-Diaminotoluene (%) |
| 30 | 20-30 | ~100 |
| 15 | 48.6 | 99.3 |
| 0 | 70 | 97 |
| -10 | 80-90 | ~96 |
Data adapted from a study on the separation of 3,4-diaminotoluene from a mixture of o-toluenediamine isomers.[5]
Table 2: Catalytic Hydrogenation of Dinitrotoluene Isomers - Reaction Conditions and Outcomes
| Dinitrotoluene Isomer | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Purity (%) | Yield (%) |
| 2,4-DNT | 5% Pd/C | Methanol | 35-84 | up to 4 | - | - |
| 2,6-DNT | 0.5% Pt/Al₂O₃ | Ethanol | 40-75 | 0.5-1.0 | - | - |
| 3,4-DNT Precursor | Ni catalyst | Methanol | 65-75 | 1-3 | 99.5 | 97 |
This table compiles data from various sources to illustrate typical reaction conditions. Direct comparison of yield and purity is not always possible due to variations in experimental setups and reporting.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminotoluene via Iron Reduction
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials:
-
2,4-Dinitrotoluene (DNT)
-
Iron powder
-
50% (by weight) Ethyl alcohol
-
Concentrated Hydrochloric acid (HCl)
-
15% Alcoholic Potassium hydroxide (KOH) solution
-
6 N Sulfuric acid (H₂SO₄)
-
95% Ethyl alcohol
-
Saturated Sodium hydroxide (NaOH) solution
-
Benzene
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% ethyl alcohol.
-
Heat the mixture to boiling on a water bath and start the stirrer at a speed sufficient to keep the iron suspended (~750 rpm).
-
Slowly add a solution of 5.2 mL (0.06 mole) of concentrated hydrochloric acid in 25 mL of 50% ethyl alcohol. The addition should be dropwise initially and take about 30 minutes to complete.
-
Reflux the mixture for two hours after the acid addition is complete.
-
Make the hot mixture just alkaline to litmus by adding a 15% alcoholic potassium hydroxide solution.
-
Without allowing the mixture to cool, filter to remove the iron. Rinse the reaction flask and the iron residue with two 50 mL portions of 95% ethyl alcohol.
-
To the filtrate, add 84 mL of 6 N sulfuric acid to precipitate the 2,4-diaminotoluene sulfate.
-
Cool the mixture to 25°C and filter the precipitate by suction. Wash the product with two 25 mL portions of 95% ethyl alcohol.
-
To obtain the free base, dissolve the sulfate salt in water, make the solution alkaline with a saturated sodium hydroxide solution, and collect the precipitated 2,4-diaminotoluene crystals by filtration.
-
For further purification, the crude diaminotoluene can be recrystallized from benzene.
Protocol 2: Quantitative Analysis of Diaminotoluene Isomers by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column: Polyglycol (PEG) (e.g., 15 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Carrier Gas: Nitrogen (N₂) at a pre-column pressure of 0.1 MPa
-
Injector Temperature: 250 - 280°C
-
Detector Temperature: 250 - 280°C
-
Oven Temperature Program:
-
Initial temperature: 130°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 20 minutes
-
Procedure:
-
Prepare standard solutions of the diaminotoluene isomers of known concentrations in a suitable solvent (e.g., methanol, ethyl acetate).
-
Prepare the sample for analysis by dissolving a known amount of the crude reaction mixture in the same solvent.
-
Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.
-
Identify the peaks corresponding to each isomer based on their retention times, as determined from the standard solutions.
-
Quantify the amount of each isomer in the sample by comparing the peak areas to a calibration curve generated from the standard solutions.
Visualizations
Caption: Reaction pathway for diaminotoluene synthesis and major byproduct formation routes.
Caption: A troubleshooting workflow for diaminotoluene synthesis and purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis method of 3,4-diaminotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US3960963A - Separation of 3,4-diaminotoluene from a mixture of o-toluenediamine isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. DE19911865A1 - Process for the catalytic hydrogenation of dinitrotoluene and catalyst - Google Patents [patents.google.com]
troubleshooting peak tailing in HPLC analysis of aminotoluenes
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of aminotoluenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing aminotoluenes?
Peak tailing in the HPLC analysis of aminotoluenes, which are basic compounds, is primarily caused by secondary interactions with the stationary phase. The most common culprits include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic amine groups of aminotoluenes through ion-exchange, leading to tailing peaks.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the aminotoluene (around 4.4-5.1), the analyte will exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[2][3][4][5]
-
Column Contamination: Accumulation of contaminants on the column, particularly at the inlet, can lead to peak distortion.
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.[6]
Q2: How does the mobile phase pH affect the peak shape of aminotoluenes?
The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like aminotoluenes.[2] Aminotoluenes have pKa values in the range of 4.4 to 5.1.
-
At a mobile phase pH close to the pKa: The aminotoluene will be partially ionized, leading to a mixed-mode retention mechanism and resulting in broad, tailing peaks.
-
At a low mobile phase pH (e.g., pH < 3): The aminotoluene will be fully protonated (ionized), and the silanol groups on the silica surface will also be protonated (neutral). This minimizes the undesirable secondary ionic interactions, leading to more symmetrical peaks.[1][6]
-
At a high mobile phase pH (e.g., pH > 7): The aminotoluene will be in its neutral form, while the silanol groups will be deprotonated (negatively charged), which can still lead to strong interactions and peak tailing.
Therefore, for optimal peak shape, it is generally recommended to work at a low mobile phase pH.
Q3: What are mobile phase additives, and how can they improve the peak shape of aminotoluenes?
Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For basic compounds like aminotoluenes, additives can significantly reduce peak tailing.[7]
-
Competing Bases: Additives like triethylamine (TEA) are basic and can compete with the aminotoluene analytes for the active silanol sites on the stationary phase.[8][9] This effectively masks the silanols and reduces the secondary interactions that cause tailing.
-
Inorganic Salts: Certain inorganic salts can also improve peak shape by increasing the ionic strength of the mobile phase, which can suppress silanol interactions.
Q4: What type of HPLC column is best suited for aminotoluene analysis?
The choice of column is crucial for achieving good peak shape for basic compounds.
-
End-capped Columns: These columns have been chemically treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.
-
"Base-Deactivated" Columns: Modern columns are often specifically designed for the analysis of basic compounds and have very low silanol activity.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase, which helps to shield the residual silanol groups.
For aminotoluenes, a C8 or C18 reversed-phase column with high-purity silica and effective end-capping is a good starting point.
Q5: Can my sample preparation affect peak shape?
Yes, improper sample preparation can contribute to peak tailing.
-
Sample Solvent: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.
-
Sample Overload: Injecting too much sample can saturate the column and lead to broad, tailing peaks.[2] Try diluting the sample to see if the peak shape improves.
-
Sample Clean-up: Complex sample matrices can contain components that interfere with the analysis. A proper sample clean-up procedure, such as solid-phase extraction (SPE), can help to remove these interferences.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of aminotoluenes.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the tailing factor of an aminotoluene (pKa ≈ 4.8).
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 4.8 | > 2.0 | At the pKa, the analyte is 50% ionized, leading to mixed-mode retention and significant tailing. |
| 3.0 | 1.2 - 1.5 | The analyte is fully protonated, minimizing secondary interactions with protonated silanols. |
| 2.5 | < 1.2 | Further suppression of silanol ionization leads to improved peak symmetry. |
| 7.0 | > 1.8 | The analyte is neutral, but silanol groups are deprotonated, causing strong ionic interactions. |
Note: These are representative values. Actual tailing factors will depend on the specific aminotoluene, column, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Preparation of a Low pH Mobile Phase with Triethylamine (TEA)
This protocol describes the preparation of a mobile phase designed to improve the peak shape of aminotoluenes.
Objective: To prepare a mobile phase with a pH of 3.0 containing a low concentration of TEA to act as a silanol blocker.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Triethylamine (TEA)
-
Phosphoric acid (85%)
-
0.45 µm filter
Procedure:
-
Prepare the Aqueous Portion:
-
Measure 900 mL of HPLC grade water into a clean 1 L glass reservoir.
-
Using a micropipette, add 1.0 mL of triethylamine to the water.
-
Stir the solution thoroughly.
-
-
Adjust the pH:
-
Place a calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH of the solution reaches 3.0.
-
Add HPLC grade water to a final volume of 1000 mL.
-
-
Filter and Degas:
-
Filter the aqueous buffer through a 0.45 µm filter to remove any particulates.
-
Degas the buffer using sonication or vacuum degassing.
-
-
Prepare the Mobile Phase:
-
Combine the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Mix thoroughly and degas the final mobile phase before use.
-
Protocol 2: Column Washing Procedure for Columns Used with Basic Analytes
This protocol provides a step-by-step guide for cleaning a reversed-phase column that has been used for the analysis of aminotoluenes to remove strongly retained basic compounds.
Objective: To effectively clean a C8 or C18 column to restore its performance.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade isopropanol
Procedure:
-
Flush with Water: Disconnect the column from the detector and flush it with 100% HPLC grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min). This will remove any buffer salts.
-
Organic Solvent Wash: Sequentially wash the column with the following solvents for at least 30 minutes each at a low flow rate:
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Stronger Wash (if necessary): If peak tailing persists, a more aggressive wash may be needed. A common procedure is to wash with a sequence of solvents of decreasing polarity, followed by solvents of increasing polarity. For example:
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Water
-
-
Re-equilibration: Before the next analysis, flush the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
Important Note: Always consult the column manufacturer's instructions for specific recommendations on column cleaning and regeneration.[10][11]
Diagram: Logical Relationship of Factors Causing Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Aminotoluene [webbook.nist.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. longdom.org [longdom.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtech.tn [labtech.tn]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Enhancing the Stability of 2,6-Diamino-4-Nitrotoluene (DAT) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with solutions of 2,6-diamino-4-nitrotoluene (DAT).
Troubleshooting Guides
Issue 1: Rapid Degradation of DAT Solution Upon Storage
Symptoms:
-
Noticeable color change in the solution (e.g., yellowing or darkening).
-
Appearance of precipitate or turbidity.
-
Inconsistent results in downstream applications.
-
Emergence of unexpected peaks in chromatography analysis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Solvent Incompatibility or Impurities | Verify the purity of the solvent. Use high-purity, HPLC-grade solvents.Consider preparing a fresh solution in a different recommended solvent (e.g., acetonitrile, methanol). | Always use freshly opened, high-purity solvents.Filter solvents before use to remove particulate matter. |
| Exposure to Light (Photodegradation) | If the solution has been exposed to light, it has likely degraded. Prepare a fresh solution.Analyze the degraded solution by HPLC or UPLC-MS to identify potential photoproducts. Related nitroaromatic compounds are known to undergo oxidation and reduction reactions upon photolysis.[1] | Store DAT solutions in amber glass vials or wrap containers in aluminum foil.Minimize exposure to ambient light during handling. |
| Inappropriate Storage Temperature | If stored at room temperature, move the solution to a refrigerator (2-8 °C).For long-term storage, consider freezing at -20 °C, but first verify that the compound is stable to freeze-thaw cycles. | Store stock solutions at refrigerated temperatures (2-8 °C) as recommended for certified reference materials.[2][3][4] |
| Incorrect pH (Hydrolytic Degradation) | Measure the pH of the solution if aqueous.Prepare fresh solutions and buffer them to a neutral or slightly acidic pH if compatible with the experimental design. The stability of similar compounds can be pH-dependent. | For aqueous solutions, use buffers to maintain a stable pH.Avoid highly acidic or alkaline conditions unless required by the experimental protocol. |
| Oxidation | Prepare a fresh solution using de-gassed solvents.If oxidative degradation is suspected, analyze for potential oxidation products. Oxidation of a similar compound, 2,4-diaminotoluene, with hydrogen peroxide yielded phenazine, azo, and azoxy compounds.[5] | Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.Store solutions under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: Acetonitrile is a commonly used solvent for preparing certified reference standards of this compound and is therefore a good first choice for preparing stock solutions.[2][3] Methanol and ethanol may also be suitable, but their compatibility and the long-term stability of DAT in these solvents should be verified for your specific application.
Q2: How should I store my this compound solutions to ensure stability?
A2: For optimal stability, store your DAT solutions in tightly sealed amber glass vials at refrigerated temperatures (2-8 °C).[2][4] Protect solutions from light at all times to prevent photodegradation. For long-term storage, aliquoting and freezing at -20°C may be an option, but it is crucial to perform a freeze-thaw stability study to ensure this does not cause degradation or precipitation.
Q3: My DAT solution has changed color. Is it still usable?
A3: A change in color is a strong indicator of chemical degradation. It is highly recommended to discard the discolored solution and prepare a fresh one. Using a degraded solution can lead to inaccurate and unreliable experimental results.
Q4: What are the likely degradation pathways for this compound?
-
Photodegradation: Exposure to UV or visible light can induce oxidation and reduction of the nitro group and amino groups.[1]
-
Oxidation: The amino groups are susceptible to oxidation, potentially forming nitroso, azo, or azoxy compounds.[5]
-
Hydrolysis: Under strongly acidic or basic conditions, the amino and nitro groups may be susceptible to hydrolysis, although some studies on similar compounds suggest diaminonitrotoluenes can be persistent.[6][7]
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) method is the best approach to monitor the stability of your DAT solution.[8] This involves developing a chromatographic method that can separate the intact DAT from its potential degradation products. Regular analysis of the solution over time will allow you to quantify any decrease in the concentration of DAT and the appearance of new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Acetonitrile
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile
-
Analytical balance
-
Volumetric flask (amber glass)
-
Pipettes
-
Spatula
-
Ultrasonic bath
Methodology:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed solid into an amber volumetric flask of the appropriate size.
-
Add a portion of the HPLC-grade acetonitrile to the flask, approximately half of the final volume.
-
Sonicate the flask for 5-10 minutes to aid in dissolution.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the stock solution in a tightly sealed amber glass vial at 2-8 °C.
Protocol 2: Forced Degradation Study of this compound Solution
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound stock solution (e.g., in acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Mix an aliquot of the DAT stock solution with an equal volume of 1 M HCl. Keep a sample at room temperature and another at 60 °C. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the DAT stock solution with an equal volume of 1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the DAT stock solution with an equal volume of 30% H₂O₂. Keep the sample at room temperature and analyze at various time points.
-
Thermal Degradation: Place an aliquot of the DAT stock solution in an oven at a high temperature (e.g., 80 °C). Analyze samples at various time points.
-
Photodegradation: Expose an aliquot of the DAT stock solution in a transparent vial to light in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at various time points.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method to determine the percentage of DAT remaining and to identify and characterize any degradation products.
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility | Reference |
| Acetonitrile | Soluble | [2][3] |
| Methanol | Likely Soluble | Inferred from similar compounds |
| Ethanol | Likely Soluble | Inferred from similar compounds |
| DMSO | Likely Soluble | Inferred from similar compounds |
| Water | Sparingly Soluble | Inferred from similar compounds |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship of stress factors leading to the degradation of this compound.
References
- 1. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 10 µg/mL in Acetonitrile [lgcstandards.com]
- 3. 59229-75-3・this compound, 0.1 mg/mL in AcCN・this compound, 0.1 mg/mL in Acetonitrile【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. accustandard.com [accustandard.com]
- 5. Studies on the oxidation products from 2,4-diaminotoluene by hydrogen peroxide and their mutagenicities. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioconversion of 2,4-diamino-6-nitrotoluene to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. battelle.org [battelle.org]
- 8. PlumX [plu.mx]
Technical Support Center: Method Refinement for Trace Level Detection of 2,6-Diamino-4-nitrotoluene (2,6-DANT)
Welcome to the technical support center for the trace level detection of 2,6-diamino-4-nitrotoluene (2,6-DANT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for trace level detection of 2,6-DANT?
A1: The most common and effective methods for trace level detection of this compound (2,6-DANT) are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical sensors. Each method offers distinct advantages in terms of sensitivity, selectivity, and matrix compatibility.
Q2: Which HPLC column is recommended for the separation of 2,6-DANT and its isomers?
A2: For the separation of 2,6-DANT and its isomers, a reversed-phase C18 column is a common choice. However, for improved resolution of closely related isomers, a diol functionalized column can offer enhanced separation. A two-phase system, combining a CN guard column with a C18 analytical column, has also been shown to achieve complete separation of similar nitroaromatic compounds.[1]
Q3: What are the typical sample preparation techniques for analyzing 2,6-DANT in environmental samples?
A3: Sample preparation is crucial for accurate trace level detection. For water samples, a salting-out extraction with acetonitrile followed by solid-phase extraction (SPE) is a common approach.[2] For soil and sediment samples, solvent extraction using acetonitrile or methanol, followed by cleanup steps like SPE, is often employed to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a viable option for sample preparation in complex matrices.[3][4][5]
Q4: Can derivatization improve the detection of 2,6-DANT by GC-MS?
A4: Yes, derivatization can significantly improve the volatility and thermal stability of 2,6-DANT for GC-MS analysis. Silylation, acylation, or alkylation are common derivatization techniques that can enhance chromatographic peak shape and sensitivity for compounds containing amino groups.[6][7]
Q5: What are the key considerations for developing an electrochemical sensor for 2,6-DANT?
A5: When developing an electrochemical sensor for 2,6-DANT, the choice of electrode modifying material is critical. Materials that can enhance the electrocatalytic reduction of the nitro group and facilitate the oxidation of the amino groups will improve sensitivity and selectivity. The pH of the supporting electrolyte also plays a significant role in the electrochemical response.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic amine groups of 2,6-DANT and acidic silanol groups on the silica-based column.[8][9] | - Adjust the mobile phase pH to be at least 2 units away from the pKa of 2,6-DANT.[8] - Use a mobile phase additive like triethylamine (TEA) to mask the silanol groups. - Employ a modern, end-capped HPLC column with a highly deactivated stationary phase.[9] |
| Poor Resolution Between Isomers | Inadequate separation efficiency of the HPLC column or suboptimal mobile phase composition. | - Optimize the mobile phase composition, including the organic modifier and buffer concentration. - Consider using a different column chemistry, such as a diol or phenyl-hexyl phase. - Employ a two-column system (e.g., CN and C18) for orthogonal separation.[10] |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging, or temperature fluctuations. | - Filter and degas all mobile phase solvents. - Purge the HPLC system to remove air bubbles. - Replace the detector lamp if its energy is low. - Use a column oven to maintain a stable temperature. |
| Ghost Peaks | Contamination in the injection system, mobile phase, or carryover from previous injections. | - Flush the injector and sample loop with a strong solvent. - Prepare fresh mobile phase. - Run blank injections to identify the source of contamination. |
GC-MS Method Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column, or column overload. | - Use a deactivated inlet liner. - Trim the analytical column to remove active sites. - Optimize the injection volume and sample concentration to avoid overloading. - Consider derivatization to improve volatility and reduce interactions.[6][7] |
| Low Sensitivity/Poor Signal | Analyte degradation in the hot injector, insufficient ionization, or matrix effects. | - Optimize the injector temperature to prevent thermal degradation. - Check and clean the MS ion source. - Implement a thorough sample cleanup procedure to remove matrix interferences. |
| Retention Time Shifts | Leaks in the carrier gas line, fluctuations in oven temperature, or column aging. | - Perform a leak check of the GC system. - Verify the stability of the GC oven temperature. - Condition the column or replace it if it is old. |
| Irreproducible Results | Inconsistent sample preparation, injection volume, or instrument performance. | - Standardize the sample preparation protocol. - Use an autosampler for precise and repeatable injections. - Regularly perform system suitability tests to monitor instrument performance. |
Electrochemical Sensor Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Sensitivity | Poor electrocatalytic activity of the electrode surface or incorrect potential window. | - Optimize the composition and morphology of the electrode modifying material. - Adjust the applied potential range to capture the redox peaks of 2,6-DANT. |
| Poor Selectivity/Interferences | Co-existing electroactive species in the sample matrix.[11] | - Modify the electrode surface with a selective recognition element (e.g., molecularly imprinted polymer). - Adjust the pH of the supporting electrolyte to shift the redox potentials of interfering compounds.[11] |
| Signal Instability/Drift | Fouling of the electrode surface by reaction products or sample matrix components. | - Pre-treat the sample to remove interfering substances. - Implement a cleaning step for the electrode between measurements (e.g., electrochemical cleaning or washing). |
| Irreproducible Measurements | Inconsistent electrode surface preparation or variations in experimental conditions. | - Standardize the electrode fabrication and modification procedure. - Control the temperature and pH of the measurement solution. |
Quantitative Data Summary
The following table summarizes typical performance data for different analytical methods used for the detection of compounds structurally similar to 2,6-DANT. Note: Data for 2,6-DANT may vary depending on the specific method and matrix.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Reference |
| HPLC-UV | 2,6-Dinitrotoluene | Environmental Samples | 1.17 µg/L | - | - | 95-98 | |
| HPLC-UV | 2-Amino-4,6-dinitrotoluene | Environmental Samples | 0.84 µg/L | - | - | 95-98 | |
| HPLC-UV | 4-Amino-2,6-dinitrotoluene | Environmental Samples | 0.80 µg/L | - | - | 95-98 | |
| GC-MS | 2,4,6-Trinitrotoluene | Soil | 16 ng/g | - | 5.0-500 ng/mL | 80.5 | [10] |
| Electrochemical Sensor | 2,4-Dinitrotoluene | - | 42 nmol/L | - | 5.49x10⁻⁷ - 1.1x10⁻⁵ M | - | [12] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 2,6-DANT in Water Samples
This protocol is a general guideline based on EPA Method 8330 for explosive residues.[8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Loading: Load 500 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the retained analytes with 10 mL of acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. HPLC-UV Instrument Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
3. Calibration
-
Prepare a series of calibration standards of 2,6-DANT in acetonitrile covering the expected concentration range.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
-
Inject the prepared sample extract.
-
Identify the 2,6-DANT peak based on its retention time compared to the standard.
-
Quantify the concentration of 2,6-DANT in the sample using the calibration curve.
Protocol 2: GC-MS Analysis of 2,6-DANT in Soil Samples
This protocol is a general guideline and may require optimization based on soil type and instrumentation.
1. Sample Preparation (Solvent Extraction and Cleanup)
-
Extraction: Weigh 10 g of homogenized soil into a centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 hour.[13]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Cleanup (optional): Pass the supernatant through a solid-phase extraction (SPE) cartridge packed with a suitable sorbent (e.g., Florisil) to remove interferences.
-
Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Silylation)
-
To a 1 mL aliquot of the extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrument Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized 2,6-DANT.
-
4. Quantification
-
Prepare calibration standards of derivatized 2,6-DANT.
-
Analyze the standards and samples by GC-MS.
-
Quantify the concentration of 2,6-DANT based on the peak area of the target ions and the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV analysis of 2,6-DANT in water samples.
Caption: Workflow for GC-MS analysis of 2,6-DANT in soil samples.
Caption: A logical workflow for troubleshooting chromatographic issues.
References
- 1. Improvement of EPA method 8330: complete separation using a two-phase approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. longdom.org [longdom.org]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Separation of 2,4- and 2,6-Diaminotoluene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,4- and 2,6-diaminotoluene (TDA) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating 2,4- and 2,6-diaminotoluene?
A1: The primary methods for separating 2,4- and 2,6-TDA include fractional crystallization, derivatization crystallization, and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method depends on the desired scale, purity requirements, and available equipment.
Q2: My fractional crystallization is resulting in low purity of the desired isomer. What are the likely causes and solutions?
A2: Low purity in fractional crystallization can be due to several factors:
-
Cooling Rate: Rapid cooling can lead to the entrapment of the undesired isomer in the crystal lattice. A slower, more controlled cooling process is recommended.
-
Solvent Choice: The solubility difference between the two isomers is highly dependent on the solvent. Toluene, benzene, and xylene are commonly used solvents where 2,4-TDA is typically less soluble than 2,6-TDA at lower temperatures. Experimenting with different solvents or solvent mixtures (e.g., water-ethanol) may improve separation.
-
Concentration: A solution that is too concentrated can lead to co-precipitation of both isomers. Conversely, a solution that is too dilute will result in a poor yield. Optimization of the starting concentration is crucial.
-
Agitation: Insufficient or excessive agitation can affect crystal growth and purity. Gentle, consistent stirring is generally recommended.
Q3: I am observing poor resolution between the 2,4-TDA and 2,6-TDA peaks in my HPLC analysis. How can I improve this?
A3: To improve HPLC peak resolution, consider the following adjustments:
-
Column Chemistry: A C18 column with a high carbon load and end-capping is often effective for separating these polar isomers.
-
Mobile Phase: A gradient elution using acetonitrile and water is a common mobile phase. Adjusting the gradient profile, such as making it shallower, can improve separation. The use of ion-pairing reagents can also enhance resolution.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
-
Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of separation, thereby influencing resolution.
Q4: Can I use Gas Chromatography (GC) for the separation of 2,4- and 2,6-TDA?
A4: Yes, GC is a viable method for separating all six TDA isomers, including 2,4- and 2,6-TDA. A common setup involves a polyglycol (PEG) capillary column with a flame ionization detector (FID). A programmed temperature gradient is typically necessary to achieve baseline separation of all isomers.
Q5: What is derivatization crystallization and how does it improve separation?
A5: Derivatization crystallization is a technique where the isomers are reacted to form derivatives with different solubilities, making them easier to separate by crystallization. One patented method involves adjusting the pH and adding salts to selectively crystallize one isomer. For instance, adjusting the pH to 6-6.5 and adding sodium chloride can facilitate the crystallization of a 2,6-diaminotoluene derivative. This method can achieve high purity (over 99%) and a high utilization rate of raw materials.[1]
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | - Solution is too dilute.- Final crystallization temperature is too high. | - Increase the initial concentration of the TDA mixture.- Lower the final cooling temperature to decrease the solubility of the target isomer.[2] |
| Poor Purity / Co-crystallization | - Cooling rate is too fast.- Inappropriate solvent.- Solution is too concentrated. | - Implement a slower, controlled cooling ramp.- Test alternative solvents where the solubility difference between isomers is greater.- Decrease the initial concentration to reduce the likelihood of the more soluble isomer precipitating. |
| Oily Precipitate Instead of Crystals | - Supersaturation is too high.- Presence of impurities. | - Reduce the concentration or cool the solution more slowly.- Purify the initial TDA mixture, for example, by distillation to remove tar-like impurities.[1] |
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Active sites on the column.- Incompatible mobile phase pH. | - Use an end-capped column.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form. |
| Poor Resolution | - Inefficient column.- Sub-optimal mobile phase composition. | - Use a column with a higher plate count or a different stationary phase (e.g., C18 with high carbon load).[3]- Optimize the mobile phase gradient and composition. |
| Ghost Peaks | - Contaminated mobile phase or injector. | - Use fresh, high-purity solvents.- Flush the injector and column thoroughly. |
Quantitative Data
Table 1: Fractional Crystallization of TDA Isomers
| Method | Solvent | Starting Mixture (2,4-TDA/2,6-TDA) | Final Temperature | Yield of 2,4-TDA | Purity of 2,4-TDA |
| Recrystallization | Water/Methanol (1:0.5:0.5 mixture ratio) | 80:20 | 10-15°C | 60% | 99.78% |
| Recrystallization | Water/Ethanol (1:1.5:1.5 mixture ratio) | 80:20 | 10-15°C | 58% | 99.72% |
Table 2: Derivatization Crystallization
| Step | Conditions | Product | Purity | Raw Material Utilization |
| 2,6-TDA Crystallization[1] | pH 6-6.5, add 3-5% NaCl, cool after reaction at 95-97°C | Crude 2,6-TDA | >99% (after rectification) | >99% |
| 2,4-TDA Crystallization[1] | Adjust mother liquor to pH 10-12, add 2-3% Sodium Hydrosulfite, cool to 30-35°C | Crude 2,4-TDA | >99% (after rectification) | >99% |
Experimental Protocols
Protocol 1: Derivatization Crystallization for Separation of 2,4- and 2,6-TDA
This protocol is adapted from a patented method and aims for high purity separation.[1]
-
Initial Purification: The raw TDA mixture (e.g., 80% 2,4-TDA and 20% 2,6-TDA) is first subjected to rectification to remove impurities like tar and residual solvents.
-
2,6-TDA Separation: a. The purified TDA is dissolved in distilled water (solid-to-liquid mass ratio of 1:15 to 1:20). b. The pH of the solution is adjusted to 6-6.5 using hydrochloric acid. c. Sodium chloride is added (3-5% of the initial TDA mass). d. The mixture is heated to 95-97°C and stirred for 0.5-1 hour. e. The solution is then cooled to induce crystallization. f. The resulting crystals (crude 2,6-TDA) are separated by filtration. g. For higher purity, the crude 2,6-TDA can be recrystallized from distilled water.
-
2,4-TDA Separation: a. The mother liquor from the 2,6-TDA separation is taken. b. The pH is adjusted to 10-12 using caustic soda. c. Sodium hydrosulfite (2-3% of the initial TDA mass) is added. d. The solution is stirred and cooled to 30-35°C to crystallize the 2,4-TDA. e. The crude 2,4-TDA crystals are separated by filtration.
-
Final Purification: Both crude products are further purified by sectional rectification to achieve a purity of over 99%.
Protocol 2: HPLC Method for TDA Isomer Separation
This protocol is based on established HPLC methods for the analysis of TDA isomers.[3]
-
Instrument: HPLC system with a Photodiode Array (PDA) detector.
-
Column: Kromasil ODS C18 column (high carbon load, ~19%).
-
Mobile Phase: A gradient elution using acetonitrile and water.
-
Flow Rate: 0.7 mL/min.
-
Detector Wavelengths: 240 nm, 280 nm, and 305 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the TDA isomer mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the specified parameters.
-
Inject the sample and run the gradient program.
-
Identify and quantify the peaks based on the retention times and detector response of the standards.
Protocol 3: Gas Chromatography (GC) for TDA Isomer Separation
This protocol provides a method for the baseline separation of all six TDA isomers.[3]
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Polyglycol (PEG) capillary column (e.g., 15 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Nitrogen (N₂) at a pre-column pressure of 0.1 MPa.
-
Injector Temperature: 250 - 280°C.
-
Detector Temperature: 250 - 280°C.
-
Oven Temperature Program:
-
Initial temperature: 130°C, hold for 5 minutes.
-
Ramp: Increase at 10°C/min to a final temperature of 200°C.
-
Hold: Maintain 200°C for 20 minutes.
-
Procedure:
-
Prepare a dilute solution of the TDA mixture in a suitable solvent (e.g., methanol or acetone).
-
Configure the GC with the specified parameters.
-
Inject the sample into the GC.
-
The isomers will be separated based on their volatility and interaction with the stationary phase, and detected by the FID.
Visualizations
Caption: Workflow for separating 2,4- and 2,6-TDA via derivatization crystallization.
Caption: Troubleshooting logic for poor HPLC resolution of TDA isomers.
References
- 1. CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 2. US3960963A - Separation of 3,4-diaminotoluene from a mixture of o-toluenediamine isomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
addressing degradation of 2,6-diamino-4-nitrotoluene during analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the degradation of 2,6-diamino-4-nitrotoluene during analysis. The following information is designed to address specific issues and provide practical solutions to ensure accurate and reproducible results.
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic analysis of this compound.
Question: I am observing poor peak shape, specifically peak tailing, for this compound in my chromatogram. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue when analyzing polar and basic compounds like aromatic amines.[1] It can be caused by several factors related to the analytical column and system.
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Description | Recommended Action |
| Active Sites on Column | Free silanol groups on the silica support of the column can interact with the basic amine groups of the analyte, causing peak tailing. | - Use a column with end-capping to block silanol groups.- Consider using a column specifically designed for the analysis of basic compounds.- Operate the mobile phase at a lower pH (e.g., 3-4) to protonate the silanol groups and reduce interaction. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. | - Reduce the injection volume or dilute the sample. |
| Contamination | Contaminants in the sample or from the system can interact with the analyte. | - Ensure proper sample cleanup.- Flush the column and system with a strong solvent. |
| Inappropriate Mobile Phase | The mobile phase composition can affect peak shape. | - Optimize the mobile phase composition, including the type and concentration of organic modifier and buffer. |
Question: My analytical results show a lower than expected concentration of this compound. What could be causing this loss of analyte?
Answer:
A low response for this compound can be indicative of degradation during sample preparation or analysis.
Potential Causes and Solutions for Low Analyte Response:
| Potential Cause | Description | Recommended Action |
| Degradation in Sample Solution | The analyte may be unstable in the sample solvent or at the solution's pH. The stability of amine-containing compounds can be pH-dependent.[2][3][4][5][6] | - Investigate the stability of the analyte in the chosen solvent.- Adjust the pH of the sample solution to a range where the analyte is more stable (typically slightly acidic for aromatic amines).- Analyze samples as quickly as possible after preparation. |
| Photodegradation | Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[7] | - Protect samples from light by using amber vials or covering vials with aluminum foil.- Minimize the exposure of samples to ambient light during handling. |
| Adsorption to Surfaces | The analyte may adsorb to the surfaces of sample vials, pipette tips, or components of the analytical system. | - Use silanized glass vials to reduce adsorption.- Prime the analytical system by injecting a high-concentration standard before running samples. |
| Thermal Degradation | If using gas chromatography (GC), high temperatures in the injector or column can cause degradation. | - Optimize the injector temperature to ensure volatilization without decomposition.[8] - Use a lower oven temperature program if possible. |
Question: I am observing unexpected peaks in the chromatogram of my this compound sample. How can I determine if these are degradation products?
Answer:
The appearance of extra peaks can be due to sample contamination or the formation of degradation products.
Potential Causes and Solutions for Unexpected Peaks:
| Potential Cause | Description | Recommended Action |
| Analyte Degradation | Degradation of this compound can lead to the formation of new compounds that will appear as separate peaks. | - Compare the chromatogram of a freshly prepared standard to that of an older sample or a sample that has been stressed (e.g., exposed to light or heat).- Use a mass spectrometry (MS) detector to identify the mass of the unknown peaks and deduce their potential structures as degradation products. |
| Sample Contamination | The sample may be contaminated with impurities from the starting material, solvents, or sample handling process. | - Analyze a blank (solvent) injection to check for system contamination.- Review the sample preparation procedure for potential sources of contamination. |
| Mobile Phase Contamination | Impurities in the mobile phase can appear as peaks in the chromatogram. | - Use high-purity solvents and reagents for the mobile phase.- Freshly prepare the mobile phase daily. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and analysis of this compound.
Q1: What is the best way to prepare and store stock solutions of this compound to minimize degradation?
A1: To ensure the stability of stock solutions, it is recommended to:
-
Use a suitable solvent: Acetonitrile is a common and appropriate solvent for this compound.[9][10][11]
-
Protect from light: Store stock solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[7]
-
Store at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing (-20 °C or lower) may be appropriate, but the stability upon freeze-thaw cycles should be evaluated.
-
Control pH: If preparing aqueous solutions, buffering to a slightly acidic pH (e.g., 4-5) may improve stability by preventing the oxidation of the amino groups.
Q2: How does pH affect the stability of this compound during analysis?
A2: The pH of the sample solution and the mobile phase can significantly impact the stability of this compound. Aromatic amines are susceptible to oxidation, which can be accelerated at neutral or basic pH. In acidic conditions, the amino groups are protonated, which can increase their stability and also influence their chromatographic retention. It is crucial to evaluate the stability of the analyte at different pH values to determine the optimal conditions for analysis.[2][3][4][5][6]
Q3: Can I use gas chromatography (GC) to analyze this compound?
A3: While possible, GC analysis of aromatic amines like this compound can be challenging due to their polarity and potential for thermal degradation.[1] If GC is the chosen method, consider the following:
-
Derivatization: Acetylation of the amine groups can reduce their polarity and improve peak shape and thermal stability.[12]
-
Inert Flow Path: Use a deactivated inlet liner and a column designed for the analysis of active compounds to minimize adsorption and peak tailing.[13]
-
Temperature Optimization: Carefully optimize the injector and oven temperatures to prevent thermal degradation.[8]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation pathways during analytical procedures are not extensively documented, potential degradation products could arise from:
-
Oxidation: The amino groups are susceptible to oxidation, which could lead to the formation of nitroso or other oxidized species.
-
Photochemical Reactions: Exposure to UV light can induce various reactions in nitroaromatic compounds, potentially leading to the reduction of the nitro group or polymerization.[7]
-
Hydrolysis: Under certain pH and temperature conditions, although less common for this structure, hydrolysis could be a possibility.
Using a mass spectrometer as a detector can help in the identification of these potential degradation products.
Data Presentation
Table 1: Summary of Potential Factors Affecting the Stability of this compound During Analysis
| Factor | Potential Impact on Stability | Recommended Mitigation |
| pH | Degradation may be accelerated at neutral to basic pH due to oxidation of amino groups. | Maintain a slightly acidic pH (e.g., 4-5) in sample solutions and mobile phase. |
| Light Exposure | Photodegradation can occur, leading to the formation of byproducts. | Use amber vials and protect samples from light during storage and handling. |
| Temperature | High temperatures, especially in GC, can cause thermal degradation. | Store samples at low temperatures and optimize GC temperature settings. |
| Oxygen | The presence of dissolved oxygen can promote oxidation of the amino groups. | Degas solvents and mobile phases. Consider blanketing samples with an inert gas (e.g., nitrogen) if necessary. |
| Active Surfaces | Adsorption to active sites in the analytical system can lead to analyte loss and peak tailing. | Use deactivated columns and liners. Silanize glassware. |
Experimental Protocols
Recommended HPLC-UV Method for the Analysis of this compound
This protocol provides a starting point for the analysis of this compound and should be optimized for your specific instrumentation and application.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimize based on the UV spectrum of the analyte)
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Protect from light.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
-
For unknown samples, dissolve or dilute them in the initial mobile phase composition. Filter the samples through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for analytical issues.
Caption: Potential degradation pathways.
Caption: Experimental workflow for analysis.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 10 µg/mL in Acetonitrile [lgcstandards.com]
- 10. This compound 10 µg/mL in Acetonitrile [lgcstandards.com]
- 11. accustandard.com [accustandard.com]
- 12. cdc.gov [cdc.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for 2,6-Diamino-4-nitrotoluene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2,6-diamino-4-nitrotoluene (2,6-DANT). The performance of the HPLC-UV method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Introduction to this compound (2,6-DANT) Analysis
This compound is a chemical intermediate of significant interest in various industrial and research fields. Accurate and reliable quantification of 2,6-DANT is crucial for process monitoring, quality control, and safety assessment. HPLC-UV is a widely adopted technique for the analysis of aromatic compounds due to its robustness, sensitivity, and cost-effectiveness. This guide details a validated HPLC-UV method and compares it against other analytical approaches such as Gas Chromatography (GC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).
Methodology and Experimental Protocols
Proposed HPLC-UV Method for 2,6-DANT
While a specific validated method for 2,6-DANT was not found in the immediate search, a robust method can be adapted from established protocols for similar analytes like 2,4- and 2,6-toluenediamine. The following protocol is proposed:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating aromatic amines.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 6.0) is recommended to achieve good resolution.
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm, where nitrotoluene derivatives exhibit strong absorbance.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
Alternative Analytical Methods
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2,6-DANT, derivatization may be necessary to improve volatility and thermal stability.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis in complex matrices.
-
Capillary Electrophoresis (CE): CE provides high separation efficiency and is particularly useful for the analysis of charged species. Aromatic amines can be analyzed in their protonated form in an acidic buffer.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of the proposed HPLC-UV method for 2,6-DANT (with expected values based on similar compounds) and its comparison with alternative analytical techniques.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/MS) | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% | < 2% | < 10% |
| Limit of Detection (LOD) | ng/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range | µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range | µg/mL to ng/mL range |
| Analysis Time | 10 - 20 min | 15 - 30 min | 5 - 10 min | 10 - 25 min |
| Selectivity | Good | Good to Excellent (MS) | Excellent | Good to Excellent |
| Matrix Effect | Moderate | Low to Moderate | High | Low |
| Cost | Low | Moderate | High | Moderate |
Note: The performance parameters for the HPLC-UV method for 2,6-DANT are estimated based on data for structurally related compounds. Actual values would need to be determined through a full method validation study.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the validation workflow for the HPLC-UV method and a logical comparison of the different analytical techniques.
Conclusion
The choice of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis. The proposed HPLC-UV method offers a balanced combination of performance, cost, and accessibility, making it a suitable choice for routine quality control and research applications. For analyses requiring higher sensitivity and selectivity, particularly in complex sample matrices, UPLC-MS/MS is the superior, albeit more expensive, alternative. Gas Chromatography and Capillary Electrophoresis represent viable options with their own distinct advantages for specific analytical challenges. A thorough validation, as outlined in this guide, is essential to ensure the reliability and accuracy of any chosen method.
Unambiguous Structural Confirmation of 2,6-diamino-4-nitrotoluene via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric behavior of 2,6-diamino-4-nitrotoluene (DANT) and its structural isomers, offering a robust methodology for its unambiguous identification. By leveraging the unique fragmentation patterns of these isomers, mass spectrometry serves as a powerful tool for structural confirmation, crucial in various research and development settings, including pharmaceutical sciences and material science.
Distinguishing Isomers by Fragmentation Analysis
The structural elucidation of diaminonitrotoluene isomers by mass spectrometry hinges on the distinct fragmentation pathways dictated by the substitution patterns on the aromatic ring. While all isomers share the same molecular formula (C₇H₉N₃O₂) and a nominal molecular weight of 167 g/mol , the positions of the amino and nitro groups significantly influence the stability of the resulting fragment ions.[1][2][3]
Under electron ionization (EI), the molecular ion ([M]⁺˙) of these compounds is readily formed at an m/z of 167. However, the subsequent fragmentation provides a unique fingerprint for each isomer. The primary fragmentation processes for nitroaromatic compounds involve the loss of the nitro group (NO₂) as a radical (46 Da) or the loss of nitric oxide (NO) (30 Da). The relative abundance of the resulting ions is highly dependent on the isomeric form, a phenomenon known as the "ortho effect" in mass spectrometry.
Table 1: Comparison of Key Mass Spectral Data for Diaminonitrotoluene Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Their Significance |
| This compound (DANT) | 167 | Data not explicitly found in searches, but predicted to show characteristic losses of NO₂ and potentially unique fragments due to the ortho arrangement of the amino groups to the methyl group. |
| 2,4-diamino-6-nitrotoluene | 167[1] | 121[1] (Likely loss of NO₂) |
| 3,5-diamino-4-nitrotoluene | 167 | Specific fragmentation data not found in searches. Isomeric differences are expected. |
Note: The relative abundances of fragment ions are critical for isomer differentiation and would be determined from the full mass spectrum.
Experimental Protocol: Acquiring High-Quality Mass Spectra
A standardized protocol is essential for obtaining reproducible mass spectra for comparative analysis. The following outlines a typical gas chromatography-mass spectrometry (GC-MS) method suitable for the analysis of diaminonitrotoluene isomers.
1. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of the diaminonitrotoluene isomer in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using mass spectrometry involves a systematic comparison of its fragmentation pattern with that of its known isomers. The following diagram illustrates this logical workflow.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is reliably achieved through a comparative analysis of its mass spectrum with those of its isomers. The distinct fragmentation patterns, arising from the specific arrangement of functional groups, provide a definitive fingerprint for each molecule. By following a standardized experimental protocol and a logical workflow, researchers can confidently identify DANT and differentiate it from its structural alternatives, ensuring the integrity of their scientific investigations and the quality of their developed products.
References
A Comparative Guide to HPLC and GC-MS for the Analysis of Nitrotoluene Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of nitrotoluene compounds is critical in various fields, including environmental monitoring, forensic science, and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for specific analytical needs.
Principle of Separation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For nitrotoluene isomers, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile).[2] The separation is influenced by the polarity of the isomers and their interaction with the stationary phase.[2] Specialized stationary phases, such as Phenyl-Hexyl columns, can provide additional π-π interactions, enhancing the separation of these aromatic compounds.[2]
GC-MS separates volatile and semi-volatile compounds based on their boiling points and interaction with a capillary column in a gaseous mobile phase.[3] The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected.[3] Electron Impact (EI) ionization is commonly used as it generates reproducible fragmentation patterns that can be used for the definitive identification of each isomer.[3] For enhanced sensitivity, negative-ion chemical ionization (NCI) can also be employed.[3][4]
Quantitative Data Summary
The selection of an analytical method often depends on its performance characteristics, such as the limit of detection (LOD) and the limit of quantification (LOQ). The following table summarizes these parameters for HPLC and GC-MS in the analysis of various nitrotoluene compounds, compiled from multiple sources.
| Compound | Analytical Method | Detector/Ionization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2,4,6-Trinitrotoluene (TNT) | HPLC-UV | Diol Column | 0.78 - 1.17 µg/L | Not Specified | [5] |
| 2,4-Dinitrotoluene (2,4-DNT) | HPLC-UV | Diol Column | 0.78 - 1.17 µg/L | Not Specified | [5] |
| 2,6-Dinitrotoluene (2,6-DNT) | HPLC-UV | Diol Column | 0.78 - 1.17 µg/L | Not Specified | [5] |
| 3-Nitrotoluene (3-NT) | GC-FID | Flame Ionization | 0.019 - 0.022 mg/mL | 0.058 - 0.066 mg/mL | [6] |
| 3-Nitrotoluene (3-NT) | GC-MS | Mass Spectrometry | 0.017 - 0.027 mg/mL | 0.052 - 0.080 mg/mL | [6] |
| 2,4,6-Trinitrotoluene (TNT) | GC-MS | NCI-SIM (isobutane) | 0.020 ng | Not Specified | [7] |
| Dinitrotoluenes | GC-MS | NICI | Lower than EI or PICI | Not Specified | [4] |
| 2,6-Dinitrotoluene | GC-MS | SIM | 6 ng/mL | Not Specified | [8] |
| 4-Amino-2,6-dinitrotoluene | GC-MS | SIM | 43 ng/mL | Not Specified | [8] |
Experimental Protocols
A robust and well-defined experimental protocol is fundamental for successful analysis. Below are detailed methodologies for both HPLC and GC-MS analysis of nitrotoluene compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of nitrotoluene isomers using reversed-phase HPLC.
1. Sample Preparation:
-
Liquid Samples (e.g., wastewater): Filter the sample through a 0.45 µm syringe filter prior to injection. For sample clean-up and concentration, a solid-phase extraction (SPE) may be necessary.[2]
-
Solid Samples (e.g., soil): An appropriate extraction solvent like acetonitrile is typically used.[1] The sample should be sonicated to ensure efficient extraction. All extracts must be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to protect the column.[1]
-
Dilution: Samples should be diluted with the mobile phase to ensure the concentration falls within the calibrated linear range of the instrument.[1]
2. Instrumentation and Conditions:
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: A Phenyl-Hexyl column is recommended for enhanced separation of aromatic isomers.[2] A standard C18 column can also be used.[9]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is common.[2] For example, a starting condition could be a 70:30 mixture of methanol and water.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection Wavelength: A wavelength of 278 nm is suitable for the detection of nitrotoluenes.[9]
-
Column Temperature: The analysis is typically performed at room temperature.[9]
3. Data Analysis:
-
Identify the nitrotoluene isomers in the sample chromatogram by comparing their retention times with those of reference standards.[2]
-
Quantify the concentration of each isomer by comparing the peak area in the sample to the peak area of the corresponding standard in a calibration curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of nitrotoluene isomers in environmental samples.
1. Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating DNT isomers from water.[3]
-
Soil Samples: Extraction can be performed using acetonitrile or a mixture of acetone and dichloromethane, followed by sonication and centrifugation.[3] The extract is then concentrated.[3]
-
Internal Standard: An internal standard, such as 2,6-DNT-D3, should be added to all samples and standards for accurate quantification.[10]
2. Instrumentation and Conditions:
-
System: A GC system coupled with a Mass Spectrometer.
-
Column: An Agilent HP-1701 column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness) or similar is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injector Temperature: 250 °C.[6]
-
Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped up to 250 °C.[6]
-
Ionization Mode: Electron Impact (EI) is standard for generating fragmentation patterns for identification.[3] Negative Ion Chemical Ionization (NCI) can be used for higher sensitivity.[3][4]
3. Data Analysis:
-
The identification of compounds is based on their retention times and the comparison of their mass spectra with reference spectra.
-
Quantification is achieved by creating a calibration curve using the peak areas of the target compounds relative to the internal standard.
Workflow Diagrams
Caption: Workflow for HPLC analysis of nitrotoluene compounds.
Caption: Workflow for GC-MS analysis of nitrotoluene compounds.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of nitrotoluene compounds, each with its own set of advantages. HPLC is particularly well-suited for thermally sensitive compounds and offers robust separation of isomers, especially with specialized columns.[1][2] GC-MS provides excellent selectivity and sensitivity, with the mass spectrometer offering definitive identification of the analytes.[3] The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the target analytes, and the desired sensitivity. For instance, GC-MS with NCI is often preferred for trace-level detection due to its very low detection limits.[4][7] Conversely, HPLC with UV detection can be a more straightforward and cost-effective approach for routine analysis where high sensitivity is not the primary concern.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection limits for GC/MS analysis of organic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Studies of Limit of Detection on 2,4,6-Trinitrotoluene (TNT) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impurity profiling of trinitrotoluene using vacuum-outlet gas chromatography-mass spectrometry [repository.tno.nl]
- 9. researchgate.net [researchgate.net]
- 10. scispec.co.th [scispec.co.th]
Comparative Reactivity Analysis: 2,6-Diamino-4-nitrotoluene vs. 2,4-Diamino-6-nitrotoluene
A detailed guide for researchers, scientists, and drug development professionals on the differential reactivity of two key diaminonitrotoluene isomers, supported by experimental observations and theoretical principles.
The isomeric pair, 2,6-diamino-4-nitrotoluene and 2,4-diamino-6-nitrotoluene, both derivatives of toluene, present a compelling case study in how subtle changes in molecular structure can significantly influence chemical reactivity. While sharing the same molecular formula and substituent groups, the positioning of these groups on the aromatic ring dictates the electronic and steric environment, leading to distinct behaviors in chemical transformations. This guide provides a comparative analysis of their reactivity, supported by available experimental data and theoretical explanations, to aid researchers in their applications.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two isomers is presented in the table below.
| Property | This compound | 2,4-Diamino-6-nitrotoluene |
| CAS Number | 59229-75-3 | 6629-29-4 |
| Molecular Formula | C₇H₉N₃O₂ | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol | 167.17 g/mol |
| Melting Point | Not available | 135 °C |
| Appearance | Not available | Not available |
| IUPAC Name | 4-Methyl-3,5-dinitroaniline | 2-Methyl-5-nitrobenzene-1,3-diamine |
Synthesis Overview
Both this compound and 2,4-diamino-6-nitrotoluene are accessible through the reduction of nitrated toluene precursors.
This compound is typically synthesized via a sequential and selective reduction of the nitro groups from 2,4,6-trinitrotoluene (TNT). This process requires careful control of reaction conditions to achieve the desired partial reduction.
2,4-Diamino-6-nitrotoluene is also a reduction product, commonly formed from the corresponding dinitrotoluene precursor. It is notably a metabolite of TNT, formed through biological reduction processes.
Reactivity Comparison: The Critical Role of Substituent Placement
The primary distinction in the reactivity of these two isomers lies in the accessibility and nucleophilicity of their amino groups, a difference starkly highlighted in acetylation reactions.
Acetylation Reactivity
Experimental evidence from biotransformation studies reveals a significant difference in the susceptibility of the two isomers to N-acetylation. In a study investigating the metabolism of TNT derivatives by Pseudomonas fluorescens, it was observed that 2,4-diamino-6-nitrotoluene was transformed into its mono-acetylated product, 4-N-acetylamino-2-amino-6-nitrotoluene . In contrast, This compound was found to be persistent and did not undergo acetylation under the same conditions [1].
This differential reactivity can be attributed to a combination of electronic and steric factors:
-
Electronic Effects: In both isomers, the amino groups are strong activating groups, donating electron density to the aromatic ring and enhancing its nucleophilicity. The nitro group is a strong deactivating group, withdrawing electron density. The methyl group is a weak activating group. In 2,4-diamino-6-nitrotoluene, the amino group at the 4-position is para to the methyl group and ortho to an amino group, and meta to the nitro group. The amino group at the 2-position is ortho to both the methyl and nitro groups. The cumulative electron-donating effect of the methyl and the other amino group likely enhances the nucleophilicity of the amino groups, particularly the one at the 4-position.
-
Steric Hindrance: In this compound, both amino groups are positioned ortho to the methyl group. This steric crowding around the amino functionalities likely hinders the approach of the acetylating agent, making the acetylation reaction significantly less favorable compared to the 2,4-diamino isomer where the amino group at the 4-position is less sterically encumbered.
Other Reactions
While direct comparative studies on other reactions are scarce, the principles of electronic and steric effects can be used to predict their relative reactivity in other transformations common to aromatic amines:
-
Diazotization: Both isomers are expected to undergo diazotization of their amino groups in the presence of nitrous acid. However, the relative rates of diazotization and the stability of the resulting diazonium salts may differ due to the electronic environment of the amino groups.
-
Oxidation: The amino groups in both molecules are susceptible to oxidation. The electron-rich nature of the aromatic rings, particularly in the 2,4-diamino isomer, may make them more prone to oxidative degradation.
Experimental Protocols
While the key observation of differential acetylation comes from a biological study, a general chemical protocol for the N-acetylation of aromatic amines is provided below for reference. This protocol could be adapted to investigate the reactivity of the two isomers under controlled laboratory conditions.
General Protocol for N-Acetylation of Aromatic Amines
Materials:
-
Aromatic amine (this compound or 2,4-diamino-6-nitrotoluene)
-
Acetic anhydride
-
Glacial acetic acid (as solvent and catalyst)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the aromatic amine in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the acetylated product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product and determine its melting point and yield. Characterize the product using spectroscopic methods (e.g., NMR, IR).
Conclusion
The comparison between this compound and 2,4-diamino-6-nitrotoluene highlights the profound impact of substituent positioning on chemical reactivity. The key observable difference is the susceptibility of 2,4-diamino-6-nitrotoluene to N-acetylation, a reaction that this compound is resistant to under similar conditions. This disparity is primarily attributed to the significant steric hindrance around the amino groups in the 2,6-diamino isomer. For researchers working with these compounds, this differential reactivity is a critical consideration for reaction design, synthesis of derivatives, and understanding their metabolic pathways. Further quantitative studies are warranted to precisely delineate the kinetic and thermodynamic parameters governing their reactions.
References
A Comparative Analysis of Catalysts for the Hydrogenation of 2,4-Dinitrotoluene
The catalytic hydrogenation of 2,4-dinitrotoluene (2,4-DNT) to 2,4-diaminotoluene (2,4-DAT), a key precursor in the production of polyurethanes, is a reaction of significant industrial importance.[1][2] The efficiency of this process is highly dependent on the catalyst employed, with research focusing on maximizing conversion, selectivity, and catalyst stability. This guide provides a comparative study of various catalysts, presenting experimental data, detailed protocols, and reaction pathways to aid researchers in the selection and development of optimal catalytic systems.
The performance of a catalyst in the hydrogenation of 2,4-DNT is influenced by several factors, including the active metal, the support material, and the reaction conditions.[2] Noble metals, particularly palladium (Pd) and platinum (Pt), are widely used due to their high activity.[1] Non-noble metal catalysts, such as Raney nickel, are also utilized, often in industrial settings under more stringent conditions.[2] The choice of support, which can range from carbon and alumina to more novel materials like chromium(IV) oxide nanowires, also plays a crucial role in catalyst performance.[1][3]
Comparative Performance of Catalysts
The following tables summarize the performance of different catalysts for the hydrogenation of 2,4-DNT based on published experimental data.
Table 1: Performance of Noble Metal Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | 2,4-DNT Conversion (%) | 2,4-DAT Yield (%) | Selectivity (%) | Reference |
| 5% Pd/C | Carbon | 110 | - | Methanol | >98 | - | - | [1] |
| Pd/CrO₂ | Chromium(IV) Oxide | 60 | 20 | Methanol | >98 | 99.7 | - | [1] |
| Pt/CrO₂ | Chromium(IV) Oxide | 60 | 20 | Methanol | >98 | 98.8 | - | [1] |
| 1% Pt/C (nano) | Carbon | 80 | 27.2 | Ethanol (90%) | >99 | - | - | [4] |
| 5% Pd/Al₂O₃ | Alumina | 50-90 | - | Ethyl Acetate | - | - | - | [3][5] |
Table 2: Performance of Other Catalytic Systems
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | 2,4-DNT Conversion (%) | 2,4-DAT Yield (%) | Selectivity (%) | Reference |
| Raney Ni | - | 100-150 | 5-8 | - | High | High | - | [2] |
| Pd/NiFe₂O₄ | Nickel Ferrite | 60 | 20 | - | - | 99 | - | [1] |
| Pt/ND@G | Nanodiamond@Graphene | 60 | 10 | Methanol | 100 | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for catalyst synthesis and the hydrogenation of 2,4-DNT.
Synthesis of Pd/C Catalyst (Impregnation-Reduction Method)
A typical procedure for the synthesis of a palladium on carbon (Pd/C) catalyst involves the impregnation of a carbon support with a palladium precursor, followed by a reduction step.
-
Support Preparation: Activated carbon is washed with deionized water to remove any impurities and then dried in an oven at 120°C overnight.
-
Impregnation: A solution of a palladium precursor, such as palladium chloride (PdCl₂), is prepared in an appropriate solvent (e.g., dilute HCl). The dried activated carbon is added to this solution, and the mixture is stirred for several hours to ensure uniform impregnation of the palladium salt onto the carbon support.
-
Reduction: The impregnated carbon is then filtered and washed to remove any excess precursor. The solid is subsequently dried. The reduction of the palladium salt to metallic palladium nanoparticles is typically carried out by heating the material in a hydrogen atmosphere or by chemical reduction using a reducing agent like sodium borohydride.
-
Final Treatment: The resulting Pd/C catalyst is washed with deionized water, dried, and stored for use.
Hydrogenation of 2,4-Dinitrotoluene in a Slurry Reactor
The hydrogenation of 2,4-DNT is commonly performed in a batch or semi-batch slurry reactor.[3]
-
Reactor Setup: A high-pressure autoclave or a stirred slurry reactor is used. The reactor is equipped with a magnetic stirrer, a gas inlet and outlet, a sampling port, and a temperature and pressure control system.[3]
-
Charging the Reactor: The reactor is charged with the 2,4-dinitrotoluene substrate, the catalyst (e.g., 5% Pd/C), and a suitable solvent such as methanol or ethanol.[1][3]
-
Reaction Execution: The reactor is sealed and purged several times with an inert gas like nitrogen to remove any oxygen.[3] It is then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the set temperature while being vigorously stirred to ensure good contact between the reactants and the catalyst.
-
Monitoring and Analysis: The progress of the reaction can be monitored by measuring the hydrogen uptake.[3] Liquid samples can be withdrawn periodically through the sampling port to analyze the concentration of 2,4-DNT and the formation of products and intermediates using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
-
Work-up: Upon completion of the reaction, the reactor is cooled down and depressurized. The catalyst is separated from the reaction mixture by filtration. The solvent is then removed from the filtrate, typically by evaporation, to isolate the 2,4-diaminotoluene product.
Reaction Pathways and Mechanisms
The hydrogenation of 2,4-dinitrotoluene to 2,4-diaminotoluene is a multi-step process involving several intermediates. The reaction can proceed through different pathways, and understanding these is key to optimizing selectivity towards the desired product. The primary intermediates identified are nitroso and hydroxylamine compounds.[1] Two main reaction pathways have been proposed by Janssen et al. and Neri et al., with the latter suggesting a more complex network of reactions.[2][7]
The following diagram illustrates a generalized reaction pathway for the hydrogenation of 2,4-DNT.
Caption: Generalized reaction pathway for the hydrogenation of 2,4-DNT.
The experimental workflow for a typical catalytic hydrogenation experiment is depicted in the following diagram.
Caption: Experimental workflow for 2,4-DNT hydrogenation.
References
A Comparative Guide to Cross-Validation of Analytical Methods for TNT Metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2,4,6-trinitrotoluene (TNT) and its metabolites is crucial for environmental monitoring, toxicological studies, and forensic analysis. Cross-validation of analytical methods is essential to ensure data integrity and comparability across different laboratories and techniques. This guide provides an objective comparison of common analytical methods used for the determination of TNT and its metabolites, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific TNT metabolites of interest. The following table summarizes the performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (Correlation Coefficient) | >0.99 | >0.99 | >0.99[1][2] |
| Accuracy (% Recovery) | 29–79% (in water)[3] | 64.6% to 91.8% (in sediment)[4] | Within ±15%[1][2] |
| Precision (%RSD) | Good (typically <15%) | 2.1% to 6.4% (in sediment)[4] | Within ±15%[1][2] |
| Limit of Detection (LOD) | 0.05-0.1 µg/L (in water)[3] | 0.3 ng/mL (for 4-Nitrotoluene in sediment)[4] | 67.17 µg/L[1] |
| Limit of Quantitation (LOQ) | Not consistently reported | 0.9 ng/mL (for 4-Nitrotoluene in sediment)[4] | 223.90 µg L− 1[1] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of TNT and its metabolites.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of thermally labile compounds like TNT and its metabolites.[5][6]
Sample Preparation:
-
Extraction: For soil or sediment samples, extraction is typically performed with acetonitrile. Water samples may require a solid-phase extraction (SPE) step to concentrate the analytes.[5]
-
Filtration: All sample extracts should be filtered through a 0.45 µm filter to remove particulate matter before injection.[5] It is crucial to select a filter material that does not adsorb the analytes of interest, as some filters can lead to significant analyte loss.[7]
-
Dilution: Samples are diluted with the mobile phase to ensure the analyte concentrations fall within the linear range of the instrument.[5]
Instrumentation and Conditions:
-
System: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is often employed.
-
Detection: UV detection is typically performed at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Sample Preparation:
-
Extraction: Samples are extracted with a suitable organic solvent such as acetone or a mixture of n-Hexane and ethyl acetate.
-
Derivatization: In some cases, derivatization may be necessary to improve the volatility and thermal stability of the metabolites.
-
Cleanup: The extract may be cleaned up using techniques like solid-phase extraction to remove interfering matrix components.
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer. Various detectors can be used, including electron capture detectors (ECD) and Thermal Energy Analyzers (TEA).[8]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Ionization: Electron ionization (EI) is standard for creating fragment ions for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a preferred method for the analysis of TNT and its metabolites due to its high sensitivity and selectivity.[1][2]
Sample Preparation:
-
Hydrolysis: For urine samples, acid hydrolysis is often performed to release conjugated metabolites.[1][2]
-
Extraction: Liquid-liquid extraction with solvents like n-hexane and ethyl acetate is used to isolate the analytes.[1][2]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase.[1][2]
Instrumentation and Conditions:
-
System: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is typical.[1][2]
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for TNT metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel method development and validation for determination of 2,4,6-Trinitrotoluene and its metabolites on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TABLE 6-2, Analytical Methods for Determining 2,4,6-Trinitrotoluene in Environmental Samples - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. BASELINE SEPARATION OF 2,4,6-TRINITROTOLUENE (TNT) AND ITS BIOTRANSFORMATION PRODUCTS USING HPLC: PRECAUTIONS FOR ANALYTES LOSS [eeer.org]
- 8. osha.gov [osha.gov]
A Spectroscopic Showdown: Distinguishing 2,6- and 2,4-Diaminotoluene Isomers
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is paramount. This guide provides a comprehensive spectroscopic comparison of 2,6-diaminotoluene and 2,4-diaminotoluene, offering key data and experimental insights to aid in their differentiation.
The structural variance between 2,6-diaminotoluene and 2,4-diaminotoluene, arising from the different substitution patterns of the amino groups on the toluene ring, gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for quality control, reaction monitoring, and the characterization of novel compounds in various research and development settings. This guide delves into a multi-technique spectroscopic analysis, presenting data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2,6-diaminotoluene and 2,4-diaminotoluene.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2,6-Diaminotoluene | CDCl₃ | ~6.8 (t, 1H, Ar-H), ~6.2 (d, 2H, Ar-H), ~3.6 (s, 4H, -NH₂), ~2.1 (s, 3H, -CH₃) |
| 2,4-Diaminotoluene | CDCl₃ | ~6.8 (d, 1H, Ar-H), ~6.1 (d, 1H, Ar-H), ~6.0 (s, 1H, Ar-H), ~3.5 (s, 4H, -NH₂), ~2.0 (s, 3H, -CH₃)[1] |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,6-Diaminotoluene | CDCl₃ | Specific shift data not readily available in summarized format. |
| 2,4-Diaminotoluene | CDCl₃ | 145.6, 145.3, 129.8, 116.1, 112.8, 103.9, 16.4[2] |
IR Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| 2,6-Diaminotoluene | N-H stretching (aromatic amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N-H bending, C-N stretching. |
| 2,4-Diaminotoluene | N-H stretching (aromatic amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N-H bending, C-N stretching. |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2,6-Diaminotoluene | 122 | Data on specific fragmentation patterns is available across various databases. |
| 2,4-Diaminotoluene | 122 | 121, 105, 94, 77, 52 |
UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) |
| 2,6-Diaminotoluene | Acetonitrile-water-saturated chloroform | ~250 (during HPLC detection) |
| 2,4-Diaminotoluene | Ethanol-water | 242, 282 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diaminotoluene isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For ¹³C NMR, a higher concentration of the sample may be required, and a greater number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid diaminotoluene isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like the diaminotoluenes, this can be done via a direct insertion probe or by coupling the outlet of a gas chromatograph (GC) to the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the diaminotoluene isomer in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or a mixture as specified in the data). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second, matched cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the absorbance of the blank from the sample.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the 2,6- and 2,4-diaminotoluene isomers.
Caption: Experimental workflow for the spectroscopic comparison of diaminotoluene isomers.
References
A Comparative Guide to Purity Assessment of Synthesized 2,6-diamino-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,6-diamino-4-nitrotoluene (2,6-DAT-4-NT). Ensuring the purity of this compound is critical for its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, as impurities can lead to unwanted side reactions, reduced yield, and potential toxicity. This document outlines detailed experimental protocols for the most common analytical techniques, presents a comparative analysis of their performance, and provides a logical workflow for a comprehensive purity assessment.
Introduction to Purity Assessment
The synthesis of this compound can result in the formation of various impurities, the most common being its structural isomer, 2,4-diamino-6-nitrotoluene. Other potential impurities include unreacted starting materials, byproducts of side reactions, and residual solvents. A thorough purity assessment is therefore essential to characterize the synthesized material fully. The most widely used analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and detection of impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. Below is a comparison of the most common methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Capillary columns with a non-polar or medium-polarity stationary phase. |
| Typical Mobile/Carrier Gas | Acetonitrile/water or methanol/water gradients. | Helium or Hydrogen. |
| Detector | UV-Vis or Diode Array Detector (DAD). | Mass Spectrometer (MS). |
| Sensitivity | Generally in the parts-per-million (ppm) range. | High sensitivity, often in the parts-per-billion (ppb) range.[1] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, provides structural information from mass fragmentation patterns.[1] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires compounds to be volatile or amenable to derivatization. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster for volatile compounds, but may require longer run times for complex mixtures. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound and the separation of its non-volatile impurities, particularly isomeric species.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identification of impurities can be achieved by comparing their retention times with those of known standards, such as 2,4-diamino-6-nitrotoluene.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and provides structural information about volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as acetonitrile or dichloromethane.
-
If necessary, derivatize the sample to increase volatility, although diaminonitrotoluenes are often amenable to direct analysis.
2. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
3. Data Analysis:
-
Purity is assessed by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of standards.
Data Presentation
The following table summarizes hypothetical quantitative data from the purity analysis of a synthesized batch of this compound.
| Analyte | HPLC-UV (Area %) | GC-MS (Area %) |
| This compound | 98.5 | 98.2 |
| 2,4-diamino-6-nitrotoluene | 1.2 | 1.5 |
| Unidentified Impurity 1 | 0.2 | 0.1 |
| Unidentified Impurity 2 | 0.1 | 0.2 |
| Total Purity | 98.5% | 98.2% |
Visualization of the Analytical Workflow
The logical flow of assessing the purity of synthesized this compound can be visualized as follows:
Signaling Pathways and Logical Relationships
The relationship between the synthesized compound, potential impurities, and the analytical techniques used for their identification can be represented as follows:
Conclusion
A combination of HPLC and GC-MS provides a robust and comprehensive assessment of the purity of synthesized this compound. HPLC is well-suited for quantifying the main component and its non-volatile isomers, while GC-MS offers high sensitivity for volatile impurities and provides definitive structural identification. For an unambiguous structural confirmation of the main product and any significant impurities, NMR spectroscopy is an invaluable complementary technique. The selection of the primary analytical method will depend on the expected impurity profile and the specific requirements of the end-user. Certified reference standards for both this compound and its potential impurities are essential for accurate quantification.
References
Data Presentation: Illustrative Inter-Laboratory Comparison Results
An Objective Comparison of Inter-Laboratory Performance in the Analysis of 2,6-Diamino-4-Nitrotoluene
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical results for compounds like this compound (2,6-DANT) is critical. This guide presents an illustrative inter-laboratory comparison to highlight typical performance variations and provide standardized methodologies for its quantification. The data herein is synthesized to reflect outcomes of a proficiency testing scheme, offering a benchmark for laboratory performance assessment.
In a typical proficiency test, a certified reference material (CRM) with a known concentration of 2,6-DANT would be distributed to participating laboratories. The following table summarizes hypothetical results from such a study, providing a clear comparison of laboratory performance.
Certified Reference Material (CRM): 2,6-DANT in Acetonitrile Assigned Value: 15.00 µg/mL Proficiency Standard Deviation (σ): 1.25 µg/mL
| Laboratory ID | Reported Value (µg/mL) | Deviation from Assigned Value (µg/mL) | z-score* | Performance Evaluation | Analytical Method Used |
| Lab A | 14.85 | -0.15 | -0.12 | Excellent | HPLC-UV |
| Lab B | 16.20 | +1.20 | 0.96 | Good | HPLC-UV |
| Lab C | 17.85 | +2.85 | 2.28 | Unsatisfactory | GC-MS |
| Lab D | 14.50 | -0.50 | -0.40 | Excellent | UPLC-MS/MS |
| Lab E | 13.90 | -1.10 | -0.88 | Good | HPLC-UV |
| Lab F | 15.25 | +0.25 | 0.20 | Excellent | UPLC-MS/MS |
| Lab G | 12.50 | -2.50 | -2.00 | Marginal | GC-MS |
| Lab H | 16.90 | +1.90 | 1.52 | Marginal | HPLC-UV |
*z-scores are calculated as (Reported Value - Assigned Value) / Proficiency Standard Deviation. A z-score between -2 and 2 is generally considered acceptable.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are common protocols for the analysis of 2,6-DANT.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of nitroaromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Quantitation: Based on a calibration curve generated from certified reference standards of 2,6-DANT.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity compared to HPLC-UV.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2,6-DANT.
-
Quantitation: An internal standard is typically used, and quantitation is based on a calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is an alternative for thermally stable and volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Column: A capillary column with a suitable stationary phase, such as 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: A programmed temperature ramp to ensure good separation of the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Detection: Monitoring for characteristic ions of 2,6-DANT for both quantification and confirmation.
Mandatory Visualization
The following diagrams illustrate the key workflows in an inter-laboratory comparison and the analytical process for 2,6-DANT.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: General analytical workflow for the quantification of 2,6-DANT.
A Comparative Analysis of the Toxicity of TNT and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The widespread use of 2,4,6-trinitrotoluene (TNT) in military and industrial applications has led to significant environmental contamination. The breakdown of TNT in the environment results in a variety of degradation products, primarily through the reduction of its nitro groups. Understanding the relative toxicity of TNT and these metabolites is crucial for assessing the environmental impact and developing effective remediation strategies. This guide provides a comprehensive comparison of the toxicity of TNT and its principal degradation products, supported by experimental data and detailed methodologies.
Executive Summary
Experimental evidence indicates that while TNT itself is toxic, some of its initial degradation products, the aminodinitrotoluenes (ADNTs), exhibit comparable or in some cases, greater toxicity. However, as the degradation process continues to the formation of diaminonitrotoluenes (DANTs), the toxicity is significantly reduced. This suggests that the initial steps of TNT breakdown do not necessarily lead to detoxification and may, in some instances, produce compounds of equal or greater concern. The primary mechanism of TNT-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).
Quantitative Toxicity Data
The following table summarizes the available acute oral toxicity data (LD50) for TNT and its key degradation products. LD50 is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher toxicity.
| Compound | Chemical Structure | Species | Oral LD50 (mg/kg) | Reference |
| 2,4,6-Trinitrotoluene (TNT) | Bullfrog (Male) | 1,060 | [1] | |
| Cotton Rat (Male) | 607 | [2] | ||
| Cotton Rat (Female) | 767 | [2] | ||
| 2-Amino-4,6-dinitrotoluene (2-ADNT) | Western Fence Lizard (Male) | 1,406 | [3] | |
| Western Fence Lizard (Female) | 1,867 | [3] | ||
| 4-Amino-2,6-dinitrotoluene (4-ADNT) | Earthworm | More toxic than TNT (LC50: 105 mg/kg soil) | [4] | |
| 2,4-Diamino-6-nitrotoluene (2,4-DANT) | Earthworm | No mortality at 100 mg/kg soil | [4] | |
| 2,6-Diamino-4-nitrotoluene | Earthworm | No mortality at 100 mg/kg soil | [4] |
Note: Direct comparison of LD50 values across different species should be done with caution due to physiological variations. The data from earthworm studies provide a direct comparison of relative toxicity in a single organism.
Experimental Protocols
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the rate of reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine. An increased number of revertant colonies in the presence of a test compound indicates its mutagenic potential.[5]
General Procedure:
-
Bacterial Strains: Several Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used to detect different types of mutations (frameshift vs. base-pair substitutions).[6]
-
Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one (metabolic activation).[7]
-
Exposure: A top agar containing a small amount of histidine (to allow for a few cell divisions) and the test compound at various concentrations is poured onto a minimal glucose agar plate.[8]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]
Studies have shown that TNT itself is mutagenic in the Ames test.[6] In contrast, the major microbial metabolites of TNT, such as the aminodinitrotoluenes, have been reported to be non-mutagenic.[9]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][10]
General Procedure:
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate to a suitable confluency.
-
Compound Exposure: The cells are treated with various concentrations of the test compound (e.g., TNT or its degradation products) for a defined period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the exposure period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) can be calculated.
Studies using cytotoxicity assays have shown that TNT and its primary degradation products, such as 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene, can be toxic to various cell lines.[4][11]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for TNT and its metabolites involves the induction of oxidative stress. The nitroaromatic structure of these compounds facilitates the generation of reactive oxygen species (ROS) within the cell. This overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress.
Caption: TNT-Induced Apoptotic Pathway.
This increased oxidative stress leads to several downstream effects:
-
Mitochondrial Dysfunction: ROS can damage mitochondrial membranes and disrupt the electron transport chain, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
-
Endoplasmic Reticulum (ER) Stress: Oxidative stress can also disrupt protein folding in the ER, leading to the unfolded protein response (UPR) and ER stress, which can also trigger apoptosis.
-
Apoptosis Induction: Both mitochondrial dysfunction and ER stress converge on the activation of a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, or programmed cell death.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a compound like TNT or its degradation products.
Caption: Workflow for Toxicity Assessment.
Conclusion
The degradation of TNT in the environment is a complex process that does not uniformly lead to detoxification. While the fully reduced diaminonitrotoluenes appear to be significantly less toxic, the initial mono-amino degradation products can exhibit toxicity comparable to or even greater than the parent compound. The primary mechanism of toxicity for TNT and its metabolites is the induction of oxidative stress, leading to mitochondrial and ER dysfunction, and ultimately apoptosis. A comprehensive toxicological evaluation, employing a battery of tests including mutagenicity, cytotoxicity, and acute toxicity assays, is essential for accurately assessing the risks associated with TNT-contaminated sites and for guiding the development of effective remediation technologies.
References
- 1. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta). (1) Acute oral toxicity to rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. namsa.com [namsa.com]
- 10. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to HPLC Columns for the Analysis of Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient separation of nitroaromatic compounds is a critical analytical challenge in environmental monitoring, industrial quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving optimal separation. This guide provides an objective comparison of the performance of different HPLC columns for the analysis of nitroaromatics, supported by experimental data to facilitate informed column selection.
Performance Comparison of HPLC Columns
The separation of nitroaromatic compounds, which often includes structurally similar isomers, demands careful consideration of the stationary phase chemistry. This section compares the performance of several commonly used reversed-phase HPLC columns: C18, C8, Phenyl, and Cyano. The selection of the appropriate column depends on the specific nitroaromatic compounds being analyzed and the desired analytical outcomes, such as resolution, analysis time, and sensitivity.
Phenyl columns often exhibit unique selectivity for aromatic and nitroaromatic compounds due to π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase.[1] This can lead to enhanced retention and altered elution orders compared to traditional alkyl-phase columns like C18 and C8.[1] C18 columns, being highly hydrophobic, provide strong retention for non-polar compounds, while C8 columns offer moderate hydrophobicity and can be suitable for faster analyses of moderately polar compounds. Cyano columns, with their polar characteristics, can offer alternative selectivity, particularly for polar analytes.
A direct comparison for the separation of the critical dinitrotoluene isomers, 2,4-DNT and 2,6-DNT, highlights the performance differences between C18, Phenyl-3, and Diol columns.[2] The Diol column, in this specific application, demonstrated superior resolution and lower detection limits.[2][3]
Data Presentation: Quantitative Performance Comparison
The following table summarizes key performance metrics for different HPLC columns in the separation of nitroaromatic compounds. The data is compiled from a comparative study on dinitrotoluene isomers and is indicative of the general performance characteristics of these column types for nitroaromatic analysis.
| Performance Metric | C18 Column | Phenyl-3 Column | Diol Column |
| Resolution (2,4-DNT & 2,6-DNT) | 0.74[2][3] | ~1.0 (with ~2% peak overlap)[2] | 2.06 [2][3] |
| LOD (2,4-DNT) | 2.01–3.95 µg/L | 0.62–1.32 µg/L | 0.78 µg/L [2] |
| LOD (2,6-DNT) | 2.01–3.95 µg/L | 0.62–1.32 µg/L | 1.17 µg/L [2] |
| Solvent Consumption | 17.5 mL/min[2] | 33 mL/min[2] | 8.8 mL/min [2][3] |
| Analysis Time | Longer than Diol[2] | Longer than Diol[2] | < 13 minutes [2][3] |
Note: The provided data focuses on dinitrotoluene isomers and serves as a comparative reference. Performance for other nitroaromatics may vary. The selection of the optimal column should be based on the specific analytical requirements and a thorough method development process.
Experimental Protocols
The following experimental protocols are based on established methods for the analysis of nitroaromatic compounds, such as the EPA Method 8330B, and specific application notes.
Method 1: Analysis of Dinitrotoluene Isomers
This method is optimized for the separation of 2,4-DNT and 2,6-DNT.
-
HPLC System: Standard HPLC system with a UV detector.
-
Columns Evaluated:
-
C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-3
-
Diol
-
-
Mobile Phase: A gradient of water and acetonitrile is typically used. The specific gradient profile should be optimized for the chosen column to achieve the best resolution.
-
Flow Rate: Optimized for each column to balance analysis time and separation efficiency (e.g., 1.0 mL/min).
-
Detection: UV detection at 254 nm.
-
Injection Volume: 5 µL.[3]
-
Sample Preparation: Samples are dissolved in an appropriate solvent, such as acetonitrile, and filtered through a 0.45 µm filter before injection.
Method 2: General Analysis of Nitroaromatic Explosives (Based on EPA Method 8330B)
This method is suitable for a broader range of nitroaromatic explosives.
-
HPLC System: Standard HPLC system with a UV detector.
-
Primary Column: C18 reversed-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Confirmation Column: A column with different selectivity, such as a Phenyl or Cyano (CN) column, is used for confirmation of analyte identity.
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 100 µL.
-
Sample Preparation: Water samples may be prepared by solid-phase extraction. Soil and sediment samples are typically extracted with acetonitrile using an ultrasonic bath.
Method 3: Analysis of Seven Nitroaromatic and Nitroamine Explosives
This method utilizes a Phenyl Hydride column for the rapid and sensitive separation of a specific mixture of explosives.
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6 x 150mm).[4]
-
Mobile Phase:
-
Gradient: 25% B to 65% B over 10 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 1 µL.[4]
-
Sample Preparation: Standards are prepared in acetonitrile.[4] The analytes include Hexahydro-1,3,5-trinitro-1,3,5-triazine (HTNT), Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (OTNT), m-Dinitrobenzene (DMB), 2-Amino-4,6-dinitrotoluene (ADNT), 1,3,5-Trinitrobenzene (TNB), 2,4-Dinitrotoluene (DNT), and 2,4,6-Trinitrotoluene (TNT).[4]
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the performance evaluation of different HPLC columns for nitroaromatic analysis.
Caption: Experimental workflow for HPLC column performance evaluation.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
Isotopic Labeling with 2,4-Diamino-¹⁵N₂-6-nitrotoluene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in metabolic, environmental fate, and toxicological studies of nitroaromatic compounds, the choice of isotopic tracer is a critical experimental design parameter. This guide provides a comprehensive comparison of 2,4-Diamino-¹⁵N₂-6-nitrotoluene as a specialized isotopic labeling tool against other common alternatives, supported by experimental data and detailed protocols.
2,4-Diamino-6-nitrotoluene (2,4-DANT) is a key metabolite in the degradation pathway of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Understanding the fate of 2,4-DANT is crucial for assessing the environmental impact and toxicological risks associated with TNT contamination. Isotopic labeling offers a powerful approach to trace the biotransformation and environmental distribution of this compound with high specificity and sensitivity. This guide focuses on the application of 2,4-Diamino-¹⁵N₂-6-nitrotoluene and compares its utility with other isotopic labeling strategies.
Comparison of Isotopic Labeling Strategies
The selection of an isotopic tracer depends on the specific research question, the analytical techniques available, and the metabolic pathway of interest. Here, we compare the use of 2,4-Diamino-¹⁵N₂-6-nitrotoluene with the more common approach of using labeled TNT, as well as other isotopic variations.
| Isotopic Tracer | Primary Application | Key Advantages | Limitations | Primary Analytical Techniques |
| 2,4-Diamino-¹⁵N₂-6-nitrotoluene | Tracing the downstream metabolism and fate of 2,4-DANT. | - Directly investigates the fate of a specific, key metabolite.- Reduces complexity by avoiding the need to track the initial reduction steps of TNT.- High sensitivity and specificity in mass spectrometry-based methods. | - Does not provide information on the initial transformation rates of the parent compound (TNT).- Synthesis of the labeled standard may be more complex and costly than labeled TNT. | LC-MS/MS, HRMS, NMR |
| ¹⁵N-labeled 2,4,6-Trinitrotoluene (¹⁵N-TNT) | Tracing the complete metabolic pathway of TNT, including the formation and subsequent degradation of amino-derivatives. | - Provides a comprehensive view of the entire degradation pathway.- Allows for the study of the kinetics of TNT transformation to its various metabolites. | - Can lead to a complex mixture of labeled intermediates, making data analysis challenging.- Dilution of the isotopic label across multiple metabolites may reduce sensitivity for downstream products. | LC-MS/MS, HRMS, NMR |
| ¹³C-labeled 2,4,6-Trinitrotoluene (¹³C-TNT) | Investigating the fate of the carbon skeleton of TNT and its metabolites. | - Useful for tracking the potential for ring cleavage and mineralization (conversion to CO₂).- Complements ¹⁵N-labeling studies by providing information on the carbon backbone. | - The carbon atoms are more susceptible to isotopic fractionation during metabolic reactions, which can complicate data interpretation. | GC-MS, LC-MS/MS, NMR |
| Deuterated (²H) Nitroaromatic Compounds | Often used as internal standards for quantification by isotope dilution mass spectrometry. | - Chemically similar to the analyte, allowing for accurate correction of matrix effects and sample loss during analysis. | - Not typically used for metabolic pathway tracing due to potential kinetic isotope effects that can alter reaction rates. | GC-MS, LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for sample preparation and analysis using 2,4-Diamino-¹⁵N₂-6-nitrotoluene.
Protocol 1: Quantification of 2,4-DANT in Soil Samples using Isotope Dilution LC-MS/MS
This protocol outlines the use of 2,4-Diamino-¹⁵N₂-6-nitrotoluene as an internal standard for the accurate quantification of native 2,4-DANT in contaminated soil.
1. Sample Preparation and Extraction:
-
Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of 2,4-Diamino-¹⁵N₂-6-nitrotoluene solution in acetonitrile (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Extract the sample using ultrasonication for 30 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Filter the concentrated extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2,4-DANT (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
2,4-Diamino-¹⁵N₂-6-nitrotoluene: Precursor ion (m/z+2) -> Product ion (m/z+2)
-
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
3. Data Analysis:
-
Calculate the concentration of 2,4-DANT in the soil sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Amount_IS / Sample_weight) * Dilution_factor where:
-
Area_analyte = Peak area of the unlabeled 2,4-DANT.
-
Area_IS = Peak area of the ¹⁵N-labeled internal standard.
-
Amount_IS = Amount of internal standard added to the sample.
-
Sample_weight = Weight of the soil sample.
-
Protocol 2: ¹⁵N NMR Analysis of 2,4-DANT Metabolism in Microbial Cultures
This protocol describes the use of ¹⁵N NMR to trace the biotransformation of 2,4-Diamino-¹⁵N₂-6-nitrotoluene by a specific microbial strain.
1. Microbial Culture and Labeling:
-
Grow the microbial strain of interest in a suitable liquid medium to mid-log phase.
-
Introduce 2,4-Diamino-¹⁵N₂-6-nitrotoluene to the culture at a final concentration of 50 µM.
-
Incubate the culture under appropriate conditions (e.g., temperature, aeration).
-
Collect culture aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Separate the cells from the supernatant by centrifugation.
2. Sample Preparation for NMR:
-
Supernatant: Lyophilize the supernatant to concentrate the metabolites. Re-dissolve the residue in a minimal amount of D₂O for NMR analysis.
-
Cell Pellet: Extract metabolites from the cell pellet using a suitable solvent system (e.g., methanol/chloroform/water). Dry the extract and re-dissolve in a deuterated solvent for NMR.
3. ¹⁵N NMR Spectroscopy:
-
Acquire ¹⁵N NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.
-
Use a proton-decoupled ¹⁵N NMR experiment to enhance sensitivity and simplify the spectra.
-
Reference the chemical shifts to an external standard (e.g., liquid ammonia).
-
Analyze the spectra to identify new ¹⁵N signals corresponding to metabolic products. The chemical shifts of these new signals will provide information about the chemical environment of the nitrogen atoms in the metabolites.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and metabolic pathways.
Caption: Workflow for the quantification of 2,4-DANT in soil using isotope dilution LC-MS/MS.
Safety Operating Guide
Proper Disposal of 2,6-Diamino-4-nitrotoluene: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for 2,6-Diamino-4-nitrotoluene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this hazardous chemical.
I. Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure safety.[1] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this specific compound.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2][3][4] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5]
In the event of a spill, evacuate non-essential personnel from the area and eliminate all ignition sources.[6] For solid spills, carefully collect the material to avoid dust generation and place it in a sealed, labeled container for disposal.[6] For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and then place it in a sealed container.[2][3][6]
II. Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations. This substance should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[7][8]
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with the full chemical name and appropriate hazard warnings.
-
Segregate this waste from other chemical waste streams to prevent incompatible reactions. For instance, do not store it with strong oxidizing agents or strong acids.[4]
-
-
Containerization:
-
Engage a Licensed Waste Disposal Service:
-
Recommended Disposal Method:
-
A common and recommended method for the disposal of nitrotoluene compounds is incineration. This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products. It may be necessary to dissolve or mix the material with a combustible solvent before incineration.
-
III. Quantitative Data for Transportation and Hazard Classification
While specific quantitative data for this compound is limited in readily available sources, data for the general class of nitrotoluenes provides essential information for handling and transportation. This information is crucial for completing waste manifests and ensuring regulatory compliance.
| Parameter | Value | Reference |
| UN Number | 3446 (for solid nitrotoluenes) | [7] |
| Transport Hazard Class | 6.1 (Toxic) | [7] |
| Packing Group | II | [7] |
| Environmental Hazards | Hazardous to the aquatic environment | [7] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. accustandard.com [accustandard.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of 2,6-Diamino-4-nitrotoluene: A Guide for Laboratory Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) for pure 2,6-Diamino-4-nitrotoluene or established occupational exposure limits from major regulatory bodies (OSHA, NIOSH, ACGIH) were found during the literature search. The following guidance is synthesized from the SDS for a dilute solution of this compound in acetonitrile and safety data for structurally related compounds, including other nitrotoluenes and aromatic amines. These recommendations should be considered a baseline for safe operations and must be supplemented by a thorough, site-specific risk assessment conducted by qualified safety professionals.
Essential Safety and Handling Plan
This plan provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these steps is critical to minimize exposure and ensure a safe working environment.
Operational Plan: From Receipt to Use
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit appropriate for solid chemical spills should be available in the immediate vicinity.
-
Personnel Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the procedures outlined in this document.
2. Personal Protective Equipment (PPE):
-
A multi-layered approach to PPE is essential. The following table summarizes the recommended equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended. Gloves should be inspected before each use and changed frequently. |
| Body Protection | A fully buttoned lab coat, supplemented with chemical-resistant arm sleeves, is required. For larger quantities, a chemical-resistant apron or coveralls should be considered. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters is necessary if there is a potential for aerosolization or if work is not performed in a fume hood. |
3. Handling Procedures:
-
Weighing: If weighing the solid, do so within the fume hood on a disposable weigh paper.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid all direct contact with the substance. Use appropriate tools (spatulas, forceps) for all transfers.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Managing Waste Safely
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh papers, and disposable lab coats should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids.
2. Container Management:
-
Use only approved, chemically compatible hazardous waste containers.
-
Keep containers closed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the full chemical name, and any solvents present.
3. Disposal Request:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
Due to the absence of a specific SDS for pure this compound, a comprehensive table of quantitative safety data cannot be provided. The table below reflects the available information for related compounds to provide a conservative basis for risk assessment.
| Parameter | Value | Compound |
| Occupational Exposure Limits (OELs) | NIOSH REL: TWA 2 ppm (11 mg/m³) [skin] OSHA PEL: TWA 5 ppm (30 mg/m³) [skin] | Nitrotoluene (isomers) |
| NIOSH REL: 1.5 mg/m³ TWA [skin] (potential occupational carcinogen) OSHA PEL: 1.5 mg/m³ TWA [skin] | Dinitrotoluene (mixed) | |
| IDLH (Immediately Dangerous to Life or Health) | 200 ppm | Nitrotoluene (isomers) |
| 50 mg/m³ | Dinitrotoluene (mixed) |
TWA = Time-Weighted Average
Experimental Workflow and Logic Diagrams
To visualize the procedural flow of handling and disposal, the following diagrams have been created using the DOT language.
Caption: Step-by-step workflow for handling this compound.
Caption: Decision tree for the proper disposal of waste.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
